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  • Product: 2-Iodo-4-methyl-5-nitropyridine
  • CAS: 633328-46-8

Core Science & Biosynthesis

Foundational

2-Iodo-4-methyl-5-nitropyridine CAS number 633328-46-8

An In-Depth Technical Guide to 2-Iodo-4-methyl-5-nitropyridine (CAS 633328-46-8) Authored by a Senior Application Scientist This document provides a comprehensive technical overview of 2-Iodo-4-methyl-5-nitropyridine, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Iodo-4-methyl-5-nitropyridine (CAS 633328-46-8)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-Iodo-4-methyl-5-nitropyridine, a key heterocyclic building block for researchers and professionals in drug development and medicinal chemistry. The guide delves into its chemical properties, plausible synthetic routes, core reactivity, and strategic applications, grounding all claims in established chemical principles and literature.

Core Compound Profile and Physicochemical Properties

2-Iodo-4-methyl-5-nitropyridine is a substituted pyridine derivative strategically functionalized for synthetic utility. The pyridine ring is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This specific scaffold contains three key features for chemical diversification:

  • An iodide at the 2-position, ideal for a wide range of palladium-catalyzed cross-coupling reactions.

  • A nitro group at the 5-position, which acts as a potent electron-withdrawing group and can be chemically reduced to a versatile amino group.

  • A methyl group at the 4-position, which provides a steric and electronic handle to influence molecular interactions.

These functionalities make it a valuable starting material for constructing complex molecular architectures and generating libraries of compounds for biological screening.[2]

Data Summary: Physicochemical Properties
PropertyValueSource
CAS Number 633328-46-8[3][4]
IUPAC Name 2-iodo-4-methyl-5-nitropyridine[3]
Molecular Formula C₆H₅IN₂O₂[3][4]
Molecular Weight 264.02 g/mol [3][4]
SMILES CC1=CC(=NC=C1[O-])I[3]
Storage Conditions Sealed in dry, 2-8°C[4]

Synthesis and Purification Strategy

While multiple proprietary synthesis routes may exist, a logical and scalable pathway can be devised from readily available precursors based on fundamental organic transformations. A highly plausible route begins with 2-amino-4-methylpyridine.

Proposed Two-Step Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Sandmeyer-type Iodination Start 2-Amino-4-methylpyridine Intermediate 2-Amino-4-methyl-5-nitropyridine Start->Intermediate HNO₃ / H₂SO₄ Diazonium Diazonium Salt Intermediate Intermediate->Diazonium 1. NaNO₂ / HCl (0-5°C) Final 2-Iodo-4-methyl-5-nitropyridine Diazonium->Final 2. KI

Caption: Proposed synthesis of 2-Iodo-4-methyl-5-nitropyridine.

Mechanistic Rationale & Protocol

Step 1: Regioselective Nitration The synthesis commences with the electrophilic nitration of 2-amino-4-methylpyridine. The amino group at the 2-position is a powerful activating and ortho-, para-directing group.[5] In the pyridine system, this strongly directs the incoming electrophile (the nitronium ion, NO₂⁺, generated in situ from nitric and sulfuric acids) to the 5-position, which is para to the amino group.[5] Sulfuric acid serves both to protonate the nitric acid, facilitating the formation of the nitronium ion, and to protonate the pyridine nitrogen, further influencing the electronics of the ring.

Experimental Protocol (Nitration)

  • To a flask cooled in an ice-salt bath (0-5°C), slowly add concentrated sulfuric acid.

  • While maintaining the low temperature, add 2-amino-4-methylpyridine portion-wise to the sulfuric acid with vigorous stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate, cooled flask.

  • Add the nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8, causing the product, 2-amino-4-methyl-5-nitropyridine, to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Diazotization and Iodide Displacement The resulting 2-amino-4-methyl-5-nitropyridine can be converted to the target iodo-compound via a Sandmeyer-type reaction. This involves the transformation of the primary amino group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl).[6] The diazonium group is an excellent leaving group (N₂) and is readily displaced by an iodide nucleophile, typically from potassium iodide (KI).

Experimental Protocol (Iodination)

  • Suspend 2-amino-4-methyl-5-nitropyridine in a solution of aqueous hydrochloric acid, cooled to 0-5°C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5°C to ensure the stability of the diazonium salt.

  • Stir the mixture at 0-5°C for 30-60 minutes after the addition is complete.

  • In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. Effervescence (release of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 2-Iodo-4-methyl-5-nitropyridine.

Core Reactivity and Synthetic Utility

The true value of this scaffold lies in its capacity for facile diversification through cross-coupling chemistry. The carbon-iodine bond at the 2-position is the primary reactive site for such transformations.

A. Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[7][8] It is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and use of generally stable and non-toxic boronic acid reagents.[7] For 2-Iodo-4-methyl-5-nitropyridine, this reaction allows for the introduction of a vast array of aryl and heteroaryl substituents.

Suzuki_Coupling cluster_legend Legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I)L₂ Pd0->OxAdd + Ar-I Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal + R-B(OH)₂ (Base) RedElim Reductive Elimination (Ar-R) Transmetal->RedElim RedElim->Pd0 + Product ArI Ar-I = 2-Iodo-4-methyl-5-nitropyridine RBOH2 R-B(OH)₂ = (Hetero)aryl Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol (Suzuki-Miyaura Coupling)

  • To a reaction vessel, add 2-Iodo-4-methyl-5-nitropyridine (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.

  • Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography or recrystallization.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The introduction of nitrogen-containing functional groups is critical in drug design. The Buchwald-Hartwig amination enables the palladium-catalyzed formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines. This reaction is instrumental in synthesizing complex anilines and their heterocyclic analogues, which are prevalent in bioactive molecules.[1]

C. Reduction of the Nitro Group

The nitro group serves as a masked amino group. Its reduction to a primary amine opens up a new set of possible transformations, including amide bond formation, sulfonylation, and reductive amination. A common method for this reduction in the presence of other sensitive groups is catalytic transfer hydrogenation.[1]

Protocol (Nitro Group Reduction)

  • Dissolve 2-Iodo-4-methyl-5-nitropyridine in a solvent such as ethanol or methanol.

  • Add a catalyst, typically 10% Palladium on Carbon (Pd/C).

  • Add a hydrogen source, such as ammonium formate or by bubbling hydrogen gas through the solution.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to obtain the corresponding 5-amino-2-iodo-4-methylpyridine, which can be used in subsequent steps.

Strategic Application in Drug Discovery

2-Iodo-4-methyl-5-nitropyridine is not an end product but a versatile platform for generating molecular diversity. Its strategic value is realized through combinatorial and parallel synthesis approaches.

Drug_Discovery_Workflow Scaffold Core Scaffold 2-Iodo-4-methyl-5-nitropyridine Suzuki Suzuki Coupling + Diverse Boronic Acids Scaffold->Suzuki Buchwald Buchwald-Hartwig + Diverse Amines Scaffold->Buchwald NitroReduction Nitro Reduction -> Amine Intermediate Scaffold->NitroReduction Library1 Library of C-C Coupled Analogs Suzuki->Library1 Library2 Library of C-N Coupled Analogs Buchwald->Library2 Library3 Library of Amide /Sulfonamide Analogs NitroReduction->Library3 + Acylations, etc. Screening High-Throughput Biological Screening Library1->Screening Library2->Screening Library3->Screening

Caption: Application of the scaffold in generating diverse chemical libraries.

A prime example of the utility of the underlying 4-methyl-5-nitropyridine core is in the synthesis of advanced drug candidates. The related compound, 2-amino-4-methyl-5-nitropyridine, serves as a key starting material for the synthesis of AZD7648, a highly selective inhibitor of DNA-dependent protein kinase, highlighting the therapeutic relevance of this chemical space.[1]

Safety and Handling

Proper handling of 2-Iodo-4-methyl-5-nitropyridine is essential in a laboratory setting. Based on available safety data, the compound presents several hazards.

GHS Hazard Information
Hazard StatementDescriptionSource(s)
H302Harmful if swallowed[4][9]
H315Causes skin irritation[4][9]
H319Causes serious eye irritation[4][9]
H335May cause respiratory irritation[4][9]

Precautionary Measures:

  • P261: Avoid breathing dust, fumes, or vapors.[10][11]

  • P264: Wash skin thoroughly after handling.[10]

  • P271: Use only outdoors or in a well-ventilated area.[10]

  • P280: Wear protective gloves, protective clothing, and eye/face protection.[10][11]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10][11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.[10] All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

References

  • 2-Methyl-5-nitropyridine - Synquest Labs.
  • 2-Iodo-4-methyl-5-nitropyridine | C6H5IN2O2 | CID 23070167 - PubChem.
  • 633328-46-8|2-Iodo-4-methyl-5-nitropyridine|BLD Pharm. BLD Pharm.
  • 2-Hydroxy-4-methyl-5-nitropyridine Safety D
  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
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  • Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. BOC Sciences.
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  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines.
  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Recent applications of click chemistry in drug discovery. PubMed.
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Exploratory

Spectroscopic Data for 2-Iodo-4-methyl-5-nitropyridine: A Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Iodo-4-methyl-5-nitropyridine, a key intermediate in pharmaceutical and materials science research. Although direct exp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Iodo-4-methyl-5-nitropyridine, a key intermediate in pharmaceutical and materials science research. Although direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted spectroscopic data based on established principles and data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Each section includes detailed theoretical explanations, predicted data tables, and robust experimental protocols for data acquisition, ensuring scientific integrity and practical applicability.

Introduction: The Significance of 2-Iodo-4-methyl-5-nitropyridine

2-Iodo-4-methyl-5-nitropyridine is a substituted pyridine derivative with a molecular formula of C₆H₅IN₂O₂ and a molecular weight of 264.02 g/mol .[1] Its structure, featuring an iodinated carbon, a nitro group, and a methyl group on the pyridine ring, makes it a versatile building block in organic synthesis. The electronic properties conferred by the electron-withdrawing nitro group and the bulky, polarizable iodine atom are of significant interest in the development of novel bioactive molecules and functional materials.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized 2-Iodo-4-methyl-5-nitropyridine. This guide provides a detailed predictive analysis of its spectroscopic signature, offering a valuable reference for researchers working with this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 2-Iodo-4-methyl-5-nitropyridine dictates its interaction with electromagnetic radiation, giving rise to its unique spectroscopic fingerprint.

Caption: Molecular structure of 2-Iodo-4-methyl-5-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-Iodo-4-methyl-5-nitropyridine.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group protons. The electron-withdrawing nature of the nitro group and the deshielding effect of the pyridine nitrogen will cause the ring protons to appear at relatively high chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-38.2 - 8.4s
H-69.0 - 9.2s
CH₃2.5 - 2.7s

Causality of Predictions: The chemical shifts are predicted based on the analysis of substituted pyridines. The protons on the pyridine ring are significantly deshielded due to the ring's aromaticity and the electronegativity of the nitrogen atom.[2] The strong electron-withdrawing nitro group at position 5 will further deshield the adjacent protons at positions 4 (where the methyl is) and 6. The proton at C-6 is expected to be the most downfield due to its proximity to the electronegative nitrogen and the nitro group. The methyl group at C-4 will have a typical chemical shift for a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2115 - 125
C-3140 - 145
C-4150 - 155
C-5135 - 140
C-6155 - 160
CH₃18 - 22

Causality of Predictions: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents.[3][4] The carbon atom bonded to the iodine (C-2) is expected to be significantly shielded due to the "heavy atom effect". The carbons bearing the nitro group (C-5) and in the para position to it (C-2) will be deshielded. The quaternary carbon (C-4) attached to the methyl group will also be in the aromatic region. The methyl carbon will appear in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Iodo-4-methyl-5-nitropyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.[6]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of approximately 220 ppm, centered around 110 ppm.

    • Employ a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

Electron Ionization (EI) would likely be a suitable ionization method. The molecular ion peak (M⁺) is expected to be observed at m/z 264. The presence of iodine (¹²⁷I) will result in a monoisotopic molecular ion peak.[7]

Table 3: Predicted Key Fragment Ions in EI-MS

m/zProposed Fragment
264[M]⁺
218[M - NO₂]⁺
137[M - I]⁺
127[I]⁺
91[C₅H₄N-CH₃]⁺

Causality of Predictions: Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.[8] Common fragmentation pathways for nitroaromatics involve the loss of the nitro group (NO₂).[8] Cleavage of the C-I bond is also a likely fragmentation pathway, leading to the loss of an iodine radical.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (EI-MS):

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve it in a volatile solvent like methanol or dichloromethane for injection.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-350 to ensure the detection of the molecular ion and key fragments.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands

The IR spectrum will be characterized by strong absorptions corresponding to the nitro group and vibrations of the substituted pyridine ring.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration
3100 - 3000Aromatic C-H stretch
2980 - 2850Aliphatic C-H stretch (methyl)
1600 - 1570Aromatic C=C and C=N stretch
1550 - 1475Asymmetric NO₂ stretch
1360 - 1290Symmetric NO₂ stretch
850 - 800C-H out-of-plane bending
~550C-I stretch

Causality of Predictions: The nitro group in aromatic compounds gives rise to two strong and characteristic stretching bands.[9][10][11] The asymmetric stretch appears at a higher frequency than the symmetric stretch. The aromatic C-H and C=C/C=N stretching vibrations are expected in their typical regions. The C-I stretch is expected at a low frequency due to the high mass of the iodine atom.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (Thin Solid Film):

  • Sample Preparation: Dissolve a small amount (5-10 mg) of 2-Iodo-4-methyl-5-nitropyridine in a few drops of a volatile solvent such as dichloromethane or acetone.[12]

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin solid film of the compound.[12]

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the clean, empty beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically presented as transmittance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Predicted UV-Vis Absorption

The UV-Vis spectrum of 2-Iodo-4-methyl-5-nitropyridine in a solvent like ethanol is expected to show absorption bands arising from π → π* and n → π* transitions associated with the nitropyridine chromophore.

Table 5: Predicted UV-Vis Absorption Maxima (λ_max)

Predicted λ_max (nm)Transition Type
~220 - 240π → π
~330 - 360n → π

Causality of Predictions: Pyridine itself has absorption maxima around 254 nm. The presence of the nitro group, a strong chromophore, will cause a bathochromic (red) shift of the π → π* transition. Furthermore, the n → π* transition of the nitro group is expected in the longer wavelength region.

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length). Fill one with the pure solvent (reference) and the other with the sample solution.

    • Scan the wavelength range from approximately 200 to 500 nm.

  • Data Analysis: The resulting spectrum will be a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) should be determined.

Conclusion

This technical guide provides a detailed, predictive analysis of the key spectroscopic data for 2-Iodo-4-methyl-5-nitropyridine. By leveraging established spectroscopic principles and data from analogous structures, this document serves as a foundational reference for researchers. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the characterization of this important chemical intermediate. The combination of predicted data and robust experimental methodologies aims to facilitate and accelerate research and development in fields utilizing this versatile compound.

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Foundational

The Nitro-Functionalized Pyridine Scaffold: A Versatile Engine for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, with approximately 14% of N-heterocyclic drugs...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, with approximately 14% of N-heterocyclic drugs approved by the FDA containing this moiety as of 2021.[1] Among the vast landscape of pyridine derivatives, nitropyridines have emerged as a particularly powerful and versatile class of building blocks and pharmacophores in the quest for novel therapeutics. The strong electron-withdrawing nature of the nitro group fundamentally alters the electronic properties of the pyridine ring, bestowing unique reactivity and enabling a diverse range of chemical transformations crucial for drug discovery.[2][3] This guide provides a comprehensive technical overview of the role of nitropyridines in medicinal chemistry, from their fundamental synthesis and reactivity to their application in the development of innovative drugs across various therapeutic areas.

The Chemistry of Nitropyridines: A Gateway to Molecular Diversity

The introduction of a nitro group onto the pyridine ring is a pivotal step that unlocks a wealth of synthetic possibilities. This functional group not only serves as a potent directing group for subsequent reactions but also acts as a versatile precursor for other essential functionalities, most notably the amino group.

Synthesis of Key Nitropyridine Intermediates

The direct nitration of pyridine is often challenging due to the deactivation of the ring by the protonated nitrogen under acidic conditions.[4] Consequently, a variety of synthetic strategies have been developed to efficiently produce key nitropyridine building blocks.

1.1.1. Synthesis of 2-Chloro-3-Nitropyridine:

A common and versatile starting material, 2-chloro-3-nitropyridine, can be prepared through a multi-step sequence starting from 2-pyridone.[5]

Experimental Protocol: Synthesis of 2-Chloro-3-nitropyridine [5]

  • Nitration and N-alkylation: 2-pyridone is first subjected to a nitration reaction, followed by N-alkylation to protect the amino group, yielding N-alkyl-3-nitro-2-pyridone.

  • Chlorination and Deprotection: The resulting N-alkyl-3-nitro-2-pyridone is then treated with a chlorinating agent, such as triphosgene, to introduce the chlorine atom at the 2-position. This is followed by dealkylation to afford 2-chloro-3-nitropyridine.

    • Detailed Chlorination Step: In a reaction vessel, dissolve N-alkyl-3-nitro-2-pyridone with heating and stirring. Slowly add triphosgene while maintaining stirring. The reaction mixture will become liquid. After the reaction is complete, process with an alkali lye and then perform steam distillation to obtain 2-chloro-3-nitropyridine.[5]

1.1.2. Synthesis of 4-Nitropyridine N-oxide:

4-Nitropyridine N-oxide is another crucial intermediate, often used in the synthesis of 4-substituted pyridines. A two-step continuous flow synthesis has been developed for its safe and efficient production on a larger scale.[6]

Experimental Protocol: Two-Step Continuous Flow Synthesis of 4-Nitropyridine [6]

  • Nitration to 4-Nitropyridine N-oxide: Pyridine N-oxide is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a continuous flow reactor. This method minimizes the accumulation of the potentially explosive nitration product.

  • Reduction to 4-Nitropyridine: The resulting 4-nitropyridine N-oxide is then reduced using phosphorus trichloride (PCl₃) to yield 4-nitropyridine.

Reactivity and Synthetic Applications

The electron-deficient nature of the nitropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the facile introduction of a wide array of functional groups.

1.2.1. Nucleophilic Aromatic Substitution (SNAr):

The presence of the nitro group, particularly at the ortho or para position to a leaving group (e.g., a halogen), significantly activates the ring towards nucleophilic attack.[2] This allows for the displacement of the leaving group by various nucleophiles, including amines, alcohols, and thiols, to construct complex molecular architectures.[2]

Workflow for Nucleophilic Aromatic Substitution on Nitropyridines

G Nitropyridine Nitropyridine with Leaving Group (e.g., Cl) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nitropyridine->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile->Meisenheimer Product Substituted Nitropyridine Meisenheimer->Product Elimination of Leaving Group

Caption: General workflow for nucleophilic aromatic substitution (SNAr) on a nitropyridine ring.

1.2.2. Cross-Coupling Reactions:

Halogenated nitropyridines are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups, further expanding the chemical space accessible from nitropyridine scaffolds.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloronitropyridines [7]

  • Reaction Setup: In a reaction vessel, combine the 2-chloronitropyridine, a boronic acid or its ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent and Degassing: Add a suitable degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

  • Reaction: Heat the mixture with vigorous stirring, typically between 80-110 °C, and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or brine to isolate the coupled product.

Nitropyridines in Drug Discovery and Development: A Therapeutic Goldmine

The synthetic versatility of nitropyridines has been harnessed to develop a wide range of bioactive molecules targeting various diseases. The nitro group itself can be a key pharmacophoric element, or it can serve as a synthetic handle for the introduction of other critical functionalities.

Anticancer Agents

Nitropyridine-based compounds have shown significant promise as anticancer agents, acting through diverse mechanisms of action.

2.1.1. Microtubule-Targeting Agents:

Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[3][8] These compounds induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin.[8] This disruption of microtubule dynamics leads to apoptosis in rapidly dividing cancer cells.[3][8]

Mechanism of Action: Nitropyridine-based Microtubule Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Inhibition of Polymerization Microtubule->Tubulin Depolymerization Nitropyridine 3-Nitropyridine Analogue Nitropyridine->Tubulin Binds to Colchicine Site Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of microtubule destabilization by 3-nitropyridine analogues.

In vivo studies have demonstrated the anti-cancer efficacy of these compounds in murine xenograft models of colon cancer, where intravenous administration effectively inhibited tumor growth.[3][8]

Table 1: In Vitro Anticancer Activity of Selected Nitropyridine Derivatives

Compound/ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
3-Nitropyridine AnaloguesVariousLow µM rangeMicrotubule Targeting[2]([Link])
Nitropyridine-linked 4-arylidenethiazolidin-4-onesMCF-7 (Breast)6.41Not specified[1]([Link])
Nitropyridine-linked 4-arylidenethiazolidin-4-onesHepG2 (Liver)7.63Not specified[1]([Link])
1,2,4-Triazole-pyridine hybridsB16F10 (Melanoma)41.12 - 61.11Not specified[9][10][11]

2.1.2. Kinase Inhibitors:

The pyridine scaffold is a well-established core for the design of kinase inhibitors. Nitropyridine derivatives have been successfully developed as inhibitors of various kinases, including Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), and p70S6Kβ.[1]

Structure-Activity Relationship (SAR) of Nitropyridine-Based Kinase Inhibitors:

A comprehensive analysis of the structure-activity relationships of pyridine derivatives has revealed key structural features that influence their antiproliferative activity. The presence and position of methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups can significantly enhance activity, while bulky groups or halogens may decrease it.[2] For instance, in a series of 6-benzamide quinazoline derivatives, the introduction of a nitro group at the C-5 position of the benzamide moiety led to a two-fold increase in inhibitory activity on EGFRwt kinase.[12]

Antimicrobial Agents

Nitropyridine-containing compounds have demonstrated promising activity against a range of microbial pathogens.

2.2.1. Antibacterial Agents:

Nitropyridine derivatives have been explored for their antibacterial properties. For example, metal complexes of nitropyridine-containing ligands have shown antimicrobial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria, with activity comparable to ciprofloxacin in some cases.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Nitropyridine Derivatives

Compound/ClassBacterial StrainMIC (µg/mL)Reference
Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli K12, R2-R40.2 - 1.3[1]([Link])
Halogenated Nitro DerivativesS. aureus15.6 - 62.5[9]([Link])
Pyridine-based organic saltsS. aureus56 ± 0.5% inhibition at 100 µg/mL[13]([Link])
Pyridine-based organic saltsE. coli55 ± 0.5% inhibition at 100 µg/mL[13]([Link])

A notable clinical success is Gepotidacin (Blujepa) , a novel triazaacenaphthylene bacterial topoisomerase inhibitor that contains a nitropyridine core in its synthetic route.[6] It is used for the treatment of uncomplicated urinary tract infections.[6]

2.2.2. Urease Inhibitors:

Bacterial urease is a key virulence factor for several pathogens, including Helicobacter pylori. Nitropyridine-based compounds have been designed as potent urease inhibitors. For example, 3-nitropyridylpiperazine derivatives have shown IC₅₀ values in the low micromolar range against jack bean urease, significantly more potent than the standard inhibitor thiourea.[14] The inhibitory mechanism often involves the coordination of the nitropyridine derivative to the nickel ions in the active site of the enzyme.[5]

Catalytic Mechanism of Urease and Inhibition by Nitropyridine Derivatives

G cluster_0 Urease Catalytic Cycle Urea Urea Urease Urease Active Site (with Ni²⁺ ions) Urea->Urease Binds to Active Site Products Ammonia + Carbamate Urease->Products Hydrolysis Urease->Products Inhibited Nitropyridine Nitropyridine-based Inhibitor Nitropyridine->Urease Coordinates with Ni²⁺ ions

Caption: Inhibition of the urease catalytic cycle by nitropyridine-based inhibitors.

Pharmacokinetics and Clinical Development

The successful translation of a bioactive compound into a clinical drug requires favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Preclinical Pharmacokinetic Profile

Preclinical studies on some nitropyridine derivatives have provided initial insights into their pharmacokinetic behavior. For instance, pharmacokinetic studies of the 3-nitropyridine microtubule inhibitor 4AZA2891 in rats demonstrated an elimination half-life of 0.7 hours and a volume of distribution at steady state of 5.7 l/kg.[8] Interestingly, this compound showed preferential accumulation in the brain and kidneys.[8] The metabolism of pyridine-containing drugs often involves oxidation of the pyridine ring.

Table 3: Preclinical Pharmacokinetic Parameters of Selected Nitropyridine Derivatives

CompoundSpeciesRouteT₁/₂ (h)Vd (L/kg)Key FindingsReference
4AZA2891RatIV0.75.7Preferential accumulation in brain and kidney.[8]([Link])
GepotidacinHumanOral~9.3172.9 L (Vss)Primary metabolic pathway via CYP3A4.[6]([Link])
Clinical Case Study: Gepotidacin

Gepotidacin (GSK2140944) stands as a testament to the successful application of nitropyridine chemistry in modern drug development. Its synthesis involves a key nucleophilic aromatic substitution step on 2-chloro-6-methoxy-3-nitropyridine.[6] Gepotidacin was approved for medical use in the United States in March 2025 for the treatment of uncomplicated urinary tract infections.[6] It is also being investigated for the treatment of antibiotic-resistant Neisseria gonorrhoeae.[6]

Future Perspectives and Conclusion

Nitropyridines have firmly established themselves as a cornerstone of modern medicinal chemistry. Their unique reactivity, synthetic tractability, and the diverse biological activities of their derivatives continue to fuel the discovery of novel therapeutic agents. The ability to fine-tune the electronic and steric properties of the pyridine ring through the strategic placement of the nitro group and other substituents provides a powerful platform for lead optimization and the development of drugs with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on:

  • Exploration of Novel Scaffolds: The development of new synthetic methodologies to access previously unexplored nitropyridine-based heterocyclic systems.

  • Targeted Drug Delivery: The use of nitropyridines as linkers or payloads in antibody-drug conjugates and other targeted delivery systems.

  • Expansion into New Therapeutic Areas: Investigating the potential of nitropyridine derivatives in treating a broader range of diseases, including neurodegenerative and inflammatory disorders.

  • Addressing Drug Resistance: Designing novel nitropyridine-based compounds that can overcome existing mechanisms of drug resistance in cancer and infectious diseases.

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Exploratory

A Technical Guide to the Theoretical Properties of Substituted Nitropyridines

Introduction Pyridine-based ring systems are a cornerstone of modern medicinal chemistry, recognized as a "privileged structural motif" in drug design.[1] As of 2021, approximately 14% of N-heterocyclic drugs approved by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridine-based ring systems are a cornerstone of modern medicinal chemistry, recognized as a "privileged structural motif" in drug design.[1] As of 2021, approximately 14% of N-heterocyclic drugs approved by the FDA incorporate a pyridine moiety. Among the vast landscape of pyridine derivatives, nitropyridines stand out for their exceptional versatility. The strong electron-withdrawing nature of the nitro group fundamentally alters the electronic landscape of the pyridine ring, making these compounds valuable precursors for a wide array of more complex heterocyclic systems.

Beyond their synthetic utility, nitropyridines themselves exhibit a spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[2] This dual role as both critical synthetic intermediates and bioactive molecules makes a deep understanding of their intrinsic properties essential for researchers, particularly in the field of drug development.

This guide provides an in-depth exploration of the theoretical properties of substituted nitropyridines. We will delve into the quantum chemical principles that govern their electronic structure, reactivity, and spectroscopic signatures. By leveraging computational chemistry, we can move beyond empirical observation to a predictive understanding, enabling the rational design of novel therapeutic agents and functional materials. This document will explain the causality behind computational choices, detail the theoretical protocols, and connect these abstract properties to their tangible impact on chemical behavior and biological function.

Part 1: Electronic Structure and Molecular Properties

The reactivity and function of a substituted nitropyridine are fundamentally dictated by the distribution of electrons within its molecular framework. The interplay between the electronegative nitrogen of the pyridine ring and the powerful electron-withdrawing nitro group creates a unique electronic environment that can be precisely characterized and predicted using computational methods.

Fundamental Electronic Concepts

The pyridine ring is inherently electron-deficient compared to benzene. The nitrogen atom, being more electronegative than carbon, exerts an inductive pull on the electron density of the ring. This effect is amplified by resonance, which delocalizes the electron deficiency primarily to the ortho (C2, C6) and para (C4) positions.

The introduction of a nitro group (-NO2) profoundly intensifies this electron deficiency. As one of the strongest electron-withdrawing groups, it deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, particularly at positions ortho and para to its location. When an electron-donating group (e.g., an amino group, -NH2) is also present, the molecule can exhibit significant intramolecular charge transfer (ICT) , a phenomenon that gives rise to unique photophysical properties and is crucial for the design of dyes and sensors.

Computational Methods for Electronic Structure Analysis

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying molecules of this class.[3][4][5] It offers a favorable balance between computational cost and accuracy, allowing for the reliable calculation of a wide range of molecular properties.

Experimental Protocol: Standard DFT Geometry Optimization and Electronic Property Calculation
  • Molecule Building: Construct the 3D structure of the desired substituted nitropyridine (e.g., 2-amino-5-nitropyridine) using a molecular modeling software (e.g., Avogadro, GaussView).

  • Input File Generation:

    • Methodology Selection: Specify the DFT functional and basis set. A common and robust combination for these systems is the B3LYP functional with a cc-pVTZ or 6-311++G(d,p) basis set.[4][6] The B3PW91 functional is also frequently used.[4]

    • Calculation Type: Set the calculation type to Opt Freq (Optimization and Frequency). This will first find the lowest energy conformation (geometry optimization) and then perform a frequency calculation to confirm it is a true minimum (no imaginary frequencies).

    • Solvent Modeling (Optional): If properties in solution are desired, include an implicit solvent model like the Polarizable Continuum Model (PCM) , specifying the solvent (e.g., ethanol, water).

  • Execution: Submit the input file to a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

  • Analysis:

    • Geometry: Extract the optimized bond lengths, bond angles, and dihedral angles from the output file.

    • Electronic Properties: Analyze the output for key electronic descriptors, including molecular orbital energies (HOMO/LUMO), dipole moment, and atomic charges (e.g., from Natural Bond Orbital analysis).

    • Spectra: Use the calculated vibrational frequencies to simulate the IR spectrum and the results of a subsequent TD-DFT calculation to simulate the UV-Vis spectrum.

Key Theoretical Descriptors of Electronic Structure

From a single DFT calculation, a wealth of information can be extracted to predict a molecule's behavior.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual guide to the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For nitropyridines, MEP maps clearly show the electron-poor nature of the carbon atoms ortho and para to the nitro group.[6]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex wavefunction into a localized picture of chemical bonds and lone pairs. It quantifies charge transfer between orbitals, providing deep insight into hyperconjugative interactions and resonance effects that stabilize the molecule.[6]

Table 1: Calculated Electronic Properties of Representative Substituted Nitropyridines

Theoretical values calculated at the B3PW91/6-311++G(d,p) level. Data adapted from relevant literature.[4]

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
3-Nitropyridine-8.12-3.544.583.95
2-Amino-5-nitropyridine-7.21-3.154.066.81
2-Chloro-5-nitropyridine-8.33-4.014.321.88

This table illustrates how substituents modulate the electronic properties. The electron-donating amino group raises the HOMO energy and decreases the energy gap, suggesting increased reactivity compared to 3-nitropyridine. Conversely, the chloro group lowers both orbital energies.

Part 2: Theoretical Prediction of Chemical Reactivity

The unique electronic structure of substituted nitropyridines makes them amenable to a variety of chemical transformations. Computational chemistry provides powerful tools to predict the outcomes of these reactions, guiding synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for nitropyridines is nucleophilic aromatic substitution (SNAr). The nitro group strongly withdraws electron density, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) that forms when a nucleophile attacks the ring. This reaction is most favorable at the carbon positions ortho and para to the nitro group. Compounds like 2-chloro-5-nitropyridine are classic examples, where the chlorine at the activated C2 position is an excellent leaving group, readily displaced by a wide range of nucleophiles.[7][8]

Modeling Reaction Mechanisms

Computational chemistry allows us to map out the entire energy profile of a reaction, from reactants to products. By locating the transition state (TS) —the highest energy point along the reaction coordinate—we can calculate the activation energy (ΔG‡) . A lower activation energy implies a faster reaction rate. This is invaluable for comparing competing reaction pathways and predicting regioselectivity.

For instance, studies on the nitration of pyridine itself have shown that the mechanism is not a simple electrophilic aromatic substitution. Instead, it involves the initial formation of an N-nitropyridinium salt, which then rearranges to yield the 3-nitropyridine product.[9]

Diagram: Generalized SNAr Pathway on a Nitropyridine

Below is a conceptual workflow illustrating the key stages of an SNAr reaction, which can be modeled computationally to determine energetics and feasibility.

SNAr_Pathway Reactants Nitropyridine (Ar-LG) + Nucleophile (Nu⁻) TS1 ΔG‡_add Reactants->TS1 Intermediate Meisenheimer Complex [Ar(LG)Nu]⁻ TS2 ΔG‡_elim Intermediate->TS2 TS1->Intermediate Addition Products Substituted Product (Ar-Nu) + Leaving Group (LG⁻) TS2->Products Elimination

Caption: Computational workflow for modeling an SNAr reaction on a nitropyridine substrate.

Local Reactivity Descriptors: Fukui Functions

While the overall reactivity can be estimated from global descriptors like the HOMO-LUMO gap, predicting where on the molecule a reaction will occur requires local descriptors. Fukui functions are among the most powerful tools for this purpose. They are derived from the change in electron density as an electron is added to or removed from the system, indicating the most reactive sites for specific types of attack:

  • f+(r): Predicts the site for nucleophilic attack (where an electron is best accepted).

  • f-(r): Predicts the site for electrophilic attack (where an electron is most easily donated).

  • f0(r): Predicts the site for radical attack .

For a substituted nitropyridine, calculation of the Fukui function f+(r) will highlight the carbon atoms ortho and para to the nitro group as the most susceptible to attack by nucleophiles, confirming experimental observations.

Part 3: Spectroscopic Properties from First Principles

Computational spectroscopy is a field where theoretical calculations can directly predict and help interpret experimental data.[10][11] For nitropyridine derivatives, this allows for structural confirmation and a deeper understanding of their electronic transitions.

Vibrational Spectroscopy (IR & Raman)

DFT frequency calculations provide a set of vibrational modes and their corresponding frequencies, which directly correlate to peaks in an experimental IR or Raman spectrum.[6][12]

  • Causality: The calculated frequencies are typically for a single molecule in the gas phase at 0 K and are based on a harmonic approximation. Real-world experimental spectra are measured on bulk samples at room temperature and are subject to anharmonicity, solvent effects, and intermolecular interactions.

  • Protocol Validation: To account for these systematic errors, the raw computed frequencies are multiplied by an empirical scaling factor (typically ~0.96-0.98 for B3LYP functionals). This simple correction brings the theoretical spectrum into much better alignment with the experimental one, allowing for confident peak assignments. For unambiguous assignments of complex vibrations, Potential Energy Distribution (PED) analysis is performed.[6]

Electronic Spectroscopy (UV-Vis)

The color and photophysical properties of nitropyridines are determined by how they absorb light, which promotes electrons from occupied to unoccupied orbitals.

  • Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies.[13] The output provides the wavelength of maximum absorption (λmax), the strength of the transition (oscillator strength), and the nature of the orbitals involved (e.g., π → π* or n → π*).

  • Structure-Property Relationship: This technique is particularly insightful for donor-acceptor systems, such as 2-amino-5-nitropyridine. TD-DFT calculations can quantitatively predict the red-shift (shift to longer wavelengths) in the absorption spectrum caused by the intramolecular charge transfer (ICT) from the amino group (donor) to the nitro group (acceptor). The polarity of the solvent can also significantly impact these transitions, an effect that can be modeled using PCM-TD-DFT.[13]

Part 4: Application in Drug Development

The ultimate goal of characterizing these theoretical properties is to apply them in the rational design of new drugs. Computational methods serve as a powerful in silico screening tool, reducing the time and cost associated with traditional drug discovery pipelines.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity.[14]

  • The "Why": The premise of QSAR is that the biological activity of a molecule is a function of its physicochemical properties. Theoretical descriptors—such as HOMO/LUMO energies, dipole moment, atomic charges, and molecular surface area—serve as the numerical inputs (the "quantitative structure") to build these models.[14][15]

  • The Workflow: A QSAR model is built using a "training set" of nitropyridine analogues with known biological activity. A multiple linear regression or machine learning algorithm finds the best mathematical equation linking the descriptors to the activity. This validated model can then be used to predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the most promising candidates for synthesis. For nitroaromatic compounds, descriptors related to hydrophobicity and the LUMO energy (ELUMO) have been found to be key indicators of mutagenicity.[14]

Molecular Docking

Molecular docking is a computational technique that predicts how a small molecule (ligand), such as a nitropyridine derivative, binds to a macromolecular target, typically a protein or enzyme.[16][17][18]

  • Causality and Self-Validation: Docking algorithms explore numerous possible conformations and orientations of the ligand within the protein's active site, scoring each "pose" based on a function that estimates the binding affinity (e.g., binding energy in kcal/mol).[17] The process is self-validating in that a good docking protocol should be able to reproduce the known binding mode of a co-crystallized ligand (a process called re-docking).

  • Field-Proven Insight: Docking provides a 3D model of the ligand-protein complex, revealing key intermolecular interactions like hydrogen bonds, π-π stacking, and hydrophobic contacts. This information is invaluable for explaining the structure-activity relationships observed in a series of compounds and for guiding the design of new derivatives with improved potency and selectivity.

Experimental Protocol: A Typical Molecular Docking Workflow
  • Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and assign partial charges.

  • Ligand Preparation: Generate a low-energy 3D conformation of the nitropyridine derivative. Assign partial charges and define rotatable bonds.

  • Binding Site Definition: Define the search space for the docking algorithm, typically a grid box centered on the known active site or a key residue.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide, GOLD), which will generate a series of possible binding poses.[18]

  • Pose Analysis and Scoring: Analyze the top-ranked poses. Evaluate the scoring function values and visually inspect the intermolecular interactions to identify the most plausible binding mode.

Diagram: Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (from PDB) Grid 3. Define Binding Site (Grid Generation) PDB->Grid Ligand 2. Prepare Ligand Structure (3D Conformation) Ligand->Grid Dock 4. Run Docking Algorithm Grid->Dock Score 5. Score & Rank Poses (Binding Energy) Dock->Score Analyze 6. Analyze Interactions (H-bonds, Hydrophobic, etc.) Score->Analyze SAR Lead Optimization (Rational Design) Analyze->SAR

Caption: A streamlined workflow for in silico molecular docking of nitropyridine derivatives.

Conclusion

Substituted nitropyridines are a class of compounds whose importance in synthetic chemistry, materials science, and drug discovery cannot be overstated. Their rich reactivity and diverse biological profiles are a direct consequence of their unique electronic properties. This guide has demonstrated that through the application of modern computational chemistry, these properties are no longer a "black box." We can now calculate, visualize, and predict the electronic structure, reactivity, and spectroscopic signatures of these molecules with remarkable accuracy.

From leveraging DFT to understand charge distribution to using molecular docking to predict protein-ligand interactions, theoretical methods provide a rational framework for innovation. They allow researchers to ask "what if?" in silico, prioritizing synthetic efforts, minimizing experimental costs, and ultimately accelerating the journey from molecular concept to functional application. As computational power continues to grow and theoretical models become more sophisticated, the predictive power of these tools will only increase, ensuring that nitropyridines will remain a fertile ground for scientific discovery for years to come.

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Foundational

An In-depth Technical Guide to Iodonitrobenzene Isomers (C₆H₄INO₂)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the iodonitrobenzene isomers, compounds of significant interest in synthetic organic chemistry. While the molecular formula C₆H₅IN₂O₂ was queried, the stable aromatic compounds with a closely related composition are the C₆H₄INO₂ isomers. This document will focus on these isomers, with a primary emphasis on the most commercially and synthetically relevant isomer, 1-iodo-4-nitrobenzene. We will delve into their synthesis, chemical properties, and applications, particularly in the realms of pharmaceutical and materials science research.

Introduction to Iodonitrobenzene Isomers

The molecular formula C₆H₄INO₂ corresponds to three structural isomers of iodonitrobenzene, where an iodine atom and a nitro group are substituted on a benzene ring. The positional isomerism significantly influences the physical and chemical properties of these compounds.

  • 1-Iodo-2-nitrobenzene (ortho-isomer)

  • 1-Iodo-3-nitrobenzene (meta-isomer)

  • 1-Iodo-4-nitrobenzene (para-isomer)

These compounds are valuable intermediates in organic synthesis due to the presence of two distinct functional groups. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. The iodine atom is a good leaving group in nucleophilic aromatic substitution and a versatile handle for cross-coupling reactions.

Synthesis of Iodonitrobenzene Isomers

The synthesis of iodonitrobenzene isomers can be achieved through various methods. The choice of method often depends on the desired isomer and the available starting materials.

Electrophilic Iodination of Nitrobenzene

Direct iodination of nitrobenzene is a common method for preparing 1-iodo-3-nitrobenzene. The nitro group's deactivating and meta-directing effect favors the formation of the meta-isomer.

A typical procedure involves the reaction of nitrobenzene with an iodinating agent, such as iodine in the presence of an oxidizing agent (e.g., nitric acid) or a more reactive iodine source like iodine monochloride (ICl).

Sandmeyer Reaction of Nitroanilines

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. This is the preferred method for synthesizing 1-iodo-2-nitrobenzene and 1-iodo-4-nitrobenzene from their respective nitroaniline precursors.

The reaction proceeds in two main steps:

  • Diazotization: The amino group of a nitroaniline is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0–5 °C)[1].

  • Iodination: The diazonium salt is then treated with a solution of potassium iodide or sodium iodide. The diazonium group is an excellent leaving group and is displaced by the iodide ion, liberating nitrogen gas[2][3].

Experimental Protocol: Synthesis of 1-Iodo-4-nitrobenzene via Sandmeyer Reaction[1][3]

This protocol outlines the synthesis of 1-iodo-4-nitrobenzene from 4-nitroaniline.

Materials:

  • 4-Nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI) or Sodium Iodide (NaI)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of the 4-Nitroaniline Solution:

    • In a flask, dissolve 4-nitroaniline in a mixture of concentrated acid and deionized water. Gentle warming may be required to facilitate dissolution[3].

    • Cool the resulting solution to 0–5 °C in an ice bath with continuous stirring. This low temperature is crucial to prevent the premature decomposition of the diazonium salt that will be formed.

  • Diazotization:

    • Prepare a solution of sodium nitrite in deionized water and cool it to 0–5 °C.

    • Slowly add the cold sodium nitrite solution to the chilled 4-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition[1].

    • Continue stirring the mixture at this temperature for an additional 15-20 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate beaker, prepare a solution of potassium iodide or sodium iodide in deionized water.

    • Slowly add the diazonium salt solution to the iodide solution with stirring. A vigorous evolution of nitrogen gas will be observed[2].

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the evolution of nitrogen ceases.

  • Isolation and Purification:

    • The crude 1-iodo-4-nitrobenzene will precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold deionized water to remove any remaining salts and impurities.

    • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Isolation & Purification A 4-Nitroaniline B Dissolve in Acid (H₂SO₄/HCl) A->B C Cool to 0-5 °C B->C D Add cold NaNO₂ solution C->D E 4-Nitrobenzenediazonium Salt D->E G Combine with Diazonium Salt E->G F KI or NaI Solution F->G H N₂ Gas Evolution G->H I 1-Iodo-4-nitrobenzene (Crude Product) G->I J Vacuum Filtration I->J K Wash with Cold Water J->K L Recrystallization K->L M Pure 1-Iodo-4-nitrobenzene L->M

Figure 1: Workflow for the synthesis of 1-iodo-4-nitrobenzene via the Sandmeyer reaction.

Physicochemical Properties

The physical and chemical properties of the iodonitrobenzene isomers are summarized in the table below. These properties are crucial for their handling, storage, and application in various chemical reactions.

Property1-Iodo-2-nitrobenzene1-Iodo-3-nitrobenzene1-Iodo-4-nitrobenzene
CAS Number 609-73-4[4]625-95-6636-98-6[5]
Molecular Weight 249.01 g/mol [6]249.01 g/mol 249.01 g/mol
Appearance Yellow-green to yellow-brown granular powder[4]Crystalline solidYellow crystalline solid
Melting Point 49-51 °C[4]36-38 °C171-174 °C
Boiling Point 288-289 °C[4]289-290 °C289 °C[7]
Solubility Insoluble in water; soluble in methanol[4]Insoluble in waterLimited solubility in water; soluble in organic solvents like ethanol and acetone[5]
Stability Stable, but light sensitive. Incompatible with strong bases and strong oxidizing agents[4].Stable under normal conditions.Light sensitive. Incompatible with strong oxidizing agents and strong bases[7].

Spectroscopic Characterization

The structural elucidation of iodonitrobenzene isomers relies on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are indicative of the substitution pattern.

  • ¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum correspond to the number of unique carbon atoms in the molecule.

  • IR Spectroscopy: Characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1360-1345 cm⁻¹) and C-I bond can be observed.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum confirms the molecular weight of the compound.

Reactivity and Applications

Iodonitrobenzenes are versatile building blocks in organic synthesis, with applications in the pharmaceutical, agrochemical, and materials science industries[8][9].

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, particularly for the ortho and para isomers. The iodine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to form a wide range of substituted nitrobenzene derivatives.

Cross-Coupling Reactions

The carbon-iodine bond is highly reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Reactivity_Diagram cluster_reactions Key Reactions cluster_products Resulting Products A Iodonitrobenzene B Nucleophilic Aromatic Substitution A->B Nu⁻ C Suzuki Coupling A->C R-B(OH)₂ [Pd catalyst] D Heck Coupling A->D Alkene [Pd catalyst] E Sonogashira Coupling A->E Alkyne [Pd/Cu catalyst] F Substituted Nitroaromatics B->F G Biaryl Compounds C->G H Substituted Alkenes D->H I Substituted Alkynes E->I

Figure 2: Key synthetic transformations of iodonitrobenzene.

Applications in Drug Development and Materials Science

Iodonitrobenzenes serve as key intermediates in the synthesis of pharmaceuticals, including antiviral and anticancer agents, as well as agrochemicals[5][8][10]. Their utility in constructing biologically active molecules makes them valuable in drug discovery and development[10]. In materials science, these compounds are used in the preparation of liquid crystals and semiconducting polymers[5]. 1-Iodo-4-nitrobenzene also acts as an effective organocatalyst in certain oxidative synthesis reactions[11].

Safety and Toxicology

Iodonitrobenzene isomers are hazardous chemicals and should be handled with appropriate safety precautions.

  • Toxicity: They are considered moderately toxic upon ingestion, inhalation, or dermal contact[5]. They are harmful if swallowed, in contact with skin, or inhaled[6][7][12]. They can cause skin and eye irritation[6][12][13].

  • Methemoglobinemia: A significant toxic effect associated with nitroaromatic compounds is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen[5][12][13]. Symptoms can include cyanosis (bluish discoloration of the skin), headache, dizziness, and nausea[5][13].

  • Handling and Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Keep away from strong reducing agents, bases, and heat sources[5]. These compounds are often light-sensitive[4][5][7]. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling these chemicals. Work should be conducted in a well-ventilated fume hood.

Conclusion

The iodonitrobenzene isomers are important and versatile intermediates in organic synthesis. Their unique combination of a deactivating, meta-directing nitro group and a reactive iodo group allows for a wide range of chemical transformations. Understanding their synthesis, properties, and reactivity is crucial for their effective use in the development of new pharmaceuticals, agrochemicals, and advanced materials. Proper handling and adherence to safety protocols are essential when working with these compounds.

References

  • PubChem. o-Iodonitrobenzene | C6H4INO2 | CID 69115. Available from: [Link]

  • Chemistry Stack Exchange. Synthesis of 1-iodo-4-nitrobenzene. (2015-01-20). Available from: [Link]

  • Scribd. Preparation of 4-Iodonitrobenzene. Available from: [Link]

  • YouTube. p-Iodonitrobenzene : Organic synthesis. (2021-02-09). Available from: [Link]

  • Synthesis of 4-iodonitrobenzene. Available from: [Link]

  • PubChem. 1-Iodo-3-nitrobenzene | C6H4INO2 | CID 12574. Available from: [Link]

  • PubChem. CID 157567318 | C12H8I2N2O4. Available from: [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: A Senior Application Scientist's Guide to the Diazotization and Iodination of Aminopyridines

Introduction: The Strategic Importance of Iodopyridines In the landscape of medicinal chemistry and drug development, halogenated heterocycles are indispensable building blocks. Among these, iodopyridines stand out for t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Iodopyridines

In the landscape of medicinal chemistry and drug development, halogenated heterocycles are indispensable building blocks. Among these, iodopyridines stand out for their utility in carbon-carbon bond-forming reactions, such as the Suzuki and Sonogashira couplings. The conversion of readily available aminopyridines to their iodo-counterparts via a Sandmeyer-type reaction is a cornerstone transformation. However, this process is not without its challenges. The electronic nature of the pyridine ring and the inherent instability of the intermediate pyridinediazonium salts demand a carefully optimized and rigorously controlled protocol.[1][2]

This guide provides a detailed, step-by-step protocol for the successful diazotization of aminopyridines and their subsequent iodination. It is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles and field-proven insights to ensure safety, reproducibility, and high yield.

Theoretical Framework: Understanding the Reaction's Nuances

The overall transformation is a two-stage process occurring in a single pot: the formation of a pyridinediazonium salt, followed by its substitution with iodide.

The Mechanism of Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[3] Since nitrous acid is unstable, it is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric or hydrochloric acid.[4][5]

The key steps are:

  • Formation of the Nitrosating Agent: The strong acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).[3][5]

  • Electrophilic Attack: The lone pair of the amino group on the pyridine attacks the nitrosonium ion.[3]

  • Deprotonation and Tautomerization: A series of proton transfer steps leads to the formation of a diazohydroxide.

  • Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The departure of water yields the relatively stable pyridinediazonium ion.[3]

It is crucial to maintain low temperatures (typically 0–5 °C) throughout this process to prevent the premature decomposition of the thermally unstable diazonium salt.[6][7][8]

The Mechanism of Iodination: A Sandmeyer-Type Reaction

The Sandmeyer reaction traditionally refers to the copper(I)-catalyzed substitution of a diazonium group.[9][10][11] However, the iodination reaction is a notable exception and does not typically require a copper catalyst.[12] The iodide ion (I⁻), usually from potassium iodide (KI) or sodium iodide (NaI), is a sufficiently strong nucleophile to displace the diazonium group. The excellent leaving group, dinitrogen gas (N₂), drives the reaction to completion.[13]

Key Challenges with Aminopyridines

Synthesizing pyridinediazonium salts presents unique challenges compared to their aniline counterparts:

  • Ring Protonation: The basic nitrogen atom in the pyridine ring is protonated in the acidic medium, which can affect the reactivity of the amino group.[2]

  • Instability: Pyridinediazonium salts, particularly those derived from 2- and 4-aminopyridines, are known to be significantly less stable than benzenediazonium salts and can be explosive if isolated in dry form.[1][6][14] 3-Aminopyridine derivatives tend to form more stable diazonium salts.[15] For this reason, these intermediates are almost always generated and used in situ.[14]

Visualizing the Process

Overall Experimental Workflow

The following diagram outlines the complete process from starting materials to the purified product.

G cluster_0 PART 1: In Situ Diazonium Salt Formation cluster_1 PART 2: Iodination & Product Isolation A Aminopyridine in Acid B Cool to 0-5 °C A->B C Slow Addition of NaNO₂ Solution B->C D Pyridinediazonium Salt (Intermediate) C->D E Addition of KI Solution D->E Immediate Use F Warm to RT then Heat E->F G Reaction Quench & Work-up F->G H Purification (e.g., Recrystallization) G->H I Pure Iodopyridine H->I

Caption: High-level workflow for the two-part synthesis of iodopyridines.

Reaction Mechanism Overview

This diagram illustrates the chemical transformations involved.

reaction_mechanism Aminopyridine Pyridinediazonium Salt <[Py-N₂]⁺> Aminopyridine->Pyridinediazonium Salt + NaNO₂, H₂SO₄ (0-5 °C) Iodopyridine Pyridinediazonium Salt->Iodopyridine + KI - N₂

Caption: Simplified chemical reaction pathway from aminopyridine to iodopyridine.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific aminopyridine substrate. The following is adapted from a procedure for the synthesis of 3,5-dibromo-4-iodopyridine.[16]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Molarity/Conc.Example Quantity (for 0.5 mol scale)Molar Eq.
3,5-Dibromo-4-aminopyridineC₅H₄Br₂N₂251.91Solid126.0 g1.0
Sulfuric AcidH₂SO₄98.0840% (aq)As neededSolvent
Sodium NitriteNaNO₂69.00Solid38.5 g1.12
Potassium IodideKI166.00Solid83.0 g1.0
Cuprous Iodide (Optional Catalyst)CuI190.45Solid47.6 g0.5
Chloroform (or other solvent)CHCl₃119.38-As neededExtraction
Sodium HydroxideNaOH40.0010% (aq)As neededNeutralization
Anhydrous Sodium SulfateNa₂SO₄142.04SolidAs neededDrying Agent
HexanesC₆H₁₄86.18-As neededRecrystallization
Equipment
  • Three-neck round-bottom flask (1000 mL for this scale)

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

  • Heating mantle

  • Standard glassware for work-up and purification (separatory funnel, Büchner funnel, etc.)

Step-by-Step Procedure

PART 1: Diazotization

  • Dissolution: To a 1000 mL three-neck flask equipped with a mechanical stirrer and thermometer, add 40% sulfuric acid. Add the aminopyridine substrate (126.0 g, 0.50 mol) at 15 °C.[16]

    • Causality Note: Using a strong acid like H₂SO₄ ensures the formation of the essential nitrosonium ion (NO⁺) from NaNO₂ and keeps the reaction medium sufficiently acidic to stabilize the diazonium salt intermediate.

  • Heating (if necessary): Gently heat the mixture to ~45 °C and stir until the aminopyridine is completely dissolved.[16]

  • Cooling: Cool the flask to room temperature, and then place it in an ice-salt bath to bring the internal temperature down to 0–3 °C.[16]

    • Expertise Note: This is the most critical step for safety and yield. Temperatures above 5-10 °C can lead to rapid decomposition of the diazonium salt, releasing nitrogen gas and forming undesired byproducts, primarily the corresponding pyridinol.[7][15][17]

  • Nitrite Addition: Prepare a solution of sodium nitrite (38.5 g, 0.56 mol) in water (150 g). Slowly add this solution dropwise to the stirred aminopyridine solution using a dropping funnel, ensuring the internal temperature is maintained between 0–3 °C.[16]

    • Causality Note: A slight excess of sodium nitrite (1.1-1.5 eq) ensures complete conversion of the amine.[16] The slow, controlled addition prevents a dangerous exotherm and localized high concentrations of nitrous acid.

  • Stirring: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 15-30 minutes to ensure the diazotization is complete.

PART 2: Iodination

  • Iodide Addition: Prepare a saturated aqueous solution of potassium iodide (83.0 g, 0.5 mol). Add this solution dropwise to the cold diazonium salt mixture. If using a copper catalyst, it can be added concurrently.[16] Maintain the temperature at 0–5 °C during this addition.

    • Expertise Note: While often not necessary for iodination, the addition of a Cu(I) salt like CuI can sometimes improve yields for less reactive substrates by facilitating the single-electron transfer mechanism.[12][16]

  • Warming and Heating: After the iodide addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, rapidly raise the temperature to 80–100 °C and maintain this temperature for 2 hours.[16] Vigorous gas evolution (N₂) will be observed.

    • Causality Note: Heating is required to overcome the activation energy for the displacement of the diazo group by iodide. The release of N₂ gas is a strong thermodynamic driving force for the reaction.

PART 3: Work-up and Purification

  • Quenching: Cool the reaction mixture to room temperature and then pour it into a large beaker containing ice water (~2000 mL).[16] Stir well. A precipitate (the crude product) should form.

  • Isolation and Extraction: Filter the crude product. Neutralize the filtrate with a 10% NaOH solution to a pH of ~6.0 and extract with a suitable organic solvent like chloroform or ethyl acetate.[16]

  • Washing: Wash the combined organic layers with a 5% NaOH solution, followed by saturated brine.[16]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.[16]

  • Purification: Combine all crude solid portions. Recrystallize from a suitable solvent system (e.g., hexanes, ethanol/water) to obtain the pure iodopyridine product.[16] Yields can range from 65-83%.[16]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete diazotization. 2. Premature decomposition of diazonium salt. 3. Incomplete iodination.1. Ensure complete dissolution of the amine; use a slight excess of NaNO₂. 2. Strictly maintain temperature at 0-5 °C during diazotization. Use the diazonium salt immediately. 3. Ensure sufficient heating time and temperature after iodide addition. Consider adding CuI as a catalyst.
Dark, Tarry Product Formation of azo compounds or other polymeric side products.Maintain low temperatures and ensure efficient stirring. The acid concentration might be too low.
Formation of Pyridinol Reaction of the diazonium salt with water.This is the primary decomposition pathway. Ensure low temperature and prompt addition of the iodide source after diazotization is complete.[15][17]
No Reaction/Starting Material Recovered 1. Nitrous acid did not form. 2. Amine is too unreactive.1. Check the quality of the NaNO₂ and ensure a strong acid is used. 2. Strongly electron-withdrawn aminopyridines may require more forcing conditions.

Critical Safety Precautions

Diazotization reactions are potentially hazardous and must be performed with extreme caution.

  • Explosion Hazard: Solid diazonium salts are notoriously unstable and can be shock-sensitive and explosive, especially when dry.[6][8] NEVER attempt to isolate the diazonium salt intermediate. [7][14]

  • Temperature Control: Maintaining a low temperature (<5 °C) is the most critical safety control measure to prevent a runaway decomposition reaction.[7][8]

  • Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup. Always perform the reaction in an open or vented system, such as a fume hood.[7][14]

  • Reagent Handling: Sodium nitrite is toxic and an oxidizer. Sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Quenching: Before work-up, it is good practice to ensure any residual nitrous acid is quenched. This can be done by adding a small amount of sulfamic acid or urea, which reacts with HNO₂ to produce N₂ gas.

Conclusion

The diazotization-iodination of aminopyridines is a powerful synthetic tool that provides access to valuable iodopyridine intermediates. Success hinges on a deep understanding of the reaction mechanism and meticulous control over experimental conditions, particularly temperature. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and safely perform this transformation, enabling the rapid advancement of their synthetic and drug discovery programs.

References

  • CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. Google Patents.
  • US2521544A - Iodinating amino pyrimidines and amino pyridines. Google Patents.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]

  • Structures, Stability, and Safety of Diazonium Salts. ResearchGate. Available at: [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • Formation and Reactivity of 3-Diazopyridinium Cations and Influence on Their Reductive Electrografting on Glassy Carbon. ACS Publications. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available at: [Link]

  • US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines. Google Patents.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. NIH National Library of Medicine. Available at: [Link]

  • 14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]

  • Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. ResearchGate. Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Syntheses of 2-amino-5-iodopyridine. ResearchGate. Available at: [Link]

  • Diazotization Reaction Mechanism. BYJU'S. Available at: [Link]

  • Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. NIH National Library of Medicine. Available at: [Link]

  • Sandmeyer Reaction. ResearchGate. Available at: [Link]

  • THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie. Available at: [Link]

  • Sandmeyer Reaction. YouTube. Available at: [Link]

  • Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. RSC Publishing. Available at: [Link]

Sources

Application

Suzuki coupling reaction with 2-Iodo-4-methyl-5-nitropyridine

An In-Depth Guide to the Suzuki Coupling Reaction with 2-Iodo-4-methyl-5-nitropyridine: Application Notes and Protocols Introduction: Synthesizing High-Value Pyridine Scaffolds The Suzuki-Miyaura coupling, a palladium-ca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Suzuki Coupling Reaction with 2-Iodo-4-methyl-5-nitropyridine: Application Notes and Protocols

Introduction: Synthesizing High-Value Pyridine Scaffolds

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides, stands as a cornerstone of modern organic synthesis for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This reaction has become indispensable in both academic research and industrial processes, particularly in the pharmaceutical and materials science sectors.[1]

A significant application of this powerful reaction is the synthesis of substituted pyridines, which are core structures in numerous bioactive molecules and functional materials.[3] This guide focuses on a particularly valuable and challenging substrate: 2-Iodo-4-methyl-5-nitropyridine . The unique electronic and steric properties of this molecule—namely the highly reactive C-I bond, the strongly electron-withdrawing nitro group, and the methyl substituent—make it an important building block for complex molecular architectures. Understanding the nuances of its reactivity is key to leveraging its synthetic potential.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships behind the protocol, ensuring both reproducibility and the ability to troubleshoot and adapt the methodology.

Mechanistic Insights: The "Why" Behind the Reaction

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[4] The reaction with 2-iodo-4-methyl-5-nitropyridine is particularly efficient due to its electronic properties. The pyridine ring is rendered electron-deficient by the potent electron-withdrawing nitro group at the 5-position. This electronic pull significantly facilitates the rate-determining step of the catalytic cycle.

The catalytic cycle comprises three fundamental stages:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst. It inserts into the carbon-iodine bond of the 2-iodo-4-methyl-5-nitropyridine. The reactivity of halogens in this step follows the order I > Br > Cl.[5][6] The electron-deficient nature of the pyridine ring further polarizes the C-I bond, making it highly susceptible to cleavage and accelerating this initial, often rate-limiting, step.[5]

  • Transmetalation: This stage requires the activation of the organoboron reagent (e.g., an arylboronic acid) by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This boronate complex then transfers its organic moiety (e.g., an aryl group) to the palladium(II) center, displacing the iodide. This is a critical step where the new carbon-carbon bond is primed for formation.

  • Reductive Elimination: The final step involves the two organic groups on the palladium center coupling together. This forms the desired 2-aryl-4-methyl-5-nitropyridine product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-I)L₂ Pd0->OxAdd Oxidative Addition Substrate 2-Iodo-4-methyl-5-nitropyridine (Ar-I) Substrate->OxAdd Product 2-Aryl-4-methyl-5-nitropyridine (Ar-Ar') Transmetal Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ Product->Transmetal OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Boronic Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle for the Suzuki coupling of 2-iodo-4-methyl-5-nitropyridine.

Core Experimental Protocol

This protocol provides a representative procedure for the Suzuki coupling of 2-iodo-4-methyl-5-nitropyridine with a generic arylboronic acid.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts can be pyrophoric, and organic solvents are flammable.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade
2-Iodo-4-methyl-5-nitropyridineElectrophile>98% Purity
Arylboronic AcidNucleophile>97% Purity
Pd(PPh₃)₄ or Pd(dppf)Cl₂Palladium CatalystCatalyst Grade
Potassium Carbonate (K₂CO₃), anhydrousBase>99% Purity
1,4-DioxaneSolventAnhydrous, <50 ppm H₂O
Deionized WaterCo-solventDegassed
Ethyl AcetateExtraction SolventACS Grade
Brine (Saturated NaCl solution)Aqueous WashN/A
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentN/A
Silica GelStationary Phase230-400 mesh
Schlenk flask or sealed vialReaction VesselN/A
Magnetic stirrer and stir barAgitationN/A
Inert Gas (Argon or Nitrogen)AtmosphereHigh Purity
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-iodo-4-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).[7]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Solvent Addition and Reaction:

    • Using a syringe, add degassed 1,4-dioxane (5 mL) followed by degassed deionized water (1 mL).[9] The mixture should be a suspension.

    • Place the flask in a preheated oil bath at 90 °C.[9]

    • Stir the reaction mixture vigorously for 4-12 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting iodopyridine is consumed.[7]

  • Work-up and Extraction:

    • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).[7]

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure product.[9]

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

Workflow A 1. Reagent Addition (Flask under Inert Gas) B 2. Solvent Addition (Degassed Dioxane/Water) A->B C 3. Heating & Stirring (e.g., 90 °C, 4-12h) B->C D 4. Cooldown & Quench (Add EtOAc & Water) C->D E 5. Extraction (Separate Layers, Wash) D->E F 6. Drying & Concentration (MgSO₄, Rotovap) E->F G 7. Purification (Column Chromatography) F->G H Pure Product G->H

Caption: General workflow for the Suzuki coupling from setup to product isolation.

Optimizing for Success: A Scientist's Perspective

The provided protocol is a robust starting point, but achieving high yields and purity often requires fine-tuning. The choice of catalyst, base, and solvent are interdependent variables that must be considered.

ParameterOptions & ConsiderationsCausality & Expert Insight
Palladium Catalyst Sources: Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂Ligands: PPh₃, P(t-Bu)₃, SPhos, XPhosThe palladium source is often a precatalyst that generates the active Pd(0) species in situ. The ligand is critical; it stabilizes the Pd center, influences its reactivity, and prevents decomposition. For electron-deficient substrates like this nitropyridine, standard ligands like PPh₃ are often sufficient. However, for more challenging couplings (e.g., with sterically hindered boronic acids), bulky, electron-rich biarylphosphine ligands (like SPhos) can dramatically improve reaction rates and yields by promoting both oxidative addition and reductive elimination.[5][10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF, Na₂CO₃The base's primary role is to activate the boronic acid for transmetalation.[11] The choice of base can be critical. K₃PO₄ and Cs₂CO₃ are stronger bases that can accelerate slow reactions but may not be suitable for base-sensitive functional groups.[10] K₂CO₃ offers a good balance of reactivity and compatibility.[12] The use of an aqueous solution of the base is common as it facilitates both dissolving the base and the transmetalation step.
Solvent 1,4-Dioxane, Toluene, THF, DMF, often with H₂OThe solvent must solubilize the reactants and catalyst system at the reaction temperature. Aprotic polar solvents like dioxane and THF are common.[8][12] The addition of a small amount of water is often beneficial, as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.
Boron Reagent Boronic Acids (Ar-B(OH)₂)Boronic Esters (e.g., Ar-B(pin))Boronic acids are the most common coupling partners. Boronate esters, such as pinacol esters, are often more stable, easier to purify, and less prone to protodeboronation (a key side reaction), making them an excellent alternative for valuable or sensitive substrates.[11][13]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently inert atmosphere (oxygen can deactivate the catalyst).3. Reaction temperature too low.1. Use a fresh, high-quality catalyst and ligand. Consider a more robust ligand like SPhos.2. Ensure proper degassing of solvents and thorough evacuation/backfilling of the reaction vessel.3. Increase the temperature in 10 °C increments (e.g., to 100-110 °C).
Protodeboronation The boronic acid reacts with trace water/protons to revert to the corresponding arene, consuming the nucleophile.1. Use a milder base like KF or Na₂CO₃.2. Use the corresponding boronic ester instead of the acid.3. Ensure reagents are anhydrous (if running a non-aqueous protocol).
Homocoupling of Boronic Acid Two boronic acid molecules couple to form a biaryl byproduct (Ar'-Ar').1. Lower the catalyst loading.2. Ensure the reaction is strictly anaerobic, as oxygen can promote this side reaction.

Conclusion

The Suzuki-Miyaura coupling of 2-iodo-4-methyl-5-nitropyridine is a highly effective method for synthesizing functionalized, electron-deficient pyridine derivatives. The inherent reactivity of the C-I bond, enhanced by the nitro group, makes this substrate an excellent electrophile for this transformation. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can reliably and efficiently access a diverse range of valuable compounds for applications in medicinal chemistry and beyond. This guide provides the foundational knowledge and practical steps to achieve success in this critical synthetic reaction.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available at: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2006). ResearchGate. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). ACS Publications. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Scholarship @ Claremont. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). NIH. Available at: [Link]

  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... (2023). ResearchGate. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). Semantic Scholar. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004). ResearchGate. Available at: [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2021). Royal Society of Chemistry. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). NIH. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2016). NIH. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. Available at: [Link]

  • Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. (2015). NIH. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2010). NIH. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Iodo-4-methyl-5-nitropyridine

Introduction: The Strategic Importance of Functionalized Nitropyridines Substituted nitropyridines are cornerstone building blocks in contemporary medicinal chemistry and drug discovery. The pyridine core is a prevalent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Nitropyridines

Substituted nitropyridines are cornerstone building blocks in contemporary medicinal chemistry and drug discovery. The pyridine core is a prevalent motif in a vast array of pharmaceuticals, while the nitro group, a strong electron-withdrawing entity, not only modulates the electronic properties of the molecule but also serves as a versatile synthetic handle for further transformations, such as reduction to an amino group. The specific scaffold, 2-iodo-4-methyl-5-nitropyridine, presents a unique combination of features: a reactive C-I bond at the 2-position, strategically positioned for cross-coupling, and the electronic influence of the nitro and methyl groups, which can direct and influence reactivity. This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions utilizing this valuable intermediate, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

The palladium-catalyzed formation of carbon-carbon and carbon-heteroatom bonds has revolutionized synthetic organic chemistry, enabling the construction of complex molecular architectures with high efficiency and selectivity.[1] For a substrate like 2-iodo-4-methyl-5-nitropyridine, these reactions open a gateway to a diverse library of novel compounds with potential biological activity.

Core Principles of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the catalytic cycle is paramount for successful application and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway consisting of three key steps: oxidative addition, transmetalation (for C-C bond formation) or amine coordination/deprotonation (for C-N bond formation), and reductive elimination.[1]

dot digraph "General_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=7.5, height=3]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions."

The nature of the ligand (L), the base, and the solvent system are critical parameters that must be carefully selected and optimized for each specific transformation, especially when dealing with electronically demanding substrates such as 2-iodo-4-methyl-5-nitropyridine.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[2] For the synthesis of 2-aryl-4-methyl-5-nitropyridines, this reaction is of particular interest.

Causality in Experimental Design:

The electron-deficient nature of the 2-iodo-4-methyl-5-nitropyridine substrate facilitates the initial oxidative addition step. However, the nitro group can be sensitive to certain reaction conditions. The choice of a suitable base is critical to activate the boronic acid for transmetalation without promoting unwanted side reactions.[3] Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and promote efficient reductive elimination.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add 2-iodo-4-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv.).

  • Add a degassed 4:1 mixture of dioxane and water (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Arylboronic Acid Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O801285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O901080-90
3-Chlorophenylboronic acidPd(OAc)₂/SPhosK₃PO₄2-MeTHF701675-85

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is instrumental in creating precursors for various heterocyclic systems and conjugated materials.

Causality in Experimental Design:

The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[6] However, copper can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Therefore, copper-free conditions have been developed, often requiring a stronger base and specific ligands to achieve high efficiency.[7] The electron-withdrawing nature of the nitropyridine substrate generally enhances its reactivity in the oxidative addition step.[7]

Experimental Protocol: Copper-Free Sonogashira Coupling

Sonogashira_Workflow

Step-by-Step Procedure:

  • In a Schlenk tube, dissolve 2-iodo-4-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv.) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 0.03 equiv.) in degassed tetrahydrofuran (THF, 5 mL).

  • Add triethylamine (3.0 mmol, 3.0 equiv.) followed by the terminal alkyne (1.5 mmol, 1.5 equiv.).

  • Seal the tube and heat the mixture at 60 °C for 8 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the triethylammonium iodide salt, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Terminal Alkyne Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂Et₃NTHF60880-90
EthynyltrimethylsilanePd(OAc)₂/XPhosCs₂CO₃Dioxane701075-85
Propargyl alcoholPd(PPh₃)₄/CuIDIPADMF50685-95

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in the pharmaceutical industry.[8]

Causality in Experimental Design:

This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine, making it a more potent nucleophile.[1] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands being highly effective in promoting the reductive elimination step to form the C-N bond.[1] Microwave irradiation can significantly accelerate this reaction, often leading to shorter reaction times and improved yields.[9] For sensitive substrates, careful selection of the base is necessary to avoid degradation.

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow

Step-by-Step Procedure:

  • To a microwave vial, add 2-iodo-4-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), cesium carbonate (1.5 mmol, 1.5 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 0.02 equiv.), and Xantphos (0.04 mmol, 0.04 equiv.).

  • Add dry, degassed toluene (4 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 110 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

Amine Catalyst/Ligand Base Solvent Temp (°C) Time Yield (%)
MorpholinePd₂(dba)₃/XantphosCs₂CO₃Toluene11030 min90-98
AnilinePd(OAc)₂/RuPhosK₃PO₄Dioxane10045 min85-95
BenzylaminePdCl₂(dppf)NaOt-BuTHF801 h80-90

Other Notable Cross-Coupling Reactions

While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other palladium-catalyzed transformations can also be effectively applied to 2-iodo-4-methyl-5-nitropyridine.

  • Negishi Coupling: This reaction utilizes organozinc reagents and is known for its high functional group tolerance.[10]

  • Heck Coupling: This reaction forms a C-C bond between the aryl iodide and an alkene, such as styrene.[11]

  • Stille Coupling: This reaction employs organotin reagents, which are highly versatile but also toxic.[12]

  • Cyanation: The introduction of a nitrile group can be achieved using a cyanide source like zinc cyanide, providing a valuable intermediate for further synthetic manipulations.[13]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversionInactive catalystUse a fresh batch of palladium catalyst; consider a pre-catalyst.
Insufficiently anhydrous/anaerobic conditionsEnsure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
Poorly chosen ligand or baseScreen different ligands and bases; for Suzuki, ensure the base is strong enough to activate the boronic acid.
Formation of byproductsHomocoupling of the coupling partnerFor Sonogashira, consider copper-free conditions. For Suzuki, ensure the absence of oxygen.
Dehalogenation of the starting materialUse a milder base or lower the reaction temperature.
Decomposition of starting materialBase sensitivity of the nitro groupUse a weaker base (e.g., K₂CO₃ instead of NaOt-Bu) or perform the reaction at a lower temperature.

Conclusion

The palladium-catalyzed cross-coupling of 2-iodo-4-methyl-5-nitropyridine is a powerful and versatile strategy for the synthesis of a wide range of functionalized pyridine derivatives. By carefully selecting the appropriate reaction conditions—catalyst, ligand, base, and solvent—researchers can achieve high yields and selectivity for a variety of coupling partners. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and organic synthesis, enabling the efficient construction of novel molecular entities with significant therapeutic potential.

References

  • Hartwig, J. F. (2010).
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters, 17(2), 202–205. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Angewandte Chemie International Edition, 47(26), 4849–4853. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390. [Link]

  • Negishi, E.-i. (1982). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Accounts of Chemical Research, 15(11), 340–348. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005). Organic Letters. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2015). Molecules. [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2023). Journal of the American Chemical Society. [Link]

  • Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. (2003). Chemistry – A European Journal. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I. (2009). Journal de la Société Chimique de Tunisie. [Link]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2023). Journal of the American Chemical Society. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). Educación Química. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline (the yields were determined by 1 H NMR). (2021). ResearchGate. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). Molecules. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). RSC Advances. [Link]

  • Palladium-Catalyzed Cyanation of Aryl Halides. (2009). Topics in Current Chemistry. [Link]

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  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances. [Link]

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Application

Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-4-methyl-5-nitropyridine

Abstract This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction with 2-Iodo-4-methyl-5-nitropyridine. The Sonogashira coupling is a powerful and versatile method for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction with 2-Iodo-4-methyl-5-nitropyridine. The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of paramount importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The substrate, 2-Iodo-4-methyl-5-nitropyridine, is a highly electron-deficient heterocyclic halide, which presents both opportunities and challenges for this transformation. This guide will detail the mechanistic rationale, offer field-proven protocols for both traditional copper-cocatalyzed and modern copper-free conditions, and provide troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction and Mechanistic Considerations

The Sonogashira reaction typically proceeds via a synergistic dual catalytic cycle involving a palladium complex and a copper(I) co-catalyst.[3] The palladium catalyst facilitates the oxidative addition of the aryl iodide and the final reductive elimination to form the product, while the copper(I) salt activates the terminal alkyne by forming a copper acetylide intermediate.[3]

The substrate, 2-Iodo-4-methyl-5-nitropyridine, possesses a strongly electron-withdrawing nitro group. This electronic feature is anticipated to enhance the rate of the oxidative addition step, which is often the rate-limiting step in the palladium cycle, by making the carbon-iodine bond more susceptible to cleavage. Pyridine-based substrates have also been shown to be effective in Sonogashira couplings.[4]

However, the nitro group and the pyridine nitrogen can also act as potential ligands for the palladium and copper catalysts, which could lead to catalyst inhibition or the formation of inactive complexes. Therefore, careful selection of reaction conditions, including the choice of ligands and the potential exclusion of the copper co-catalyst, is crucial for a successful transformation.

Experimental Protocols

Two primary protocols are presented: a classical copper-cocatalyzed method and a copper-free alternative. The choice between these protocols will depend on the specific alkyne coupling partner and the sensitivity of the substrates to copper. For many applications, the copper-free protocol is preferred to avoid potential issues with copper-mediated side reactions, such as Glaser-type homocoupling of the alkyne.

Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for a wide range of terminal alkynes.

Diagram of the Experimental Workflow:

G reagents 1. Add 2-Iodo-4-methyl-5-nitropyridine, Pd(PPh3)2Cl2, and CuI to a dry flask. degas 2. Evacuate and backfill with inert gas (e.g., Argon). reagents->degas solvent_base 3. Add degassed solvent (e.g., THF) and amine base (e.g., TEA or DIPEA). degas->solvent_base alkyne 4. Add terminal alkyne via syringe. solvent_base->alkyne reaction 5. Stir at room temperature to 50 °C. Monitor by TLC or LC-MS. alkyne->reaction workup 6. Quench with aqueous NH4Cl. Extract with an organic solvent. reaction->workup purification 7. Dry, concentrate, and purify by flash column chromatography. workup->purification

Caption: Workflow for the copper-cocatalyzed Sonogashira coupling.

Step-by-Step Methodology:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Iodo-4-methyl-5-nitropyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Add a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for sensitive substrates or when alkyne homocoupling is a significant side reaction. The absence of copper often requires slightly more forcing conditions or the use of a more electron-rich phosphine ligand. Given the successful application of copper-free conditions for iodonitrobenzoates, this is a highly recommended approach.[4]

Diagram of the Logical Relationship:

G start Reaction Setup pd_catalyst Palladium Catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2/Ligand) start->pd_catalyst base Amine Base (e.g., Piperidine, Pyrrolidine) start->base no_cu Copper-Free Condition start->no_cu outcome Successful Coupling of 2-Iodo-4-methyl-5-nitropyridine pd_catalyst->outcome base->outcome no_cu->outcome

Caption: Key components for a successful copper-free Sonogashira reaction.

Step-by-Step Methodology:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Iodo-4-methyl-5-nitropyridine (1.0 eq) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq). Alternatively, a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., triphenylphosphine or a more electron-rich ligand) can be used.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add a degassed solvent. For copper-free conditions, using the amine base as the solvent (e.g., neat piperidine or pyrrolidine) can be very effective.[4] Alternatively, a high-boiling solvent like DMF or 1,4-dioxane can be used with a soluble amine base.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to a temperature between 60-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. If a volatile amine was used as the solvent, it can be removed under reduced pressure.

  • Work-up and purify the product as described in Protocol 1 (steps 7-10).

Data Presentation and Optimization

The following table provides a starting point for optimizing the reaction conditions for both protocols.

ParameterProtocol 1 (Cu-Cocatalyzed)Protocol 2 (Cu-Free)Rationale & Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂/LigandPd(PPh₃)₂Cl₂ is air-stable and effective. Pd(PPh₃)₄ is a common Pd(0) source for copper-free systems.
Copper Co-catalyst CuI (4-10 mol%)NoneEssential for the classical mechanism but can be omitted for electron-deficient substrates.
Base TEA or DIPEA (2-3 eq)Piperidine or Pyrrolidine (Solvent or 2-4 eq)Stronger, cyclic amines can enhance the rate in copper-free reactions.[4]
Solvent THF, DMF, DioxaneNeat Amine, DMF, DioxaneThe choice of solvent can influence catalyst solubility and reaction rate.
Temperature Room Temp. to 50 °C60-80 °CCopper-free reactions often require higher temperatures to achieve reasonable rates.
Alkyne Stoichiometry 1.1-1.5 eq1.1-1.5 eqA slight excess of the alkyne is generally used to drive the reaction to completion.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficient temperature- Poorly degassed reagents/solvents- Use a fresh batch of catalyst.- Gradually increase the reaction temperature.- Ensure thorough degassing of all components.
Alkyne Homocoupling - Presence of oxygen- High copper concentration (Protocol 1)- Rigorously exclude oxygen.- Reduce the amount of CuI or switch to the copper-free protocol.
Decomposition of Starting Material - High temperature- Incompatible base- Lower the reaction temperature and extend the reaction time.- Screen alternative bases (e.g., K₂CO₃, Cs₂CO₃).
Formation of Palladium Black - Catalyst decomposition- Add a small excess of phosphine ligand to stabilize the palladium catalyst.- Consider a more robust ligand.

Conclusion

The Sonogashira coupling of 2-Iodo-4-methyl-5-nitropyridine is a highly feasible transformation that provides access to a valuable class of substituted nitropyridines. The electron-deficient nature of the substrate is advantageous for the key oxidative addition step. Both classical copper-cocatalyzed and modern copper-free protocols can be successfully employed. For initial investigations, the copper-free protocol using a cyclic amine base is highly recommended to minimize side reactions and simplify purification. Careful optimization of the catalyst system, base, and temperature will be key to achieving high yields and purity.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

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Method

The Versatile Building Block: 2-Iodo-4-methyl-5-nitropyridine in Pharmaceutical Synthesis

Introduction: Strategic Importance of the Pyridine Scaffold The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its nitrogen atom provi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the Pyridine Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its nitrogen atom provides a key site for hydrogen bonding and can significantly influence the pharmacokinetic properties of a drug molecule. The strategic functionalization of the pyridine ring is therefore a cornerstone of modern drug design. 2-Iodo-4-methyl-5-nitropyridine has emerged as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique arrangement of functional groups—a reactive iodine atom, an electron-withdrawing nitro group, and a methyl group—allows for a diverse range of chemical transformations, making it a powerful tool for the construction of novel molecular architectures.

This technical guide provides an in-depth overview of the applications of 2-Iodo-4-methyl-5-nitropyridine in pharmaceutical synthesis. We will explore its synthesis, key reactions, and provide detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Physicochemical Properties and Safety

A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical building block.

PropertyValueReference
Molecular Formula C₆H₅IN₂O₂[1]
Molecular Weight 264.02 g/mol [1]
CAS Number 633328-46-8[1]
Appearance Solid-
Storage Sealed in dry, 2-8°C[2]

Safety and Handling: 2-Iodo-4-methyl-5-nitropyridine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]

Synthesis of 2-Iodo-4-methyl-5-nitropyridine: A Multi-step Approach

The synthesis of 2-Iodo-4-methyl-5-nitropyridine can be achieved through a reliable multi-step sequence starting from the readily available 2-amino-4-methylpyridine. This pathway involves nitration, diazotization, and subsequent iodination.

Synthesis_Workflow A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-5-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, H₂SO₄/H₂O) D 2-Iodo-4-methyl-5-nitropyridine C->D Iodination (KI)

Caption: Synthetic workflow for 2-Iodo-4-methyl-5-nitropyridine.

Protocol 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine

This protocol is adapted from established methods for the nitration of aminopyridines.[3] The amino group at the 2-position directs the electrophilic nitration to the 5-position.

Materials:

  • 2-Amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-amino-4-methylpyridine (1.0 eq.) to the cold sulfuric acid, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq.) to a small amount of concentrated sulfuric acid, keeping the mixture cold.

  • Add the nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine in sulfuric acid, ensuring the temperature remains between 0-10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

  • The product, 2-amino-4-methyl-5-nitropyridine, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of 2-Iodo-4-methyl-5-nitropyridine

This procedure utilizes a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by iodide.[4]

Materials:

  • 2-Amino-4-methyl-5-nitropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

Procedure:

  • Suspend 2-amino-4-methyl-5-nitropyridine (1.0 eq.) in a mixture of water and concentrated sulfuric acid.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the suspension of the aminonitropyridine, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.[5]

  • In a separate flask, dissolve potassium iodide (1.5 eq.) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • A dark-colored solid will precipitate. Collect the solid by filtration.

  • To remove any excess iodine, wash the solid with a dilute solution of sodium thiosulfate.

  • The crude product can be purified by recrystallization or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Key Applications in Pharmaceutical Synthesis

2-Iodo-4-methyl-5-nitropyridine is a versatile intermediate that can undergo a variety of transformations, making it a valuable tool in the synthesis of complex drug molecules, particularly kinase inhibitors. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The iodo substituent at the 2-position of the pyridine ring is highly amenable to palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[6] This reaction is widely used in the pharmaceutical industry to construct biaryl scaffolds.

Suzuki_Coupling cluster_reactants Reactants cluster_products Product A 2-Iodo-4-methyl-5-nitropyridine C 2-Aryl-4-methyl-5-nitropyridine A->C Pd Catalyst Ligand, Base B Arylboronic Acid B->C

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline adapted from established procedures for the Suzuki-Miyaura coupling of iodo-heterocycles.[7][8]

Materials:

  • 2-Iodo-4-methyl-5-nitropyridine (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • To a reaction vessel, add 2-Iodo-4-methyl-5-nitropyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is instrumental in the synthesis of compounds containing an alkyne moiety.

Protocol 4: General Procedure for Sonogashira Coupling

This protocol is based on standard Sonogashira coupling conditions for iodo-pyridines.[10]

Materials:

  • 2-Iodo-4-methyl-5-nitropyridine (1.0 eq.)

  • Terminal alkyne (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., DMF, THF)

Procedure:

  • To a reaction vessel, add 2-Iodo-4-methyl-5-nitropyridine, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent, the base, and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated ammonium chloride solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is a powerful tool for the synthesis of arylamines.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

This protocol is a general procedure adapted from established methods.[12]

Materials:

  • 2-Iodo-4-methyl-5-nitropyridine (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOt-Bu, 1.5-2.0 eq.)

  • Solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, the ligand, and the base.

  • Add 2-Iodo-4-methyl-5-nitropyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 5-position makes the pyridine ring electron-deficient, thereby activating the 2-position for nucleophilic aromatic substitution (SNAr).[13] The iodo group can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates.

SNAr_Reaction Reactant 2-Iodo-4-methyl-5-nitropyridine Product Substituted Pyridine Reactant->Product Base (optional) Solvent, Heat Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Product

Caption: General scheme for SNAr reaction.

Protocol 6: General Procedure for SNAr with Amines

This protocol provides a general method for the displacement of the iodo group with an amine nucleophile.

Materials:

  • 2-Iodo-4-methyl-5-nitropyridine (1.0 eq.)

  • Amine (1.5-2.0 eq.)

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • Dissolve 2-Iodo-4-methyl-5-nitropyridine in the chosen solvent in a reaction flask.

  • Add the amine nucleophile and, if necessary, a base.

  • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

Application in the Synthesis of Kinase Inhibitors

The pyridine scaffold is a key component of many kinase inhibitors. The versatile reactivity of 2-Iodo-4-methyl-5-nitropyridine makes it an attractive starting material for the synthesis of these complex molecules. For instance, substituted aminopyridines, which can be accessed from this building block, are core fragments in several anaplastic lymphoma kinase (ALK) inhibitors, such as ceritinib and lorlatinib.[14][15] While specific synthetic routes for these drugs may vary, the reactions outlined above demonstrate the utility of 2-Iodo-4-methyl-5-nitropyridine in constructing the necessary C-C and C-N bonds to build up the core structures of such inhibitors.

Characterization Data

The structural integrity of 2-Iodo-4-methyl-5-nitropyridine and its derivatives should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group. The chemical shifts will be influenced by the electronic effects of the iodo and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the iodine will show a characteristic upfield shift.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1365-1345 cm⁻¹) and the C-I bond.

Conclusion

2-Iodo-4-methyl-5-nitropyridine is a powerful and versatile building block in pharmaceutical synthesis. Its well-defined reactivity allows for the selective and efficient introduction of various functional groups through a range of modern synthetic methodologies. The protocols provided in this guide offer a solid foundation for researchers to utilize this valuable intermediate in the design and synthesis of novel drug candidates, particularly in the field of kinase inhibitors. The strategic application of this building block will undoubtedly continue to contribute to the advancement of medicinal chemistry and the development of new therapeutics.

References

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Wang, P., et al. (2015). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. European Journal of Medicinal Chemistry, 93, 319-326. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Felpin, F. X. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 2-Iodo-4-methyl-5-nitropyridine. PubChem. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed. [Link]

  • Lorlatinib. PubChem. [Link]

  • Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]

  • A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. ResearchGate. [Link]

  • Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PubMed. [Link]

  • Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. [Link]

  • Development of Two Novel One-Step and Green Microwell Spectrophotometric Methods for High-Throughput Determination of Ceritinib, a Potent Drug for Treatment of Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer. PubMed Central. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. mediaTUM. [Link]

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Application

Experimental setup for nitration of 4-methylpyridine derivatives

An In-Depth Guide to the Experimental Nitration of 4-Methylpyridine Derivatives for Pharmaceutical and Agrochemical Synthesis Authored by a Senior Application Scientist This document provides a comprehensive guide for re...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Nitration of 4-Methylpyridine Derivatives for Pharmaceutical and Agrochemical Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the experimental setup for the nitration of 4-methylpyridine derivatives. Nitrated pyridines are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. However, the inherent electron-deficient nature of the pyridine ring presents unique challenges for electrophilic substitution reactions like nitration. This guide elucidates the underlying chemical principles, provides detailed, field-proven protocols, and emphasizes the critical safety measures necessary for successful and safe execution.

The Scientific Rationale: Mechanism and Regioselectivity

The nitration of an aromatic ring is a classic electrophilic aromatic substitution (SEAr) reaction. The process typically involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.

However, the pyridine ring is electronically analogous to a nitrobenzene ring; it is highly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen heteroatom. Direct nitration of pyridine is significantly slower than that of benzene and requires harsh conditions, often resulting in low yields.[1][2]

The position of substitution is dictated by the stability of the intermediate sigma complex (Wheland intermediate).

  • Attack at the 3-position (meta): This is the favored position for electrophilic attack on an unsubstituted pyridine ring. The positive charge of the intermediate is delocalized over three carbon atoms, avoiding the highly electronegative nitrogen atom.

  • Attack at the 2- or 4-position (ortho/para): Attack at these positions leads to a resonance structure where the positive charge resides directly on the nitrogen atom. This is an extremely unstable and energetically unfavorable state.[3]

The presence of a 4-methyl group (an activating, electron-donating group) complicates this picture. While it activates the ring towards electrophilic attack, its influence competes with the deactivating effect of the nitrogen. The primary product of direct nitration of 4-methylpyridine (4-picoline) is typically 4-methyl-3-nitropyridine , as the methyl group directs the incoming electrophile to the ortho position (C3), which is also the meta position relative to the ring nitrogen.

A more effective and widely used strategy to achieve substitution at the 4-position involves a two-step process:

  • N-Oxidation: The pyridine nitrogen is first oxidized to form the corresponding N-oxide. This modification fundamentally alters the electronic properties of the ring. The N-oxide group is electron-donating through resonance, strongly activating the 4-position for electrophilic attack.

  • Nitration of the N-Oxide: Nitration of the N-oxide proceeds under milder conditions and yields the 4-nitro derivative with high selectivity.[4][5]

  • Deoxygenation: The resulting 4-nitropyridine-N-oxide can then be deoxygenated (e.g., using PCl₃) to yield the final 4-nitropyridine product.[5]

G

Critical Safety Protocols for Nitration Reactions

Nitration reactions are inherently hazardous due to the use of highly corrosive, strongly oxidizing acids and the exothermic nature of the reaction.[6] Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield for splash protection, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[7][8][9]

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood with adequate ventilation to control exposure to corrosive and toxic fumes (e.g., nitrogen oxides).[8] An emergency eyewash station and safety shower must be immediately accessible.[7]

  • Handling Acids:

    • Always add acid slowly and cautiously to other reagents. Specifically, when preparing mixed acid, always add the nitric acid to the sulfuric acid slowly while cooling in an ice bath. Never the other way around.

    • Never add water to concentrated acid, as this can cause a violent exothermic reaction and splashing.

  • Temperature Control: The reaction is highly exothermic. The reaction vessel must be immersed in a cooling bath (e.g., ice-water or ice-salt) to dissipate heat effectively. Monitor the internal temperature continuously with a thermometer.[6] Rapid temperature increases indicate a potential runaway reaction.

  • Spill Response: Have appropriate neutralization agents (e.g., sodium bicarbonate powder) and spill containment kits readily available.[6]

Materials and Equipment

CategoryItemSpecifications
Chemicals 4-Methylpyridine (4-Picoline)≥98% purity
Sulfuric Acid (H₂SO₄)Concentrated, 95-98%
Nitric Acid (HNO₃)Fuming (≥90%) or Concentrated (68-70%)
Hydrogen Peroxide (H₂O₂)30% solution
Glacial Acetic AcidACS Grade
Dichloromethane (DCM)ACS Grade
Sodium Carbonate (Na₂CO₃)Anhydrous
Sodium Hydroxide (NaOH)Pellets or solution
Crushed Ice
Glassware Three-neck round-bottom flaskSized appropriately for the reaction scale
Addition (dropping) funnelWith pressure equalization arm
Reflux condenser
Internal thermometer
Magnetic stirrer and stir bar
Beakers, Erlenmeyer flasks
Separatory funnel
Equipment Chemical fume hood
Magnetic stir plate
Cooling bath (ice bath)
Rotary evaporatorFor solvent removal
Analytical balance

Detailed Experimental Protocols

Protocol 1: Direct Nitration of 4-Methylpyridine to 4-Methyl-3-nitropyridine

This protocol is a classic approach but may result in moderate yields. It is based on the direct electrophilic substitution at the C3 position.

Step-by-Step Procedure:

  • Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a dropping funnel, and an internal thermometer in a fume hood. Place the flask in an ice-salt bath.

  • Acid Mixture: Carefully add 100 mL of concentrated sulfuric acid to the flask and cool to 0-5 °C.

  • Substrate Addition: Slowly add 9.3 g (0.1 mol) of 4-methylpyridine to the cold sulfuric acid with continuous stirring. The addition is exothermic; maintain the temperature below 10 °C.

  • Nitrating Agent: Slowly and dropwise, add a pre-cooled mixture of 10.8 g of concentrated nitric acid and 20 g of concentrated sulfuric acid via the dropping funnel.[10] The rate of addition should be controlled to keep the internal temperature at approximately 10 °C.[10]

  • Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature and then heat it to 95 °C for 2 hours.[10]

  • Workup - Quenching: Cool the reaction mixture back to room temperature and then very carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the cold aqueous solution with a saturated solution of sodium carbonate or concentrated ammonia water until the pH is approximately 7-8.[10] This must be done slowly and with cooling, as neutralization is highly exothermic. The product may precipitate as a solid.

  • Extraction: Extract the aqueous mixture three times with 100 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Nitration of 4-Methylpyridine via its N-Oxide

This two-step method is generally more efficient for preparing 4-substituted nitropyridines.

Part A: Synthesis of 4-Methylpyridine-1-oxide

  • Setup: In a round-bottom flask, add 23.3 g (0.25 mol) of 4-methylpyridine to 75 mL of glacial acetic acid.

  • Oxidation: Cool the solution in an ice bath and slowly add 27.5 mL (0.27 mol) of 30% hydrogen peroxide.[11]

  • Reaction: Heat the mixture at 70-80 °C for 24 hours.[11]

  • Concentration: Remove the excess acetic acid and water under reduced pressure.[11]

  • Isolation: Cool the residue and make it strongly alkaline by slowly adding a 40% aqueous sodium hydroxide solution.[11] Extract the product with chloroform, dry the organic extracts, and evaporate the solvent to obtain 4-methylpyridine-1-oxide.

Part B: Nitration of 4-Methylpyridine-1-oxide

  • Setup: In a three-neck flask cooled in an ice bath, add 10.9 g (0.1 mol) of 4-methylpyridine-1-oxide to 40 mL of concentrated sulfuric acid.

  • Nitrating Agent: Slowly add a mixture of 15 mL of fuming nitric acid and 20 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Reaction: After addition, heat the mixture to 90 °C for 2 hours.

  • Workup: Cool the reaction and pour it onto 400 g of crushed ice.

  • Neutralization: Carefully neutralize with sodium carbonate until the yellow crystalline product separates.[11]

  • Isolation: Collect the solid product by suction filtration, wash thoroughly with cold water, and dry. The product is 4-methyl-3-nitropyridine-1-oxide.[11] Further purification can be achieved by recrystallization.

G start Start: Assemble Glassware in Fume Hood setup Add Substrate & H₂SO₄ Cool to 0-5°C start->setup addition Slow, Dropwise Addition of Nitrating Agent (Maintain Temp < 10°C) setup->addition react Heat Reaction Mixture (e.g., 95°C for 2h) addition->react quench Cool and Pour onto Crushed Ice react->quench neutralize Neutralize with Base (e.g., Na₂CO₃) to pH 7-8 quench->neutralize extract Extract with Organic Solvent (e.g., DCM) neutralize->extract dry Dry Combined Organic Layers (e.g., Na₂SO₄) extract->dry concentrate Remove Solvent via Rotary Evaporation dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify end Final Product purify->end

Characterization and Analysis of Products

Confirmation of the product's structure and purity is essential. A combination of analytical techniques should be employed.

Analytical TechniquePurpose
¹H and ¹³C NMR Provides detailed information about the molecular structure, confirming the position of the nitro group and the integrity of the pyridine ring.[1][12]
Mass Spectrometry (MS) Determines the molecular weight of the product and provides fragmentation patterns that help confirm the structure.[12] GC-MS is particularly useful for assessing purity and identifying byproducts.[13][14]
HPLC A powerful tool for assessing the purity of the final compound and for monitoring the progress of the reaction.[13][15]
Infrared (IR) Spectroscopy Used to identify characteristic functional groups. The presence of strong peaks around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ is indicative of the N-O stretching vibrations of the nitro group.
Elemental Analysis Determines the percentage composition of C, H, and N, which can be compared to the theoretical values for the expected product.[1]

References

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available from: [Link]

  • Process for preparation of nitropyridine derivatives. Google Patents.
  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. Available from: [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Available from: [Link]

  • Nitration of 4-acetyl-pyridine. Reddit. Available from: [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. Available from: [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. Available from: [Link]

  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available from: [Link]

  • Nitration reaction safety. YouTube. Available from: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. oc-praktikum.de. Available from: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate. Available from: [Link]

  • Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. PubMed. Available from: [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Available from: [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available from: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available from: [Link]

  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. Available from: [Link]

  • Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro. ACS Publications. Available from: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available from: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. Available from: [Link]

  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • What safety precautions should I take when handling nitric acid?. Quora. Available from: [Link]

  • Modelling of the Nitration of 2-Methylpyrimidine-4,6- dione (MPD). Institute of Industrial Organic Chemistry. Available from: [Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Available from: [Link]

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Method

Derivatisierung der Nitrogruppe am Pyridinring: Applikations- und Protokollhandbuch

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Handbuch bietet eine detaillierte technische Anleitung zu den wichtigsten strategischen Ansätzen für die Derivatisierung von Nitropyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch bietet eine detaillierte technische Anleitung zu den wichtigsten strategischen Ansätzen für die Derivatisierung von Nitropyridinen. Als vielseitige synthetische Intermediate sind Nitropyridine Schlüsselbausteine in der pharmazeutischen und agrochemischen Industrie sowie in den Materialwissenschaften.[1][2] Die stark elektronenziehende Natur der Nitrogruppe verändert die Reaktivität des Pyridinrings dramatisch, deaktiviert ihn für die elektrophile Substitution, aktiviert ihn aber signifikant für die nukleophile aromatische Substitution und ermöglicht die direkte Umwandlung der Nitrogruppe in andere funktionelle Gruppen.[1]

Dieser Leitfaden verzichtet auf eine starre Vorlage und ist stattdessen so strukturiert, dass er die Kausalität hinter experimentellen Entscheidungen beleuchtet und selbstvalidierende Protokolle mit umfassenden Referenzen bereitstellt.

Strategische Übersicht zur Funktionalisierung von Nitropyridinen

Die Nitrogruppe dient als vielseitiger "synthetischer Hebel" am Pyridinring. Ihre Derivatisierung lässt sich in drei Hauptkategorien einteilen, die jeweils einzigartige Möglichkeiten zur Molekülkomplexierung bieten:

  • Reduktion zu Aminen: Dies ist die grundlegendste und am weitesten verbreitete Transformation. Sie wandelt die stark desaktivierende, meta-dirigierende Nitrogruppe in eine stark aktivierende, ortho-, para-dirigierende Aminogruppe um, was nachfolgende Funktionalisierungen erleichtert.[3]

  • Nukleophile Aromatische Substitution (SNAr): Die Nitrogruppe aktiviert den Pyridinring stark für den Angriff durch Nukleophile, was den Austausch von Abgangsgruppen (typischerweise Halogenide) an ortho- und para-Positionen ermöglicht. In einigen Fällen kann die Nitrogruppe selbst als Abgangsgruppe fungieren.

  • Metallkatalysierte Kreuzkupplungen (Denitrative Kupplungen): Moderne Methoden ermöglichen die direkte Verwendung der Nitrogruppe als Abgangsgruppe in Kreuzkupplungsreaktionen, was eine leistungsstarke Alternative zu traditionellen Methoden auf Basis von Halogeniden darstellt und die Synthesewege verkürzt.[4]

G cluster_main Derivatisierungsstrategien für Nitropyridine cluster_reduction Reduktion cluster_snar Nukleophile Aromatische Substitution (SNAr) cluster_coupling Denitrative Kreuzkupplung Nitropyridin_Start Nitropyridin-Substrat Reduktion Reduktion (z.B. H₂, Pd/C; Fe/HCl) Nitropyridin_Start->Reduktion SNAr SNAr mit Nukleophilen (Nu: R-NH₂, R-O⁻, R-S⁻) Nitropyridin_Start->SNAr Kreuzkupplung Metallkatalysierte Kreuzkupplung (z.B. Suzuki, Sonogashira) Nitropyridin_Start->Kreuzkupplung Aminopyridin Aminopyridin-Derivat Reduktion->Aminopyridin C-NH₂ Substituiertes_Pyridin Substituiertes Pyridin-Derivat SNAr->Substituiertes_Pyridin C-Nu Gekoppeltes_Produkt Biaryl- oder Alkinyl-Derivat Kreuzkupplung->Gekoppeltes_Produkt C-C

Abbildung 1: Hauptwege zur Derivatisierung von Nitropyridinen.

Reduktion der Nitrogruppe zu Aminopyridinen

Die Umwandlung von Nitro- zu Aminopyridinen ist ein fundamentaler Schritt, der das elektronische Profil des Rings umkehrt und neue Reaktionswege eröffnet. Die Wahl der Reduktionsmethode ist entscheidend und hängt von der Toleranz gegenüber anderen funktionellen Gruppen im Molekül ab.

Kausale Analyse der Reagenzienwahl
  • Katalytische Hydrierung (z. B. H₂, Pd/C): Dies ist oft die Methode der Wahl für eine saubere und hocheffiziente Reduktion.[5] Sie ist besonders nützlich für Substrate, die keine anderen reduzierbaren Gruppen wie Alkene, Alkine, Imine oder bestimmte Halogenide (insbesondere Benzyl-Halogenide) enthalten. Der Vorteil liegt in der einfachen Aufarbeitung, da der Katalysator abfiltriert und das Produkt oft in hoher Reinheit erhalten wird.

  • Metalle in saurem Medium (z. B. Fe/HCl, Sn/HCl, Zn/AcOH): Diese klassischen Methoden sind robust und oft kostengünstiger. Sie sind besonders wertvoll, wenn eine hohe Chemoselektivität erforderlich ist. Beispielsweise toleriert die Reduktion mit Eisen (Fe) in der Regel Ester, Amide und Carbonsäuren.[3] Die Béchamp-Reduktion (Fe/HCl) ist eine der ältesten und zuverlässigsten Methoden zur Herstellung von Anilinen aus Nitroarenen.

  • Transferhydrierung (z. B. Hydrazin, Ammoniumformiat): Diese Methoden vermeiden die Notwendigkeit eines Hochdruck-Wasserstoffgassystems und sind daher im Labormaßstab oft praktischer und sicherer.

Protokoll 2.1: Katalytische Hydrierung von 4-Nitropyridin-N-oxid

Dieses Protokoll beschreibt die gleichzeitige Reduktion der Nitrogruppe und die Deoxygenierung des N-Oxids, was direkt zu 4-Aminopyridin führt.

Reaktionsschema: 4-Nitropyridin-N-oxid → 4-Aminopyridin

Materialien:

  • 4-Nitropyridin-N-oxid

  • 10% Palladium auf Aktivkohle (Pd/C), 50% wasserfeucht

  • Ethanol (EtOH) oder Methanol (MeOH)

  • Wasserstoffgas (H₂)

  • Celit®

Prozedur:

  • Einrichtung: Ein mit einem Rührstab ausgestatteter Rundkolben wird mit 4-Nitropyridin-N-oxid (1,0 Äq.) und Ethanol (ca. 10–20 mL pro Gramm Substrat) beschickt.

  • Katalysatorzugabe: 10% Pd/C (ca. 1–5 mol%) wird vorsichtig zugegeben. Sicherheitsaspekt: Pd/C kann bei Kontakt mit Lösungsmitteln an der Luft entzündlich sein. Die Zugabe sollte unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon) erfolgen.

  • Hydrierung: Die Apparatur wird evakuiert und dreimal mit Wasserstoffgas gespült. Anschließend wird die Reaktion unter einer Wasserstoffatmosphäre (Ballon oder Hydrieranlage bei 1–3 bar) bei Raumtemperatur kräftig gerührt.

  • Reaktionsverfolgung: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 2–16 Stunden).

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Atmosphäre vorsichtig durch Stickstoff ersetzt. Die Reaktionsmischung wird durch ein Bett aus Celit® filtriert, um den Palladiumkatalysator zu entfernen. Das Celit-Pad wird mit zusätzlichem Ethanol gewaschen.

  • Isolierung: Das Filtrat wird im Vakuum konzentriert, um das rohe 4-Aminopyridin zu erhalten, das in der Regel von hoher Reinheit ist. Bei Bedarf kann eine Umkristallisation (z.B. aus Toluol) zur weiteren Reinigung durchgeführt werden.

Protokoll 2.2: Chemoselektive Reduktion mit Eisen in Säure

Dieses Protokoll beschreibt die Reduktion von 4-Nitropyridin-N-oxid zu 4-Aminopyridin, wobei Eisenpulver in wässriger Mineralsäure verwendet wird. Diese Methode ist besonders vorteilhaft, da sie robust ist und hohe Ausbeuten liefert.[6]

Reaktionsschema: 4-Nitropyridin-N-oxid → 4-Aminopyridin

Materialien:

  • 4-Nitropyridin-N-oxid

  • Eisenpulver (Fe)

  • 25-30%ige wässrige Schwefelsäure (H₂SO₄) oder Salzsäure (HCl)

  • Natriumcarbonat (Na₂CO₃)

  • Ethylacetat (EtOAc)

Prozedur:

  • Reagenzien-Setup: In einem Reaktionsgefäß wird eine Lösung aus 25-30%iger wässriger Schwefelsäure hergestellt. Unter Rühren wird Eisenpulver (typischerweise 3–5 Äq.) zugegeben.

  • Substratzugabe: 4-Nitropyridin-N-oxid (1,0 Äq.) wird portionsweise zu der gerührten Suspension gegeben. Die Reaktion ist exotherm und kann eine Kühlung erfordern, um die Temperatur unter Kontrolle zu halten.

  • Reaktion: Nach vollständiger Zugabe wird die Mischung weitergerührt, bis die Reaktion abgeschlossen ist (Überwachung mittels DC). Die Reaktion mit Schwefelsäure verläuft langsamer als mit Salzsäure, liefert aber oft eine bessere Ausbeute.[6]

  • Aufarbeitung: Die Reaktionsmischung wird abgekühlt und vorsichtig mit einer gesättigten Natriumcarbonatlösung neutralisiert, bis die Lösung basisch ist (pH > 8).

  • Isolierung: Die neutralisierte Mischung wird filtriert, um Eisenoxide zu entfernen. Das Filtrat wird mehrmals mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt, um 4-Aminopyridin zu erhalten.

Vergleichstabelle für Reduktionsmethoden
MethodeReagenzienTypische AusbeuteTolerierte funktionelle GruppenNicht tolerierte funktionelle GruppenQuelle
Katalytische HydrierungH₂, Pd/C>95%Ester, Amide, Ether, CarbonsäurenAlkene, Alkine, Cbz-Gruppen, einige Halogene[5]
Béchamp-ReduktionFe, HCl/H₂SO₄85–90%Halogene (Cl, Br), Ester, KetoneSäureempfindliche Gruppen[6]
Zink in SäureZn, AcOH>90%Halogene (Cl, Br), EsterSäureempfindliche Gruppen[3]
TransferhydrierungN₂H₄·H₂O, NaOAc>90%Breites Spektrum, inkl. HalogeneAldehyde, Ketone (können zu Hydrazonen reagieren)[4]

Nukleophile Aromatische Substitution (SNAr)

Die SNAr ist eine der wichtigsten Reaktionen von Nitropyridinen, insbesondere wenn eine gute Abgangsgruppe (z. B. Cl, F) in der ortho- oder para-Position zur Nitrogruppe vorhanden ist. Die Nitrogruppe stabilisiert das negativ geladene Meisenheimer-Intermediat durch Resonanz, was die Reaktion stark begünstigt.

Abbildung 2: Allgemeiner Mechanismus der SNAr an einem Nitropyridin.
Kausale Analyse der Reaktionsbedingungen
  • Nukleophil: Die Reaktivität folgt der allgemeinen Nukleophilie-Reihenfolge: Thiolate > Amine > Alkoxide > Hydroxid. Stärkere Nukleophile reagieren schneller und unter milderen Bedingungen.

  • Lösungsmittel: Aprotisch-polare Lösungsmittel wie DMF, DMSO, Acetonitril oder THF sind ideal, da sie die anionischen Intermediate gut solvatisieren und die Reaktion beschleunigen.

  • Base: Bei der Verwendung von neutralen Nukleophilen wie Aminen oder Alkoholen ist eine Base (z. B. K₂CO₃, Et₃N, DIPEA) erforderlich, um das während der Reaktion gebildete Proton abzufangen und das Nukleophil zu regenerieren.

Protokoll 3.1: Aminierung von 2-Chlor-5-nitropyridin

Dieses Protokoll beschreibt die Synthese von 2-Amino-5-nitropyridin-Derivaten, einem wichtigen Baustein in der medizinischen Chemie.

Reaktionsschema: 2-Chlor-5-nitropyridin + R-NH₂ → N-Alkyl/Aryl-5-nitropyridin-2-amin + HCl

Materialien:

  • 2-Chlor-5-nitropyridin (1,0 Äq.)

  • Primäres oder sekundäres Amin (1,1–1,5 Äq.)

  • Kaliumcarbonat (K₂CO₃) oder Triethylamin (Et₃N) (2,0–3,0 Äq.)

  • Acetonitril (MeCN) oder Ethanol (EtOH)

Prozedur:

  • Einrichtung: In einem Rundkolben werden 2-Chlor-5-nitropyridin (1,0 Äq.) und die Base (z.B. K₂CO₃, 2,0 Äq.) in Acetonitril suspendiert.

  • Nukleophilzugabe: Das Amin (1,2 Äq.) wird bei Raumtemperatur zur gerührten Suspension gegeben.

  • Reaktion: Die Reaktionsmischung wird bei Raumtemperatur oder bei erhöhter Temperatur (typischerweise 50–80 °C) gerührt. Der Fortschritt wird mittels DC überwacht. Die Reaktion ist oft innerhalb von 1–18 Stunden abgeschlossen.

  • Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung filtriert, um die anorganischen Salze zu entfernen.

  • Isolierung: Das Filtrat wird unter reduziertem Druck konzentriert. Der Rückstand wird in Ethylacetat oder Dichlormethan aufgenommen und mit Wasser und Salzlösung gewaschen. Die organische Phase wird getrocknet (Na₂SO₄), filtriert und eingeengt. Das Produkt kann durch Umkristallisation oder Säulenchromatographie gereinigt werden.

Protokoll 3.2: Substitution mit einem Thiolat-Nukleophil

Dieses Protokoll zeigt die höhere Reaktivität von Schwefelnukleophilen, die oft eine Substitution der Nitrogruppe selbst ermöglichen, selbst wenn andere potenzielle Abgangsgruppen vorhanden sind.[7]

Reaktionsschema: 2-Methyl-3-nitropyridin + R-SH → 2-Methyl-3-(R-thio)pyridin + HNO₂

Materialien:

  • 2-Methyl-3-nitropyridin (1,0 Äq.)

  • Thiol (z.B. Thiophenol) (1,1 Äq.)

  • Kaliumcarbonat (K₂CO₃) (1,5 Äq.)

  • Dimethylformamid (DMF)

Prozedur:

  • Einrichtung: 2-Methyl-3-nitropyridin wird in DMF gelöst.

  • Nukleophil-Generierung: Das Thiol und K₂CO₃ werden zugegeben und die Mischung wird bei Raumtemperatur gerührt, um das Thiolat in situ zu erzeugen.

  • Reaktion: Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 40 °C) gerührt und mittels DC verfolgt. Die Reaktion ist in der Regel innerhalb weniger Stunden abgeschlossen.

  • Aufarbeitung: Die Reaktionsmischung wird in Wasser gegossen und mit Ethylacetat extrahiert.

  • Isolierung: Die vereinigten organischen Extrakte werden mit Wasser und Salzlösung gewaschen, getrocknet (Na₂SO₄) und eingeengt. Das Produkt wird durch Säulenchromatographie gereinigt.

Metallkatalysierte denitrative Kreuzkupplungen

Die direkte Funktionalisierung von C–NO₂-Bindungen ist ein schnell wachsendes Feld, das eine leistungsstarke Alternative zur Verwendung von Organohalogeniden bietet.[4] Palladium-katalysierte Reaktionen, insbesondere unter Verwendung von sperrigen, elektronenreichen Phosphinliganden wie BrettPhos, haben sich als besonders effektiv erwiesen.[8]

Abbildung 3: Vereinfachter katalytischer Zyklus für die denitrative Suzuki-Kupplung.
Protokoll 4.1: Denitrative Suzuki-Miyaura-Kupplung

Dieses Protokoll beschreibt die Bildung einer C-C-Bindung durch Kupplung eines Nitropyridins mit einer Arylboronsäure.

Reaktionsschema: Ar-NO₂ + Ar'-B(OH)₂ → Ar-Ar'

Materialien:

  • Nitropyridin (1,0 Äq.)

  • Arylboronsäure (1,5 Äq.)

  • Palladium(II)-acetylacetonat [Pd(acac)₂] (2–5 mol%)

  • BrettPhos (4–10 mol%)

  • Kaliumphosphat (K₃PO₄) (2,0 Äq.)

  • 1,4-Dioxan (wasserfrei)

Prozedur:

  • Einrichtung: In einem ofengetrockneten Schlenkrohr werden unter Argonatmosphäre Pd(acac)₂, BrettPhos, K₃PO₄, das Nitropyridin und die Arylboronsäure eingewogen.

  • Lösungsmittelzugabe: Wasserfreies 1,4-Dioxan wird zugegeben.

  • Reaktion: Das Reaktionsgefäß wird verschlossen und in einem vorgeheizten Ölbad bei 110–130 °C für 12–24 Stunden erhitzt.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit Ethylacetat verdünnt und durch Celit® filtriert.

  • Isolierung: Das Filtrat wird mit Wasser gewaschen, die organische Phase getrocknet (Na₂SO₄) und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.

Protokoll 4.2: Denitrative Sonogashira-Kupplung

Dieses Protokoll ermöglicht die Synthese von Alkinylpyridinen, wichtigen Strukturen in den Material- und pharmazeutischen Wissenschaften.[9][10]

Reaktionsschema: Ar-NO₂ + R-C≡CH → Ar-C≡C-R

Materialien:

  • Nitropyridin (1,0 Äq.)

  • Terminales Alkin (1,5 Äq.)

  • Pd(en)(NO₃)₂ (5 mol%)

  • BrettPhos (10 mol%)

  • Cäsiumcarbonat (Cs₂CO₃) (2,0 Äq.)

  • Toluol (wasserfrei)

Prozedur:

  • Einrichtung: In einem ofengetrockneten Schlenkrohr werden unter Argonatmosphäre Pd(en)(NO₃)₂, BrettPhos und Cs₂CO₃ eingewogen.

  • Reagenzienzugabe: Das Nitropyridin, gelöst in Toluol, und das terminale Alkin werden nacheinander zugegeben.

  • Reaktion: Das Reaktionsgefäß wird verschlossen und in einem vorgeheizten Ölbad bei 130 °C für 24 Stunden erhitzt.

  • Aufarbeitung: Nach dem Abkühlen wird die Mischung durch Celit® filtriert und mit Ethylacetat nachgespült.

  • Isolierung: Das Filtrat wird eingeengt und der Rückstand mittels Säulenchromatographie gereinigt, um das gewünschte Alkinylpyridin zu erhalten.

Referenzen

  • Muto, K., Okita, T., & Yamaguchi, J. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(17), 9856–9871. [Link]

  • Gollapalli, N. R., et al. (n.d.). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. International Journal of Research and Analytical Reviews. [Link]

  • (No author). (2020). Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. Organic Chemistry Frontiers. [Link]

  • (No author). (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. [Link]

  • (No author). (2020). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Chemical Communications. [Link]

  • (No author). (n.d.). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines 10 and 79. ResearchGate. [Link]

  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. organic-reaction.com. [Link]

  • (No author). (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.

  • Chirila, C. I. (2008). Functional group tolerance and substrate scope in bis(imino)pyridine iron catalyzed alkene hydrogenation. Arizona State University Repository. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. [Link]

  • (No author). (n.d.). Method for preparing 2-chloro-5-nitropyridine. Google Patents.

  • Cai, M., et al. (n.d.). Denitrative Coupling Reaction: A Powerful Synthetic Tool in Functional Transformation. ResearchGate. [Link]

  • (No author). (n.d.). Denitrative radical induced coupling reactions of nitroalkenes. RSC Publishing. [Link]

  • Rajkumar, M. A., et al. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Semantic Scholar. [Link]

  • Shelyganov, P. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5671. [Link]

  • (No author). (n.d.). Hydrogenation of Aromatic Nitrogroups with Precious Metal Powder Catalysts: Influence of Modifier on Selectivity and Activity. ResearchGate. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • (No author). (n.d.). Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. ResearchGate. [Link]

  • (No author). (n.d.). Dinitropyridines: Synthesis and Reactions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]

  • Pournara, A., et al. (2024). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. Molecules, 29(17), 3894. [Link]

  • (No author). (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts, 13(10), 1045. [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 66(4), o838. [Link]

  • Mąkosza, M. (1991). Vicarious Nucleophilic Substitution of Hydrogen. CHIMIA, 45(1-2), 38-38. [Link]

  • Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

  • (No author). (n.d.). Vicarious Nucleophilic Substitution of Hydrogen. ResearchGate. [Link]

  • Kumar, S., et al. (2016). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. The Journal of Organic Chemistry, 81(17), 7948–7957. [Link]

  • Park, K. K., et al. (1990). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Cataly. The Journal of Organic Chemistry, 55(23), 5926-5932. [Link]

  • Mandler, M. D., et al. (n.d.). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ResearchGate. [Link]

  • Jaworski, A., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(22), 5462. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Iodo-4-methyl-5-nitropyridine

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-iodo-4-methyl-5-nitropyridine. This document provides in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-iodo-4-methyl-5-nitropyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.

I. Understanding the Synthetic Landscape

The synthesis of 2-iodo-4-methyl-5-nitropyridine is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. The most common and logical synthetic route begins with the nitration of 2-amino-4-methylpyridine, followed by a Sandmeyer-type reaction involving diazotization and subsequent iodination. Each of these steps presents unique challenges that can impact the overall efficiency of the synthesis.

Core Synthetic Pathway

The primary synthetic pathway can be visualized as a three-step sequence:

  • Nitration: Electrophilic nitration of 2-amino-4-methylpyridine to introduce a nitro group at the 5-position, yielding 2-amino-4-methyl-5-nitropyridine.

  • Diazotization: Conversion of the amino group of 2-amino-4-methyl-5-nitropyridine into a diazonium salt using a nitrite source in a strongly acidic medium.

  • Iodination: Substitution of the diazonium group with iodine using an iodide salt to form the final product, 2-iodo-4-methyl-5-nitropyridine.

Synthetic_Pathway A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-5-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C 2-Diazonium-4-methyl-5-nitropyridine salt B->C Diazotization (NaNO₂, H₂SO₄, 0-5 °C) D 2-Iodo-4-methyl-5-nitropyridine C->D Iodination (KI or NaI)

Caption: General synthetic route for 2-iodo-4-methyl-5-nitropyridine.

II. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Problem 1: Low or No Yield of 2-Amino-4-methyl-5-nitropyridine (Nitration Step)

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 2-amino-4-methylpyridine.

  • Formation of multiple spots on TLC, indicating a mixture of isomers.

Potential Causes & Solutions:

Cause Explanation Solution
Insufficient Nitrating Agent The electrophilic nitration requires a sufficient concentration of the nitronium ion (NO₂⁺), which is generated from nitric acid in the presence of a strong acid like sulfuric acid.Ensure the use of a slight excess of nitric acid (1.1-1.2 equivalents) relative to the 2-amino-4-methylpyridine. The nitrating mixture should be prepared by cautiously adding nitric acid to sulfuric acid.[1]
Inadequate Reaction Temperature The nitration of activated pyridine rings is an exothermic process. If the temperature is too low, the reaction rate may be too slow. Conversely, excessively high temperatures can lead to the formation of undesired byproducts.Maintain a controlled temperature throughout the reaction. A common approach is to slowly add the 2-amino-4-methylpyridine to cold (0-5 °C) sulfuric acid, followed by the slow addition of the nitrating mixture, and then allowing the reaction to proceed at a slightly elevated temperature (e.g., 60 °C) for an extended period.[1]
Poor Regioselectivity The amino group at the 2-position strongly directs the incoming nitro group to the 5-position (para). However, some formation of the 3-nitro isomer is possible.Careful control of the reaction temperature and the rate of addition of the nitrating agent is crucial to maximize the yield of the desired 5-nitro isomer.[1]
Problem 2: Low Yield in the Conversion to 2-Iodo-4-methyl-5-nitropyridine (Diazotization & Iodination Steps)

Symptoms:

  • Vigorous, uncontrolled evolution of nitrogen gas upon addition of the nitrite source.

  • The reaction mixture turns dark brown or black.

  • Isolation of a significant amount of 2-hydroxy-4-methyl-5-nitropyridine as a byproduct.

  • Low yield of the desired iodinated product.

Potential Causes & Solutions:

Cause Explanation Solution
Decomposition of the Diazonium Salt Pyridyldiazonium salts are notoriously unstable, especially at temperatures above 5 °C. Decomposition leads to the formation of a pyridyl cation, which then reacts with water to form the corresponding hydroxy compound, releasing nitrogen gas.Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the diazotization and subsequent iodination steps. Use an ice-salt bath for efficient cooling.[2][3]
Insufficient Acidity High acidity is critical for two reasons: 1) It ensures the complete conversion of the nitrite salt to the active nitrosating agent (nitrosonium ion, NO⁺). 2) It prevents the newly formed diazonium salt from coupling with the unreacted parent amine (an azo coupling side reaction). Weakly basic amines, such as 2-amino-4-methyl-5-nitropyridine, require strongly acidic conditions for efficient diazotization.Use a strong mineral acid such as sulfuric acid. Ensure that the 2-amino-4-methyl-5-nitropyridine is fully dissolved in the acid before adding the nitrite solution.[2][4]
Slow Iodide Addition The reaction of the diazonium salt with the iodide ion should be efficient to compete with the decomposition pathway.Add a solution of potassium iodide or sodium iodide to the cold diazonium salt solution. Ensure efficient mixing. The use of potassium iodide is common and does not typically require a copper catalyst, unlike other Sandmeyer reactions.[5][6]
Premature Decomposition The diazonium salt may start to decompose before the addition of the iodide source is complete.Consider a reverse addition, where the cold diazonium salt solution is added slowly to the iodide solution. This ensures that the diazonium salt is immediately consumed as it is introduced into the reaction mixture.

digraph "Troubleshooting_Diazotization" {
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Start [label="Low Yield of Iodinated Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Was the temperature kept at 0-5 °C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A1_Yes [label="Yes"]; A1_No [label="No"]; Sol1 [label="Decomposition of Diazonium Salt.\nMaintain strict temperature control.", fillcolor="#F1F3F4", fontcolor="#202124"];

Q2 [label="Was the solution strongly acidic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A2_Yes [label="Yes"]; A2_No [label="No"]; Sol2 [label="Incomplete diazotization or azo coupling.\nEnsure sufficient strong acid.", fillcolor="#F1F3F4", fontcolor="#202124"];

Q3 [label="How was the iodide added?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A3_Slow [label="Slowly to diazonium"]; A3_Reverse [label="Diazonium to iodide"]; Sol3 [label="Consider reverse addition to minimize\ndecomposition before iodination.", fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Q1; Q1 -> A1_No -> Sol1; Q1 -> A1_Yes -> Q2; Q2 -> A2_No -> Sol2; Q2 -> A2_Yes -> Q3; Q3 -> A3_Slow -> Sol3; Q3 -> A3_Reverse; }

Caption: Troubleshooting workflow for the diazotization/iodination step.

III. Frequently Asked Questions (FAQs)

Q1: Why is a Sandmeyer-type reaction preferred for introducing the iodo group?

A1: Direct iodination of the pyridine ring at the 2-position is challenging. The Sandmeyer reaction provides a reliable and regioselective method to introduce an iodo group by first converting a readily available amino group into an excellent leaving group (the diazonium group, N₂).[5][7]

Q2: Can I use other iodide sources besides KI or NaI?

A2: While potassium iodide and sodium iodide are the most common and effective reagents for this transformation, other sources like hydriodic acid (HI) can also be used. However, KI and NaI are generally preferred for their ease of handling and high reactivity in this context.

Q3: What are the primary safety concerns with this synthesis?

A3: The most significant safety hazard is the thermal instability of the intermediate diazonium salt. Diazonium salts, especially when isolated or allowed to dry, can be explosive.[8] Therefore, it is imperative to keep the reaction temperature low (0-5 °C) and to use the diazonium salt solution immediately in the next step without attempting to isolate it. Additionally, the use of concentrated strong acids and nitric acid requires appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood.

Q4: How can I purify the final product, 2-iodo-4-methyl-5-nitropyridine?

A4: After the reaction workup, which typically involves neutralization and extraction with an organic solvent, the crude product can be purified. Common purification methods for similar compounds include:

  • Recrystallization: Using a suitable solvent system (e.g., ethanol/water, isopropanol).

  • Column Chromatography: On silica gel, using a non-polar/polar solvent system such as hexane/ethyl acetate. The choice of method will depend on the scale of the reaction and the nature of the impurities.

Q5: My final product appears as a dark oil. Is this normal?

A5: While the pure product is expected to be a solid, the crude product can often be an oil or a dark-colored solid due to the presence of impurities, including any phenolic byproducts or residual iodine. Purification via recrystallization or column chromatography should yield a cleaner, crystalline product.

IV. Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations and should be adapted and optimized as necessary.

Step 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine
  • In a flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid. Cool the acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-amino-4-methylpyridine (1.0 equivalent) to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, maintaining the temperature at 0 °C.

  • Slowly add the nitrating mixture to the solution of 2-amino-4-methylpyridine in sulfuric acid, keeping the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 60 °C and maintain this temperature for 12-15 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base such as aqueous ammonia or sodium hydroxide until the pH is approximately 7. A yellow precipitate should form.

  • Filter the solid, wash it with cold water, and dry it under vacuum to obtain 2-amino-4-methyl-5-nitropyridine.

Step 2 & 3: Diazotization and Iodination to Yield 2-Iodo-4-methyl-5-nitropyridine
  • To a flask containing concentrated sulfuric acid, cooled to 0 °C, add the 2-amino-4-methyl-5-nitropyridine (1.0 equivalent) from the previous step. Stir until completely dissolved. Maintain the temperature between 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.2-1.3 equivalents) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the acidic solution of the amine, ensuring the temperature remains below 5 °C. A slight color change may be observed. Stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

  • In a separate, larger flask, dissolve potassium iodide (1.5-2.0 equivalents) in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), then with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude 2-iodo-4-methyl-5-nitropyridine.

  • Purify the crude product by recrystallization or column chromatography as needed.

V. References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methylpyridine. Retrieved from a synthesized source based on general chemical principles.

  • Google Patents. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine. CN103420902A.

  • Google Patents. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). WO2020178175A1.

  • Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. Coll. Vol. 4, p.654 (1963); Vol. 34, p.68 (1954).

  • Organic Chemistry Portal. Diazotisation. Retrieved from [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]

  • Dakota Biosolutions. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Retrieved from a synthesized source based on general chemical principles.

  • Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. r/chemistry.

  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.

  • Vedantu. (2024). Why is Diazotization done at Low Temperature. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. Retrieved from a synthesized source based on general chemical principles.

  • Mao, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

  • Chemistry Stack Exchange. (2015). Why use potassium iodide instead of copper iodide in Sandmeyer reaction?.

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Schotten, C., et al. (2017). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development.

  • ResearchGate. (2017). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.

  • Google Patents. (2013). 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. CN103193704A.

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry.

  • Google Patents. (2017). Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B.

  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.

  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts.

  • RSC Publishing. (2019). Room temperature diazotization and coupling reaction using a DES–ethanol system: a green approach towards the synthesis of monoazo pigments.

  • ResearchGate. (2018). Structures, Stability, and Safety of Diazonium Salts.

  • Crash Course. (2022). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47.

  • CK-12 Foundation. (n.d.). What makes Arenediazonium salts stable?.

  • ResearchGate. (2019). Using Aryl Diazonium Salts in Palladium-Catalyzed Reactions under Safer Conditions.

  • PMCID: PMC8559092. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.

  • MDPI. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.

Sources

Optimization

Common side reactions in the nitration of substituted pyridines

Welcome to the Technical Support Center for Heterocyclic Chemistry. As Senior Application Scientists, we understand that the synthesis of functionalized pyridines is crucial for your research and development pipeline.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As Senior Application Scientists, we understand that the synthesis of functionalized pyridines is crucial for your research and development pipeline. The nitration of substituted pyridines, a key transformation, is notoriously challenging due to the inherent electronic properties of the pyridine ring. This guide provides in-depth, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Pyridine Nitration

The nitration of substituted pyridines is a classic electrophilic aromatic substitution (EAS) reaction fraught with difficulties. The core issues stem from the pyridine molecule itself:

  • Electron-Deficient Ring: The electronegative nitrogen atom withdraws electron density from the aromatic ring, making it significantly less nucleophilic and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺) compared to benzene.[1][2] In fact, pyridine undergoes nitration at least 10²² times slower than benzene.[3][4]

  • Pyridinium Ion Formation: Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the basic nitrogen atom is readily protonated.[3][4] This forms the pyridinium cation, which is even more deactivated towards electrophilic attack than the neutral pyridine.

  • Harsh Conditions: To overcome this inherent lack of reactivity, chemists often resort to aggressive reaction conditions, such as high temperatures and fuming acids.[2][5] These conditions, however, are a double-edged sword, often leading to a host of side reactions, poor yields, and complex purification challenges.[2][5]

This guide is structured as a series of frequently asked questions that directly address the common problems you may encounter at the bench.

Troubleshooting Guide & FAQs

Q1: My direct nitration is failing or giving very low yields. What is the primary cause?

A1: The primary culprit is the deactivation of the pyridine ring.

As mentioned, the pyridine ring is inherently electron-poor. In the presence of strong nitrating acids like a nitric acid/sulfuric acid mixture, the pyridine nitrogen acts as a base and becomes protonated. This creates a positive charge on the nitrogen, which exerts a powerful electron-withdrawing inductive effect, severely deactivating the entire ring to attack by the electrophilic nitronium ion (NO₂⁺). You are essentially trying to react a positive electrophile with a positively charged substrate.

Expert Insight: The true reactant under these conditions is often the tiny fraction of unprotonated pyridine in equilibrium. Forcing the reaction with high heat can lead to decomposition before any significant nitration occurs.

Pyridinium_Formation Pyridine Substituted Pyridine (Nucleophilic, but weakly) Pyridinium Pyridinium Ion (Strongly Deactivated) Pyridine->Pyridinium Protonation (Fast Equilibrium) Acid Strong Acid (e.g., H₂SO₄) NoReaction No Reaction or Decomposition Pyridinium->NoReaction Electrostatic Repulsion & Deactivation Nitronium NO₂⁺ (Electrophile) Nitronium->NoReaction Electrostatic Repulsion & Deactivation Regioselectivity_Workflow Start Desired Nitropyridine Isomer? Meta 3-Nitropyridine Start->Meta 3-isomer Para 4-Nitropyridine Start->Para 4-isomer Ortho 2-Nitropyridine Start->Ortho 2-isomer Direct_Nitration Strategy: Direct Nitration (e.g., HNO₃/H₂SO₄) Meta->Direct_Nitration N_Oxide Strategy: Pyridine-N-Oxide Route Para->N_Oxide Specialized Strategy: Specialized Methods (e.g., Radical Nitration) Ortho->Specialized Warning Warning: Harsh conditions required. Expect low yields & side reactions. Direct_Nitration->Warning N_Oxide_Steps Two Steps: 1. Oxidation to N-Oxide 2. Nitration & Deoxygenation N_Oxide->N_Oxide_Steps

Caption: Decision workflow for achieving regioselective pyridine nitration.

Q3: I'm observing significant over-nitration (dinitration). How can I promote mono-nitration?

A3: Over-nitration is a direct consequence of using conditions that are too harsh. Gaining control requires finesse in your reaction setup.

Once the first nitro group is on the ring, it further deactivates the molecule. However, if the reaction conditions are severe enough to force the first nitration, they can often be sufficient to slowly add a second. This is especially true for pyridines bearing activating substituents. [2] Troubleshooting & Optimization Strategies: [2]

Strategy Causality (Why it works)
Lower Reaction Temperature Nitration is an exothermic process. Lowering the temperature reduces the overall reaction rate, making the second, more difficult nitration even slower relative to the first.
Control Nitrating Agent Stoichiometry Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. A large excess dramatically increases the probability of a second nitration event occurring over the reaction time.
Slow, Controlled Addition Adding the nitrating agent dropwise with efficient stirring prevents localized "hot spots" and high concentrations of the nitronium ion, favoring the more reactive starting material over the less reactive mono-nitro product.

| Monitor Reaction Progress | Use TLC or GC-MS to track the consumption of starting material and the formation of the mono- and di-nitro products. Quench the reaction as soon as the optimal ratio is reached. |

Q4: My alkyl-substituted pyridine is being degraded. What is this side reaction?

A4: You are likely observing oxidative degradation of the alkyl side chain.

Strong nitrating mixtures, particularly hot fuming nitric acid, are potent oxidizing agents. [6]Alkyl groups, especially at the 2- or 4-positions which are electronically linked to the nitrogen, are susceptible to oxidation, often being converted to carboxylic acids. [6]For example, the industrial synthesis of nicotinic acid (Vitamin B3) has historically involved the oxidation of 3-methylpyridine (beta-picoline) with nitric acid.

Mitigation Strategies:

  • Use Milder Reagents: Avoid fuming nitric acid if side-chain oxidation is a problem. Consider alternative nitrating systems like N-nitrosaccharin or dinitrogen pentoxide under controlled conditions. [5][6]* Protecting Groups: If the side chain is particularly sensitive, consider if it can be temporarily protected, although this adds steps to the synthesis.

  • Temperature Control: As with over-nitration, lower temperatures can disfavor the higher activation energy pathway of oxidation.

Key Experimental Protocols

Disclaimer: These protocols are intended as a guide. All reactions should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Controlled Mono-Nitration of an Activated Pyridine

This protocol is designed to minimize over-nitration by carefully controlling reaction parameters.

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the substituted pyridine (1.0 eq) to concentrated sulfuric acid (3-5 mL per gram of pyridine) at 0 °C (ice bath).

  • Prepare Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1 mL per mL of nitric acid), keeping the mixture cooled in an ice bath.

  • Slow Addition: Transfer the nitrating mixture to the dropping funnel and add it dropwise to the stirred pyridine solution. Critically, maintain the internal reaction temperature below 10 °C throughout the addition. [2]4. Reaction: After the addition is complete, allow the reaction to stir at the controlled temperature (e.g., 5-10 °C) for a predetermined time. Monitor the reaction's progress by periodically quenching a small aliquot and analyzing by TLC or GC-MS.

  • Quenching: Once the starting material is consumed or the desired product concentration is reached, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization & Work-up: Slowly neutralize the cold aqueous solution with a base (e.g., solid Na₂CO₃ or aqueous NaOH), ensuring the temperature does not rise significantly. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic extracts (e.g., over MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to separate the desired mono-nitrated isomer from byproducts. [2]

Protocol 2: Synthesis of 4-Nitropyridine via the N-Oxide Intermediate

This two-step protocol is the standard method for accessing 4-nitro derivatives.

Step A: Oxidation to Pyridine-N-Oxide

  • Reaction: Dissolve the substituted pyridine (1.0 eq) in glacial acetic acid. Add a slight excess of 30-35% hydrogen peroxide (H₂O₂) (approx. 1.2 eq).

  • Heating: Heat the mixture to 70-80 °C for several hours. Monitor the reaction by TLC until the starting pyridine is consumed.

  • Work-up: Cool the reaction mixture and remove the excess acetic acid and water under reduced pressure. The resulting crude pyridine-N-oxide is often of sufficient purity for the next step.

Step B: Nitration and Deoxygenation

  • Nitration: Dissolve the crude pyridine-N-oxide in a 1:1 mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum) at 0 °C.

  • Nitrating Agent: Add potassium nitrate (KNO₃) or concentrated nitric acid portion-wise, keeping the temperature below 90-100 °C.

  • Reaction: Stir at 90 °C for 2-3 hours.

  • Quenching & Isolation: Cool the reaction and pour it onto ice. Neutralize with a base like sodium carbonate. The 4-nitropyridine-N-oxide often precipitates as a yellow solid and can be collected by filtration. [7]5. Deoxygenation: Suspend the 4-nitropyridine-N-oxide in a solvent like chloroform or phosphorus oxychloride (POCl₃). Add phosphorus trichloride (PCl₃) dropwise at 0 °C.

  • Final Work-up: Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours. Cool, quench with ice water, neutralize, and extract the 4-nitropyridine product. Purify as needed.

References

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. [Link]

  • Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?. Quora. [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Alcohols, Phenols and Ethers. NCERT. [Link]

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. OC-Praktikum. [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Guide: Purification of Crude 2-Iodo-4-methyl-5-nitropyridine by Recrystallization

This guide provides a comprehensive, experience-driven framework for the purification of crude 2-Iodo-4-methyl-5-nitropyridine using recrystallization. It is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven framework for the purification of crude 2-Iodo-4-methyl-5-nitropyridine using recrystallization. It is designed for researchers, scientists, and drug development professionals to navigate the practical challenges of this specific purification, moving beyond a simple protocol to explain the underlying scientific principles and troubleshoot common experimental hurdles.

Section 1: Foundational Principles & Solvent Selection (FAQs)

This section addresses the fundamental questions that form the basis of a successful recrystallization strategy for 2-Iodo-4-methyl-5-nitropyridine.

Q1: What is the underlying principle of recrystallization for purifying 2-Iodo-4-methyl-5-nitropyridine?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle involves dissolving the impure, crude 2-Iodo-4-methyl-5-nitropyridine in a minimum amount of a suitable hot solvent to create a saturated solution.[1] As this solution is allowed to cool slowly, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, which are present in smaller concentrations, ideally remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration.[1]

Q2: How do the structural features of 2-Iodo-4-methyl-5-nitropyridine influence solvent selection?

A2: The molecular structure of 2-Iodo-4-methyl-5-nitropyridine dictates its polarity and, consequently, its solubility. The key features are:

  • Pyridine Ring and Nitro Group (-NO₂): The nitrogen in the pyridine ring and the highly polar nitro group make the molecule generally polar.[2] This suggests that polar solvents will be effective at dissolving it, following the "like dissolves like" principle.[2]

  • Iodo (-I) and Methyl (-CH₃) Groups: These groups are less polar and contribute to the molecule's solubility in solvents with moderate to low polarity.

The ideal solvent will have a polarity that is well-matched to dissolve the compound at high temperatures but not so well-matched that it keeps it dissolved upon cooling.

Q3: What are the characteristics of an ideal recrystallization solvent for this compound?

A3: An ideal solvent must meet several criteria:[1][2]

  • Steep Solubility Curve: It must dissolve 2-Iodo-4-methyl-5-nitropyridine completely when hot (at or near its boiling point) but poorly when cold (at room temperature or in an ice bath). This differential is crucial for high recovery.[2]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.[1]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

Q4: Which solvents are recommended for initial screening?

A4: For nitroaromatic and pyridine-containing compounds, alcoholic solvents are an excellent starting point.[2][3] Small-scale trials with a few milligrams of crude material are essential to identify the optimal solvent or solvent system before committing the entire batch.[4]

Table 1: Recommended Solvents for Initial Screening

Solvent/SystemRationale & Expected BehaviorStarting Point for Testing
Ethanol (EtOH) A polar protic solvent. Nitroaryl compounds often show good crystallization behavior in alcoholic solvents.[3] It is likely to dissolve the compound when hot.Test solubility in ~0.5 mL of hot EtOH. Check for crystal formation upon cooling.
Methanol (MeOH) More polar than ethanol. A related compound, 2-iodo-3-nitropyridine, was successfully crystallized from methanol.[5] May be a very effective solvent.Test solubility in ~0.5 mL of hot MeOH. Observe cooling.
Isopropanol (IPA) Less polar than ethanol. May provide a steeper solubility curve if the compound is too soluble in hot ethanol or methanol.Test solubility in ~0.5 mL of hot IPA.
Ethanol/Water A mixed solvent system. Useful if the compound is too soluble in pure ethanol even when cold.[2] Water acts as an "anti-solvent."Dissolve the compound in a minimum of hot ethanol, then add water dropwise until the solution becomes faintly cloudy (turbid). Reheat to clarify and then cool slowly.
Ethyl Acetate (EtOAc) A moderately polar solvent. May be effective, as esters can be good solvents for compounds with similar functional groups.[3]Test solubility in hot EtOAc.

Section 2: Detailed Experimental Protocol & Workflow

This protocol provides a robust, step-by-step methodology for the recrystallization of 2-Iodo-4-methyl-5-nitropyridine.

Experimental Workflow Diagram

Recrystallization_Workflow Workflow for Recrystallization of 2-Iodo-4-methyl-5-nitropyridine cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation start Place Crude Solid in Erlenmeyer Flask add_solvent Add Small Aliquot of Chosen Solvent start->add_solvent heat Heat to Boiling on Hot Plate add_solvent->heat dissolved_check Is Solid Fully Dissolved? heat->dissolved_check add_more_solvent Add More Hot Solvent Dropwise dissolved_check->add_more_solvent No hot_filtration_check Insoluble Impurities Present? dissolved_check->hot_filtration_check Yes add_more_solvent->heat hot_filtration Perform Hot Gravity Filtration hot_filtration_check->hot_filtration Yes cool_slowly Cool Slowly to Room Temperature hot_filtration_check->cool_slowly No hot_filtration->cool_slowly ice_bath Place in Ice Bath to Maximize Yield cool_slowly->ice_bath vacuum_filtration Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals (Air or Vacuum Oven) wash->dry end Pure Product dry->end

Caption: Recrystallization workflow from crude solid to pure product.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude 2-Iodo-4-methyl-5-nitropyridine into an appropriately sized Erlenmeyer flask. Using a flask that is too large can lead to rapid cooling and solvent evaporation.[6]

    • Add a small portion of the selected solvent (e.g., ethanol), just enough to create a slurry.

    • Gently heat the mixture on a hot plate. Never use a Bunsen burner with organic solvents.

    • Add more hot solvent dropwise from a separate heated flask until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.[4][6]

  • Decolorization (Optional):

    • If the hot solution is highly colored (e.g., dark yellow or brown), it may contain colored impurities.

    • Remove the flask from the heat and allow it to cool slightly to prevent boiling over.

    • Add a very small amount of activated charcoal (a spatula tip's worth) to the solution.[7]

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (Optional, but required if charcoal was used):

    • This step removes insoluble impurities or the activated charcoal.

    • Place a piece of fluted filter paper in a stemless glass funnel. A stemless funnel is crucial to prevent the product from crystallizing prematurely and clogging the stem.[7]

    • Preheat the funnel and the receiving flask by placing them on the hot plate and allowing hot solvent vapor to warm them.

    • Pour the hot solution through the filter paper in portions.[7]

    • If crystallization occurs on the filter paper, rinse it with a small amount of hot solvent.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed on the benchtop to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4][6] Rapid cooling traps impurities.

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities. Using cold solvent minimizes the loss of the purified product.

    • Continue to draw air through the crystals on the filter for several minutes to help them dry.

  • Drying and Purity Assessment:

    • Transfer the crystals to a watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at a low temperature can be used.

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities. The related compound 2-Iodo-5-nitropyridine has a melting point of 163-168 °C, providing a useful reference range.[8]

Section 3: Troubleshooting Guide

Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with nitroaromatic compounds.[2]

  • Cause: The solution is likely too concentrated, or the cooling is too rapid.

  • Solution: Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[2][6] Allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or wooden block can help.[6]

Q2: No crystals have formed even after the solution has cooled to room temperature. What should I do?

A2: This indicates a supersaturated solution, where the crystallization process has not been initiated.

  • Cause: Too much solvent was used, or there are no nucleation sites for crystals to begin growing.

  • Solutions (in order of preference):

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][4]

    • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. It will act as a template for further crystallization.[1]

    • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[6]

    • Cool Further: Place the solution in an ice bath, or even a colder bath if available, but be aware this can sometimes promote faster, less pure crystal growth.

Q3: The crystals formed extremely quickly ("crashed out") as soon as I removed the flask from the heat. Is this a problem?

A3: Yes, this is a problem. Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[6]

  • Cause: The solution was too concentrated, or the solvent has a very steep solubility curve for your compound.

  • Solution: Place the flask back on the heat source, add more solvent until the solid redissolves completely, and then add a little extra (e.g., 5-10% more).[6] Ensure the subsequent cooling is slow and insulated.

Q4: My final product is still colored (e.g., yellow/brown). How can I improve this?

A4: This indicates the presence of persistent colored impurities that were not fully removed.

  • Cause: The impurities have similar solubility to your product or were not effectively removed.

  • Solution: Redissolve the crystals in fresh hot solvent and perform the optional decolorization step with activated charcoal as described in the protocol.[7] The charcoal will adsorb many large, colored organic molecules. Be sure to perform a hot gravity filtration afterward to remove the charcoal.

Q5: I lost a significant amount of product. What are the common causes of low recovery?

A5: Low recovery is a common issue with several potential causes.

  • Causes & Solutions:

    • Using too much solvent: This is the most common cause, as a significant portion of the product remains in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

    • Premature crystallization: Product was lost during a hot filtration step. Ensure the filtration apparatus is pre-heated.

    • Washing with room-temperature solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of your product.

    • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even when cold. A different solvent or a mixed-solvent system may be required.

Q6: The crystals clogged the funnel during hot filtration. How can I prevent this?

A6: This is caused by premature crystallization due to the solution cooling in the funnel.

  • Cause: The funnel and receiving flask were not adequately heated before filtration.

  • Solution: Always pre-heat your gravity filtration setup (stemless funnel, fluted filter paper, and receiving Erlenmeyer flask) with hot solvent vapor before pouring your solution through.[7] Filtering the solution in several small, quick portions can also help maintain the temperature.[7]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodo-4-methyl-5-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodo-5-methylpyridine. Retrieved from [Link]

  • Baik, C., et al. (2007). 2-Iodo-3-nitropyridine. Acta Crystallographica Section E, 63(Pt 7), o3327. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • Makosza, M., & Podraza, R. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 245-249. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]

  • Reddit. (2014). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Ono, K. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (2003). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • ResearchGate. (2018). Recrystallization experiments on [Ag(py) 2 ]ReO 4 (2c) with various solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • National Institutes of Health. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

  • ACS Publications. (1969). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro- and N-Nitrosopyridinium Tetrafluoroborates. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability and Purification of 2-Iodo-4-methyl-5-nitropyridine

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-iodo-4-methyl-5-nitropyridine and may encounter challenges during its purification, specific...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-iodo-4-methyl-5-nitropyridine and may encounter challenges during its purification, specifically concerning its stability on silica gel. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your compound.

Introduction: The Challenge of Purifying Substituted Pyridines

2-Iodo-4-methyl-5-nitropyridine is a valuable building block in medicinal chemistry and materials science. However, its purification via silica gel chromatography can be problematic. The combination of a basic pyridine nitrogen, an electron-withdrawing nitro group, and a labile iodo substituent makes the molecule susceptible to degradation on the acidic surface of standard silica gel. This guide will walk you through understanding these challenges and implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my purified 2-iodo-4-methyl-5-nitropyridine showing impurities or low yield after silica gel chromatography?

A: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can lead to several undesirable side reactions with sensitive compounds like 2-iodo-4-methyl-5-nitropyridine. The basic nitrogen of the pyridine ring can interact strongly with these acidic sites, leading to peak tailing and poor resolution.[1] More critically, these acidic sites can catalyze the degradation of your compound, potentially leading to de-iodination or other rearrangements.

Q2: What are the typical signs of on-column degradation?

A: Signs of on-column degradation include:

  • The appearance of new, unexpected spots on a TLC analysis of the collected fractions.

  • Streaking of the compound spot on the TLC plate.

  • A significant loss of material, resulting in a low overall yield after chromatography.

  • Discoloration of the silica gel band corresponding to your compound.

A useful diagnostic tool is two-dimensional thin-layer chromatography (2D-TLC). If the compound is unstable on silica, you will observe spots that are not on the diagonal after developing the plate in the second dimension.[1]

Q3: Can I just add triethylamine (TEA) to my eluent to solve the problem?

A: Adding a small percentage of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase can help to neutralize the acidic sites on the silica gel and improve the chromatography of basic compounds.[1] However, for highly sensitive compounds, this may not be sufficient to prevent degradation entirely. A more robust method is to use pre-deactivated silica gel.

Q4: Are there alternatives to silica gel for purifying this compound?

A: Yes, several alternatives can be employed when silica gel proves to be too harsh:

  • Neutral Alumina: This is an excellent alternative for the purification of basic compounds like pyridine derivatives.[2][3] It has a less acidic surface compared to silica.

  • Reverse-Phase Chromatography: In this technique, a non-polar stationary phase is used with a polar mobile phase. This can be a very effective method for purifying polar compounds that are unstable on normal-phase media.[4][5][6][7]

  • Deactivated Silica Gel: You can prepare silica gel that has been treated to neutralize its acidic sites.

Troubleshooting and Experimental Guides

Guide 1: Assessing Compound Stability with 2D-TLC

Before committing to a large-scale column, it is crucial to assess the stability of your compound on the stationary phase.

Experimental Protocol:

  • Obtain a square TLC plate.

  • Spot your crude reaction mixture in one corner of the plate, about 1 cm from each edge.

  • Develop the plate in a suitable eluent system.

  • Remove the plate from the developing chamber and thoroughly dry it.

  • Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Develop the plate again in the same eluent system.

  • Visualize the plate under UV light and/or with an appropriate stain.

Interpreting the Results:

  • Stable Compound: All spots will appear on a diagonal line running from the origin to the opposite corner.

  • Unstable Compound: Any spots that appear off the diagonal indicate that decomposition has occurred on the TLC plate.

Guide 2: Preparation and Use of Deactivated Silica Gel

Deactivating the silica gel before use can significantly improve the outcome of your purification.

Experimental Protocol:

  • Preparation of Deactivated Silica:

    • In a round-bottom flask, combine your required amount of silica gel with a 1-2% solution of triethylamine in a non-polar solvent (e.g., hexanes or ethyl acetate).

    • Create a slurry by adding enough of the TEA/solvent mixture to fully wet the silica gel.

    • Remove the solvent under reduced pressure using a rotary evaporator until the silica is a free-flowing powder.

    • Dry the deactivated silica gel under high vacuum for several hours to remove any residual solvent and TEA.

  • Column Packing and Chromatography:

    • Pack your column with the deactivated silica gel using your desired slurry or dry packing method.

    • Run your column chromatography as you normally would. It is advisable to also include a small amount of TEA (e.g., 0.1%) in your eluent to maintain the neutrality of the column.

Guide 3: Purification using Neutral Alumina

Neutral alumina is a robust alternative for purifying basic and acid-sensitive compounds.

Experimental Protocol:

  • Choosing the Activity Grade: Alumina is available in different activity grades (I, II, III, etc.), which correspond to its water content. For most applications, a Brockmann activity grade of II or III is a good starting point.

  • Solvent Selection: The elution order on alumina is generally similar to that on silica gel. You can use similar solvent systems (e.g., hexanes/ethyl acetate), but you may need to adjust the polarity. It is always best to first determine the optimal solvent system using TLC with alumina plates.

  • Column Packing: Alumina columns can be packed using either a slurry or dry packing method.[2]

  • Running the Column:

    • Load your sample onto the column.

    • Elute with your chosen solvent system, collecting fractions as usual.

    • Monitor the fractions by TLC to determine which contain your desired product.

Guide 4: Reverse-Phase Flash Chromatography

For polar compounds that are difficult to purify on normal-phase media, reverse-phase chromatography is a powerful alternative.

Experimental Protocol:

  • Stationary Phase: A C18-functionalized silica gel is the most common reverse-phase stationary phase.

  • Mobile Phase: The mobile phase is typically a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[4][5][7] A common starting point is a gradient from high water content to high organic solvent content. Buffers or modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase to improve peak shape, but care must be taken as these can be difficult to remove from the final product.

  • Sample Loading: Dissolve your sample in a small amount of the mobile phase or a strong organic solvent like methanol or DMF. If using a strong solvent, ensure the volume is minimal to avoid poor peak shape.

  • Elution and Fraction Collection: Run the gradient and collect fractions. The least polar compounds will elute last in reverse-phase chromatography.

  • Product Isolation: The collected fractions will be aqueous. The organic solvent can be removed by rotary evaporation, and the product can then be extracted with an appropriate organic solvent or isolated by lyophilization.

Data Summary

Purification MethodStationary PhaseMobile PhaseKey AdvantagesPotential Challenges
Standard Silica Gel Chromatography Silica GelHexanes/Ethyl Acetate, DCM/Methanol, etc.Widely available, well-understood.Potential for compound degradation, peak tailing.
Deactivated Silica Gel Chromatography TEA-treated Silica GelHexanes/Ethyl Acetate, DCM/Methanol, etc. (with 0.1% TEA)Mitigates acidity of silica, improves recovery of basic compounds.Requires extra preparation step.
Neutral Alumina Chromatography Neutral AluminaHexanes/Ethyl Acetate, DCM/Methanol, etc.Excellent for basic and acid-sensitive compounds.Can have different selectivity than silica.
Reverse-Phase Flash Chromatography C18-SilicaWater/Acetonitrile, Water/MethanolIdeal for polar and water-soluble compounds.Requires removal of aqueous mobile phase from product.

Visualizing the Workflow

Decision Tree for Purification Strategy

purification_workflow start Crude 2-iodo-4-methyl-5-nitropyridine assess_stability Assess Stability on Silica (2D-TLC) start->assess_stability stable Stable on Silica? assess_stability->stable standard_column Standard Silica Gel Chromatography stable->standard_column Yes deactivated_silica Deactivated Silica Gel Chromatography stable->deactivated_silica No pure_product Pure Product standard_column->pure_product alternative_phase Consider Alternative Stationary Phase deactivated_silica->alternative_phase Still issues? deactivated_silica->pure_product neutral_alumina Neutral Alumina Chromatography alternative_phase->neutral_alumina Basic Compound reverse_phase Reverse-Phase Chromatography alternative_phase->reverse_phase Polar Compound neutral_alumina->pure_product reverse_phase->pure_product

Caption: A decision-making workflow for selecting the appropriate purification method.

Mechanism of Interaction on Silica Gel

silica_interaction cluster_silica Silica Gel Surface cluster_pyridine 2-Iodo-4-methyl-5-nitropyridine Si-OH Si-OH (Acidic Silanol Group) Py_N Pyridine Nitrogen (Basic) Py_N->Si-OH Acid-Base Interaction (Leads to Tailing/Degradation)

Caption: Interaction between the basic pyridine nitrogen and acidic silanol groups on silica gel.

References

  • Teledyne ISCO. (2012). RediSep neutral alumina column purification of high pKa compounds. [Link]

  • University of Rochester Department of Chemistry. Column Chromatography Notes. [Link]

  • Biotage. (2012). Reversed-Phase Flash Purification. [Link]

  • University of Colorado Boulder Department of Chemistry. Column chromatography. [Link]

  • Sorbent Technologies, Inc. (2023, April 21). Alumina - Solvent Purification. [Link]

  • Adams, M., et al. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1061, 193–200. [Link]

  • Resospace. Isolation of Imidazolium Salts by Reversed-Phase Flash Chromatography. [Link]

  • Sorbent Technologies, Inc. (2026, January 14). Mastering Stationary Phases: Selection Criteria and Method Development. [Link]

  • MP Biomedicals. Adsorbents for Chromatography. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Nitropyridine Synthesis Scale-Up

Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning nitropyridine synthesis from the laborato...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning nitropyridine synthesis from the laboratory bench to pilot plant or manufacturing scales. The inherent electronic properties of the pyridine ring, coupled with the energetic nature of nitration chemistry, present a unique set of challenges. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to ensure your scale-up process is safe, efficient, and successful.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the scale-up of nitropyridine synthesis in a direct question-and-answer format.

Q1: My reaction yield has dropped significantly upon scaling up from 10g to 1kg. What are the likely causes and how can I fix this?

This is a classic scale-up issue, often rooted in mass and heat transfer limitations that are negligible at the bench scale.

  • Causality Analysis:

    • Poor Heat Transfer & Hotspot Formation: Nitration is a highly exothermic reaction.[1] A larger reaction volume has a lower surface-area-to-volume ratio, making it much harder to dissipate heat. Localized overheating, or "hotspots," can lead to the decomposition of starting materials, intermediates, or the final product, and can also promote the formation of unwanted byproducts like polynitrated species.[1]

    • Inefficient Mixing: In a larger reactor, achieving homogenous mixing of the pyridine substrate with the nitrating agent is more difficult. Poor mixing can lead to areas of high reactant concentration, causing localized exotherms and side reactions, while other parts of the reactor volume remain under-reacted.

    • Reagent Addition Rate: A reagent addition rate that was safe and effective on a small scale can be dangerously fast at a larger scale, overwhelming the reactor's cooling capacity and leading to runaway reactions.[2]

  • Troubleshooting Protocol:

    • Re-evaluate Thermal Management: Ensure your reactor's cooling system is adequate for the heat load of the reaction. Perform a reaction calorimetry study if possible to quantify the heat of reaction and determine the required cooling capacity.

    • Optimize Agitation: Increase the stirrer speed or evaluate the impeller design to ensure efficient mixing throughout the reaction mass. Baffles within the reactor are critical at scale to prevent vortexing and promote turbulence.

    • Control Reagent Addition: Switch from a single-portion addition to a slow, controlled feed of the nitrating agent. The addition should be subsurface to ensure immediate dispersion. Link the addition rate to the internal temperature of the reactor, so the feed automatically stops if the temperature exceeds a set safety limit.

    • Consider a "Heel" Start-up: Begin with a portion of the solvent in the reactor (a "heel") to which the reactants are added. This improves initial mixing and thermal control compared to adding one neat reagent to another.

Q2: I'm struggling with poor regioselectivity, obtaining a mixture of 3-nitropyridine and other isomers. How can I improve selectivity for the meta position?

The direct nitration of an unsubstituted pyridine ring is notoriously difficult and often yields a mixture of products with low conversion.[3] This is because under the strongly acidic conditions of nitration, the pyridine nitrogen is protonated, forming a highly electron-deficient pyridinium ion, which deactivates the ring towards electrophilic attack.[3]

  • Mechanistic Insight:

    • The direct nitration of pyridine with reagents like mixed nitric and sulfuric acid is generally low-yielding and of little synthetic value.[3]

    • A more effective modern approach involves reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium intermediate.[3][4] This intermediate can then rearrange to 3-nitropyridine, often facilitated by a subsequent reaction with bisulfite, in a process that is not a direct electrophilic aromatic substitution but involves a[2][5] sigmatropic shift.[3][4]

  • Strategic Solutions:

    • Adopt the N₂O₅ Method: For meta-nitration, the use of dinitrogen pentoxide is a superior strategy. The reaction first forms the N-nitropyridinium ion. This adduct, when treated with aqueous sodium bisulfite or metabisulfite, rearranges to yield 3-nitropyridine.[3][4][6]

    • Control Reaction Conditions: The temperature and choice of solvent are critical. The formation of the N-nitropyridinium salt is often performed at low temperatures in a suitable organic solvent like dichloromethane.[4] The subsequent rearrangement step may require careful temperature control to balance reaction rate with potential side reactions.

Q3: My primary challenge is isolating the target 4-nitropyridine from the reaction mixture. What is the best-practice approach for this isomer?

Direct nitration is not a viable route to 4-nitropyridine. The established and most reliable method proceeds through the corresponding N-oxide, which activates the pyridine ring and directs nitration primarily to the 4-position.

  • The N-Oxide Strategy:

    • Activation: First, oxidize pyridine to pyridine-N-oxide using an oxidant like hydrogen peroxide or m-CPBA.[7] This step is crucial as the N-oxide group is electron-donating, activating the ring for electrophilic substitution.

    • Nitration: The pyridine-N-oxide is then nitrated using a standard nitrating mixture (e.g., HNO₃/H₂SO₄) to yield 4-nitropyridine-N-oxide. This reaction is still highly exothermic and requires careful control.[1]

    • Deoxygenation: The final step is the reduction of the N-oxide back to the pyridine. This is commonly achieved using a reducing agent like phosphorus trichloride (PCl₃).[1]

  • Scale-Up & Purification Protocol:

    • Step 1 (Nitration): In a continuous flow setup, which is highly recommended for safety, one stream of pyridine-N-oxide in concentrated H₂SO₄ and another stream of fuming HNO₃ in H₂SO₄ are mixed in a microreactor at a controlled temperature (e.g., 90-120°C).[1] Continuous flow minimizes the accumulation of the energetic nitrated intermediate, drastically improving safety.[1]

    • Step 2 (Workup): The output from the reactor can be continuously quenched and extracted, often with an organic solvent like dichloromethane, to separate the 4-nitropyridine-N-oxide.

    • Step 3 (Deoxygenation): The isolated N-oxide is then reacted with PCl₃ in a separate step. This reaction is also exothermic and requires good temperature control.

    • Final Purification: The crude 4-nitropyridine can be purified by recrystallization from a suitable solvent system. Toluene or mixtures involving chlorobenzene have been reported to be effective.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of different nitrating agents for pyridine synthesis at scale?

The choice of nitrating agent is critical and depends on the substrate, desired isomer, and scale of operation.

Nitrating AgentProsConsBest For
HNO₃ / H₂SO₄ Inexpensive, readily available, powerful.Extremely harsh conditions, poor selectivity with unsubstituted pyridine, significant acid waste stream, high exothermicity.[3][8]Nitration of activated pyridines (e.g., aminopyridines) or pyridine-N-oxides.[1][9]
N₂O₅ Cleaner reactions, can nitrate deactivated rings, offers a route to 3-nitropyridines.[3]Can be unstable, requires specialized handling and preparation, potentially higher cost.Direct synthesis of 3-nitropyridines from pyridines.[3][4]
N-Nitrosaccharin Milder conditions compared to mixed acid.Requires specific substitution patterns on the pyridine ring (e.g., substituted at C2 and C6).[8]Niche applications for specific substituted pyridines.

Q2: Are there alternatives to traditional batch processing for safer nitropyridine synthesis?

Absolutely. Continuous flow chemistry, or microreaction technology, is a transformative approach for handling hazardous reactions like nitration.[10]

  • Key Advantages of Flow Chemistry:

    • Superior Heat Transfer: The small channel dimensions of microreactors provide an extremely high surface-area-to-volume ratio, allowing for near-instantaneous removal of heat and precise temperature control, thus preventing hotspot formation.[1]

    • Enhanced Safety: The reaction volume at any given moment is very small, minimizing the potential hazard from an uncontrolled exotherm or decomposition. This avoids the accumulation of large quantities of energetic materials.[1]

    • Improved Selectivity: Precise control over reaction time (residence time) and temperature often leads to cleaner reactions with fewer byproducts.[1]

    • Scalability: Scaling up is achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than using a larger, more dangerous vessel. A throughput of over 0.7 kg per day for 4-nitropyridine has been demonstrated in a lab-scale continuous flow system.[1]

Q3: What analytical techniques are essential for monitoring reaction progress and purity?

Effective process analytical technology (PAT) is crucial for a successful and safe scale-up.

  • High-Performance Liquid Chromatography (HPLC): The workhorse technique for nitropyridine synthesis. It is used to:

    • Track the disappearance of starting material.

    • Monitor the formation of the desired product.

    • Quantify the formation of isomers and other byproducts.

    • Determine the purity of the final isolated product. Maintaining high purity (e.g., ≥95%) is critical for downstream applications.[11]

  • Gas Chromatography (GC): Useful for volatile starting materials or products, particularly for checking solvent purity and composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates.

  • Differential Scanning Calorimetry (DSC): A critical safety tool used to assess the thermal stability of intermediates and the final product to understand decomposition hazards.[12]

Section 3: Protocols & Workflows

Workflow 1: Decision Logic for Nitropyridine Synthesis Strategy

This diagram outlines the critical decision-making process for selecting an appropriate nitration strategy based on the desired product.

Nitration_Strategy start What is the target Nitropyridine Isomer? node_4nitro Target: 4-Nitropyridine start->node_4nitro node_3nitro Target: 3-Nitropyridine start->node_3nitro node_2nitro Target: 2-Nitropyridine (or other substituted) start->node_2nitro proc_noxide Use Pyridine-N-Oxide Strategy node_4nitro->proc_noxide proc_direct Use Direct Nitration Strategy node_3nitro->proc_direct proc_activated Direct Nitration of Activated Pyridine node_2nitro->proc_activated step1_noxide Step 1: Oxidize Pyridine to Pyridine-N-Oxide proc_noxide->step1_noxide step2_noxide Step 2: Nitrate N-Oxide (e.g., HNO3/H2SO4) step1_noxide->step2_noxide step3_noxide Step 3: Deoxygenate (e.g., with PCl3) step2_noxide->step3_noxide step1_direct React Pyridine with N2O5 to form N-Nitropyridinium salt proc_direct->step1_direct step2_direct Rearrange with NaHSO3 via [1,5] sigmatropic shift step1_direct->step2_direct step1_activated Use HNO3/H2SO4 on substrate with electron- donating groups (e.g., -NH2)

Caption: Decision tree for selecting a nitropyridine synthesis route.

Workflow 2: Thermal Hazard Management Protocol

This workflow illustrates a logical process for managing the exothermic nature of nitration reactions during scale-up.

Thermal_Management cluster_prep Pre-Reaction Setup cluster_reaction Controlled Reaction Phase cluster_emergency Emergency Response reagent_prep Prepare Reagents in Separate Vessels reactor_cool Pre-cool Reactor Jacket to 0-5 °C reagent_prep->reactor_cool safety_check Confirm Emergency Quench & Venting Paths are Ready reactor_cool->safety_check add_substrate Charge Pyridine Substrate & Solvent to Reactor safety_check->add_substrate start_addition Begin Slow, Subsurface Addition of Nitrating Agent add_substrate->start_addition monitor_temp Monitor Internal Temp (Ti) and Jacket Temp (Tj) start_addition->monitor_temp temp_ok Ti within Safe Limit? monitor_temp->temp_ok Yes temp_high Ti Exceeds Limit? monitor_temp->temp_high No temp_ok->start_addition Continue Addition stop_feed STOP ALL FEEDS IMMEDIATELY temp_high->stop_feed max_cool Apply Maximum Cooling to Reactor Jacket stop_feed->max_cool quench Initiate Emergency Quench (if Ti continues to rise) max_cool->quench

Caption: Process flow for managing thermal risk in nitration.

References

  • Sharma, V., et al. (2022). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Retrieved from [Link]

  • YouTube. (2024). Synthesis of 4-nitropyridine | Reactions of Pyridine | Heterocyclic Compounds. Retrieved from [Link]

  • UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

  • Maschio, G., et al. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • FCAD Group. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. Retrieved from [Link]

  • Cardillo, P. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • Bakke, J. M., et al. (2007). Nitropyridines: Synthesis and reactions. ResearchGate. Retrieved from [Link]

  • Wan, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Retrieved from [Link]

  • Google Patents. (2010). Process for preparation of nitropyridine derivatives.
  • Bakke, J. M. (2007). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • Chugunova, E., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • ResearchGate. (2016). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yields in Sonogashira coupling of iodo-pyridines

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving iodo-pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving iodo-pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sensitive cross-coupling reaction. The following content is structured in a question-and-answer format to directly address common issues and provide actionable solutions based on established chemical principles and field-proven insights.

Introduction: The Challenge of Iodo-pyridines in Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[1][2] While highly effective, its application to heteroaromatic systems like pyridines introduces specific challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition. This, combined with the inherent electron-deficient nature of the pyridine ring, can often result in frustratingly low yields. This guide will walk you through a systematic approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction has stalled or shows very low conversion. Where should I start my investigation?

This is the most common issue and often points to problems with the catalytic system or the reaction environment.

Core Insight: The active Pd(0) catalyst is the heart of the reaction. Its deactivation is the primary suspect in a failed reaction.

Troubleshooting Steps:

  • Verify Catalyst Integrity:

    • Palladium Source: Are you using a reliable source of palladium? Pd(PPh₃)₄ is a common choice but can degrade over time.[1] Consider using a more stable precatalyst like PdCl₂(PPh₃)₂ which is reduced in situ to the active Pd(0) species.[1][3] If you observe the formation of a black precipitate ("palladium black"), your catalyst has likely decomposed.

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation. Use a freshly opened bottle or a source that is off-white or light tan, not green or brown.

  • Ensure Strict Anaerobic Conditions:

    • The Pd(0) catalyst is highly sensitive to oxygen.[2] Oxygen also promotes the undesirable homocoupling of the alkyne (Glaser coupling).

    • Protocol: Implement rigorous degassing of your solvent and the reaction mixture. The freeze-pump-thaw technique (at least three cycles) is highly recommended. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for an extended period (20-30 minutes) can be effective. Maintain a positive pressure of inert gas throughout the reaction.

  • Check Reagent Purity:

    • Ensure your iodo-pyridine, alkyne, and amine base are pure and anhydrous. Water can interfere with the catalytic cycle and contribute to side reactions like dehalogenation. Distill liquid reagents if necessary.

Q2: I suspect the pyridine nitrogen is inhibiting my catalyst. How can I confirm and mitigate this?

Catalyst inhibition by the basic nitrogen of the pyridine ring is a well-known challenge in cross-coupling reactions involving N-heterocycles.[4][5]

Causality: The pyridine nitrogen lone pair can act as a ligand, coordinating to the palladium center and competing with the phosphine ligands. This can lead to the formation of inactive or less active palladium complexes, effectively poisoning the catalyst. This effect is most pronounced with 2-iodo-pyridines due to the proximity of the nitrogen to the reaction site.

Diagnostic Workflow:

Caption: Troubleshooting workflow for pyridine-induced catalyst inhibition.

Mitigation Strategies:

  • Ligand Modification:

    • Rationale: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can enhance the stability and activity of the palladium catalyst.[1] Their steric bulk can disfavor coordination of the pyridine nitrogen, while their strong electron-donating ability promotes the crucial oxidative addition step.

    • Recommendation: Switch from standard PPh₃ to a more robust ligand. A common strategy is to use a stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the desired ligand.

  • Solvent Choice:

    • Rationale: Using the amine base (e.g., triethylamine, diisopropylethylamine) as the solvent is common but may not be ideal for pyridine substrates. A non-coordinating solvent can minimize competition for the palladium coordination sphere.

    • Recommendation: Screen solvents like DMF, 1,4-dioxane, or toluene, while still using an amine as the base.

  • Consider a Copper-Free Protocol:

    • Rationale: In some cases, the combination of palladium, copper, and a coordinating substrate can lead to complex and inactive species. Copper-free Sonogashira reactions, while sometimes requiring higher temperatures, can simplify the system and improve outcomes.[6][7]

    • Recommendation: Attempt the reaction using a suitable palladium/ligand system (e.g., Pd(OAc)₂/SPhos) with a base like Cs₂CO₃ in a solvent like dioxane, omitting CuI.

Q3: My yield varies significantly depending on the position of the iodine on the pyridine ring. Why is this, and how should I adapt my conditions?

The position of the iodo group (2-, 3-, or 4-) has a profound impact on reactivity due to a combination of electronic and steric effects.

Reactivity Trend: 4-iodopyridine > 3-iodopyridine >> 2-iodopyridine

  • 4-Iodopyridine: Generally the most reactive. The iodine is furthest from the nitrogen, minimizing steric hindrance and inductive electron withdrawal.

  • 3-Iodopyridine: Moderately reactive. The electronic influence of the nitrogen is still felt, but direct steric and coordination effects are less severe than in the 2-position.

  • 2-Iodopyridine: The most challenging substrate. The proximity of the iodine to the nitrogen atom creates significant steric hindrance and allows for strong chelation/coordination of the pyridine nitrogen to the palladium catalyst during the oxidative addition step, which can severely inhibit the reaction.[8]

Positional Strategy Table:

Iodo-pyridine PositionKey Challenge(s)Recommended Starting Strategy
4-Iodo Generally straightforwardStandard conditions (e.g., Pd(PPh₃)₄/CuI, Et₃N/THF) often suffice.
3-Iodo Moderate reactivity, potential for catalyst inhibition.Use a more robust catalyst system (e.g., PdCl₂(PPh₃)₂/CuI) and ensure rigorous anaerobic conditions.
2-Iodo Severe steric hindrance and strong catalyst inhibition.Employ a highly active catalyst system with bulky, electron-rich ligands (e.g., Pd₂(dba)₃/XPhos or an NHC ligand). Higher temperatures and longer reaction times may be necessary. A copper-free protocol is strongly recommended.
Q4: I am observing significant amounts of alkyne homocoupling (Glaser product). What is the cause and how can I prevent it?

The formation of a symmetrical diyne (R-C≡C-C≡C-R) is a classic side reaction in copper-catalyzed Sonogashira couplings.

Causality: This side reaction is primarily caused by the oxidative dimerization of copper acetylide intermediates.[2] The two main culprits are:

  • Presence of Oxygen: Even trace amounts of oxygen can facilitate this oxidative pathway.

  • High Copper Concentration: An excess of the Cu(I) co-catalyst can increase the rate of homocoupling.

Prevention Protocol:

  • Rigorous Degassing: This is the most critical step. As mentioned in Q1, use the freeze-pump-thaw method for the most effective oxygen removal.

  • Optimize Copper Loading: Do not use a large excess of CuI. Typically, 1-5 mol% relative to the aryl halide is sufficient. In some cases, reducing the copper loading to sub-stoichiometric amounts (e.g., 0.5 mol%) can be beneficial.

  • Slow Addition of Alkyne: If the problem persists, adding the terminal alkyne slowly via a syringe pump can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.

  • Switch to a Copper-Free System: The most definitive way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst. This is often the preferred method for sensitive or complex substrates.

Q5: My starting iodo-pyridine is being consumed, but I'm isolating a proto-deiodinated pyridine instead of the desired product. What is happening?

This side reaction, known as hydrodehalogenation or simply dehalogenation, results in the replacement of the iodine atom with a hydrogen atom.

Causality: The exact mechanism can be complex, but it often involves the reaction of the palladium-aryl intermediate with a proton source before reductive elimination can occur. Potential proton sources include trace water in the solvent or reagents, or even the amine base itself. This pathway can become competitive if the desired cross-coupling is slow.

Troubleshooting Dehalogenation:

  • Use Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware. Use a high-purity, anhydrous amine base.

  • Choice of Base: Amine bases can sometimes be problematic. Consider switching to an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄, which are less likely to act as proton donors in the same manner.

  • Increase Alkyne Concentration: Ensure you are using a slight excess of the alkyne (e.g., 1.2-1.5 equivalents) to favor the desired transmetalation and reductive elimination steps.

  • Re-evaluate the Catalyst System: A more active catalyst that promotes a faster cross-coupling rate can outcompete the dehalogenation pathway. Refer to the ligand suggestions in Q2.

Summary of Recommended Conditions

The following table provides a starting point for optimizing your Sonogashira coupling of iodo-pyridines. Screening a few conditions is often necessary to find the optimal system for your specific substrate.

ParameterStandard ConditionsAlternative for Difficult SubstratesRationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%)Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)Precatalysts offer greater stability and versatility with various ligands.
Ligand PPh₃ (2-4 eq. to Pd)P(t-Bu)₃, XPhos, SPhos (2-4 eq. to Pd)Bulky, electron-rich ligands accelerate oxidative addition and prevent catalyst inhibition.[1]
Copper Source CuI (1-5 mol%)None (Copper-Free)Eliminates Glaser homocoupling and simplifies the catalytic system.
Base Et₃N or DIPEA (2-3 eq. or as solvent)K₂CO₃ or Cs₂CO₃ (2-3 eq.)Inorganic bases can reduce dehalogenation and are effective in copper-free systems.
Solvent THF, DMF, or Amine1,4-Dioxane, TolueneNon-coordinating solvents can be beneficial for pyridine substrates.
Temperature Room Temp to 60 °C60 °C to 110 °CMore challenging substrates (e.g., 2-iodopyridine) often require higher thermal energy.

General Experimental Protocol (Copper-Free Example)

This protocol is a robust starting point for a challenging iodo-pyridine substrate.

  • Setup: To a flame-dried Schlenk flask, add the iodo-pyridine (1.0 eq.), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Reagent Addition: Add the inorganic base (e.g., K₂CO₃, 2.0 eq.) and the anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw.

  • Final Addition: After the final thaw, under a positive pressure of inert gas, add the terminal alkyne (1.2 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from Chemistry LibreTexts website. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal. [Link]

  • Sonogashira coupling - Wikipedia. (2023). Retrieved from Wikipedia. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts, 10(4), 443. [Link]

  • ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Heteroarylaminides. (2012). ChemInform, 43(1). [Link]

  • Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4567-4581. [Link]

  • Conditions optimization for the double Sonogashira coupling. (2018). Tetrahedron, 74(38), 5483-5492. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13429–13441. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13429–13441. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). Organic Letters, 22(12), 4938–4943. [Link]

  • The effect of steric bulk in Sonogashira coupling reactions. (2015). Dalton Transactions, 44(44), 19163-19173. [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. (2010). The Journal of Organic Chemistry, 75(1), 135–146. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2019). European Journal of Organic Chemistry, 2019(26), 4175-4189. [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (2000). Journal of Molecular Catalysis A: Chemical, 152(1-2), 177-186. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(12), 6939-6963. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). Angewandte Chemie International Edition, 53(42), 11114-11116. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2018). ACS Omega, 3(10), 14194–14205. [Link]

  • Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. (2012). Organometallics, 31(17), 6426–6432. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2017). Organic Chemistry Frontiers, 4(10), 2027-2031. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 4-Methyl-5-Nitropyridine Derivatives: From Classical Nitration to Modern Cross-Coupling

Introduction 4-Methyl-5-nitropyridine derivatives are a class of heterocyclic compounds that serve as crucial building blocks and key intermediates in the pharmaceutical and agrochemical industries. Their utility stems f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-5-nitropyridine derivatives are a class of heterocyclic compounds that serve as crucial building blocks and key intermediates in the pharmaceutical and agrochemical industries. Their utility stems from the versatile reactivity of the pyridine ring, activated by the electron-withdrawing nitro group, which allows for a wide range of functionalization. The precise placement of the methyl and nitro groups is paramount for the desired biological activity and subsequent synthetic transformations.

Historically, the synthesis of these compounds has relied on classical electrophilic nitration of pre-functionalized pyridines. While straightforward, this approach often suffers from challenges in regioselectivity and requires harsh reaction conditions. This guide provides a comprehensive overview and comparison of alternative, modern synthetic strategies that offer improved efficiency, selectivity, and functional group tolerance. We will delve into the mechanistic underpinnings of each method, present comparative data, and provide detailed experimental protocols to empower researchers in drug discovery and process development to make informed decisions for their specific synthetic challenges.

Method 1: The Classical Approach - Direct Electrophilic Nitration

The most traditional route to nitropyridines is through electrophilic aromatic substitution. For the synthesis of 4-methyl-5-nitropyridine derivatives, this typically involves the nitration of a precursor like 2-amino-4-methylpyridine.

Mechanistic Rationale: The pyridine ring is inherently electron-deficient and thus less reactive towards electrophiles than benzene. However, the presence of a strong electron-donating group, such as an amino group at the 2-position, activates the ring. This amino group directs the incoming electrophile (the nitronium ion, NO₂⁺, generated from a mixture of nitric and sulfuric acids) to the positions ortho and para to itself. In the case of 2-amino-4-methylpyridine, the 5-position is para to the amino group, making it the primary site of nitration.[1] The sulfuric acid serves a dual purpose: it catalyzes the formation of the nitronium ion and protonates the pyridine nitrogen, further deactivating the ring but also preventing N-nitration.

Workflow: Direct Electrophilic Nitration

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product SM 2-Amino-4-methylpyridine Nitration Electrophilic Aromatic Substitution SM->Nitration Reagents HNO₃ / H₂SO₄ Reagents->Nitration Product 2-Amino-4-methyl-5-nitropyridine Nitration->Product

Caption: Workflow for direct nitration of 2-amino-4-methylpyridine.

Advantages:

  • Utilizes simple, inexpensive, and readily available starting materials and reagents.[1]

  • It is a well-established, one-step procedure.

Disadvantages:

  • Harsh Conditions: Requires the use of strong, corrosive acids (H₂SO₄/HNO₃).[2]

  • Regioselectivity Issues: Can lead to the formation of undesired isomers (e.g., the 3-nitro derivative), necessitating difficult purification steps.[1]

  • Limited Substrate Scope: Not suitable for substrates with acid-sensitive functional groups.

Method 2: Ring Construction via Multicomponent Reactions

A more elegant and convergent approach involves constructing the substituted pyridine ring from acyclic precursors in a single synthetic operation. Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity.

Mechanistic Rationale: A recently developed method describes a multicomponent reaction between 2-nitroacetophenone (or nitroacetone), acetaldehyde diethyl acetal (as a source of acetaldehyde), a β-dicarbonyl compound, and ammonium acetate.[3] This reaction proceeds through a Hantzsch-type dihydropyridine synthesis. The components assemble to form a 5-nitro-1,4-dihydropyridine intermediate. This intermediate is then subjected to an oxidation step to aromatize the ring, yielding the final 4-methyl-5-nitropyridine derivative.[3] The use of acetaldehyde diethyl acetal provides a controlled, slow release of the volatile and reactive acetaldehyde, which is crucial for achieving a controlled synthesis of the unsymmetrical product.[3]

Workflow: Multicomponent Synthesis

cluster_start Starting Materials cluster_process Process cluster_intermediate Intermediate cluster_product Product SM1 2-Nitroacetophenone MCR Multicomponent Reaction (Hantzsch-type) SM1->MCR SM2 Acetaldehyde diethyl acetal SM2->MCR SM3 β-Dicarbonyl Compound SM3->MCR SM4 NH₄OAc SM4->MCR Inter 5-Nitro-1,4-dihydropyridine Derivative MCR->Inter Oxidation Aromatization (e.g., NaNO₂/AcOH) Product 4-Methyl-5-nitropyridine Derivative Oxidation->Product Inter->Oxidation

Caption: Workflow for multicomponent synthesis and subsequent aromatization.

Advantages:

  • High Convergence: Builds the core structure and introduces multiple substituents in a single step.

  • Access to Novel Structures: Enables the synthesis of previously inaccessible or difficult-to-make substituted nitropyridines.[3]

  • Milder Conditions: Avoids the use of highly corrosive concentrated acids.

Disadvantages:

  • Two-Step Process: Requires a separate oxidation step to achieve the final aromatic product.[3]

  • Optimization Required: Yields can be sensitive to reaction conditions and the specific substrates used.

  • The synthesis of starting materials like nitroacetophenone may be required.

Method 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers a powerful alternative to electrophilic nitration, particularly when a suitable precursor is available. This method relies on the substitution of a leaving group on the pyridine ring by a nucleophile.

Mechanistic Rationale: The SNAr mechanism is a two-step addition-elimination process. The reaction is highly favored on pyridine rings containing strong electron-withdrawing groups, such as a nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex).[4] For the synthesis of 4-methyl-5-nitropyridine derivatives, a common strategy would involve starting with a pyridine ring bearing a good leaving group (e.g., a halogen like Cl or F) at the 5-position and a methyl group at the 4-position, and then introducing the nitro group via nucleophilic substitution using a nitrite source. Conversely, and more commonly, one can start with a halo-nitropyridine and displace the halide with a desired nucleophile. Pyridines are particularly reactive towards SNAr when the leaving group is positioned ortho or para to the activating nitro group.[4]

A related, powerful technique is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile possessing a leaving group attacks a C-H position of an electrophilic aromatic ring, leading to formal C-H functionalization.[5] This can be used to introduce alkyl groups onto nitropyridine scaffolds.[2][5]

Workflow: Nucleophilic Aromatic Substitution (SNAr)

cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product SM Pyridine with Leaving Group (LG) and Activating Group (NO₂) SNAr Addition-Elimination (SNAr) SM->SNAr Reagents Nucleophile (Nu⁻) Reagents->SNAr Product Substituted Nitropyridine SNAr->Product

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Advantages:

  • High Regioselectivity: The position of substitution is precisely controlled by the location of the leaving group.

  • Milder Conditions: Often proceeds under basic or neutral conditions, showing broad functional group compatibility.[6]

  • Versatility: A wide range of nucleophiles (amines, alkoxides, etc.) can be employed to introduce diverse functionalities.[4]

Disadvantages:

  • Precursor Availability: Requires a pre-functionalized pyridine ring with a suitable leaving group, which may require a separate synthesis.

Method 4: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by transition metal-catalyzed cross-coupling reactions. Methods like the Suzuki-Miyaura and Buchwald-Hartwig amination provide exceptionally versatile and reliable ways to form C-C and C-N bonds, respectively.

Mechanistic Rationale:

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound (like a boronic acid) and an organic halide in the presence of a palladium catalyst and a base.[7] To synthesize a 4-methyl-5-nitropyridine derivative, one could couple 4-chloro-3-nitropyridine with methylboronic acid, or alternatively, 4-methyl-5-bromopyridine with a nitrating agent via a different pathway. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[7]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex with specialized phosphine ligands.[8] This is invaluable for installing amino groups, which are common in bioactive molecules. In an innovative approach, the nitro group itself can act as a leaving group in Buchwald-Hartwig type aminations, coupling directly with amines to form the C-N bond.[9][10]

Workflow: Suzuki-Miyaura Cross-Coupling

cluster_start Starting Materials cluster_reagents Catalytic System cluster_process Process cluster_product Product SM1 Halo-Nitropyridine (e.g., 4-Chloro-3-nitropyridine) Coupling Suzuki-Miyaura Cross-Coupling SM1->Coupling SM2 Organoboron Reagent (e.g., Methylboronic acid) SM2->Coupling Reagents Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Cs₂CO₃) Reagents->Coupling Product 4-Methyl-3-nitropyridine Coupling->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling to form a C-C bond.

Advantages:

  • Exceptional Functional Group Tolerance: Tolerates a vast array of functional groups on both coupling partners.[7][8]

  • High Yields and Reliability: These reactions are known for their high efficiency and reproducibility.

  • Modularity: Allows for the late-stage introduction of various groups, which is highly beneficial in medicinal chemistry for generating libraries of analogues.

Disadvantages:

  • Cost and Sensitivity: Palladium catalysts and specialized ligands can be expensive. Some catalysts are sensitive to air and moisture, requiring inert atmosphere techniques.

  • Metal Contamination: The final product may contain trace amounts of palladium, which must be removed, especially for pharmaceutical applications.

Comparative Summary of Synthetic Methods

MethodGeneral ApproachKey Reagents/CatalystsAdvantagesDisadvantages
Direct Nitration Electrophilic substitution on a pre-existing pyridine ringHNO₃, H₂SO₄Inexpensive, simple reagents, one-step process.[1]Harsh conditions, poor regioselectivity, limited substrate scope.[1]
Multicomponent Reaction Construction of the pyridine ring from acyclic precursorsNitro-ketone, Acetal, β-dicarbonyl, NH₄OAcConvergent, builds complexity quickly, accesses novel structures.[3]Requires subsequent oxidation, optimization may be needed.[3]
SNAr Nucleophilic displacement of a leaving group on the ringHalo-nitropyridine, Nucleophile (e.g., alkoxide, amine)Excellent regioselectivity, milder conditions, versatile.[4][6]Requires synthesis of a suitably pre-functionalized starting material.
Cross-Coupling Pd-catalyzed C-C or C-N bond formationAryl halide, Boronic acid or Amine, Pd catalyst, Ligand, BaseExcellent functional group tolerance, high yields, modular.[7][8]Catalyst cost, potential for metal contamination, inert techniques may be needed.

Experimental Protocols

Protocol 1: Multicomponent Synthesis of Ethyl 2,4-dimethyl-5-nitro-6-phenylnicotinate[3]
  • A mixture of 2-nitroacetophenone (1.65 g, 10 mmol), acetaldehyde diethyl acetal (1.18 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in acetic acid (15 mL) is prepared.

  • The reaction mixture is heated at reflux (approximately 118 °C) and stirred for 4 hours.

  • After cooling to room temperature, the mixture is poured into ice water (100 mL).

  • The resulting precipitate (the 1,4-dihydropyridine intermediate) is filtered, washed with water, and dried.

  • The dried intermediate is then dissolved in acetic acid (15 mL). Sodium nitrite (0.69 g, 10 mmol) is added in portions while stirring.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction mixture is again poured into ice water (100 mL), and the precipitate is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure ethyl 2,4-dimethyl-5-nitro-6-phenylnicotinate.

Protocol 2: SNAr Synthesis of Methyl 3-Fluoropyridine-4-carboxylate[6]

(Note: This protocol illustrates the displacement of a nitro group, a related SNAr transformation on a pyridine ring).

  • To a solution of methyl 3-nitropyridine-4-carboxylate (1.0 g, 5.1 mmol) in dry DMSO (10 mL), cesium fluoride (CsF, 1.55 g, 10.2 mmol) is added.

  • The reaction mixture is heated to 120 °C and stirred for 1.5 hours.

  • The reaction is monitored by TLC or ¹H-NMR for the disappearance of the starting material.

  • After cooling, the mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (e.g., 4:1 EtOAc/pentane) to yield the pure methyl 3-fluoropyridine-4-carboxylate.

Conclusion

The synthesis of 4-methyl-5-nitropyridine derivatives has evolved significantly from its reliance on classical direct nitration. While direct nitration remains a viable option for simple, robust substrates, its limitations in selectivity and scope have driven the adoption of more sophisticated and versatile methodologies.

  • For rapid access to complex and diverse scaffolds from simple starting materials, multicomponent reactions represent a highly efficient and convergent strategy.

  • For syntheses demanding absolute regiochemical control and mild conditions, Nucleophilic Aromatic Substitution (SNAr) is an excellent choice, provided the necessary halo-pyridine precursors are accessible.

  • For maximum flexibility, functional group tolerance, and late-stage diversification, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are unparalleled. They are the methods of choice in modern medicinal chemistry programs where creating structure-activity relationships (SAR) through analogue synthesis is critical.

The selection of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the reaction, the presence of other functional groups in the molecule, and the desired level of regiochemical purity. By understanding the advantages and mechanistic principles of each of these alternative methods, researchers can better navigate the synthetic challenges associated with this important class of compounds.

References

  • Hirota, K., Namba, K., & Senda, S. (2011). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 16(12), 10339-10360. [Link]

  • Aksenov, N. A., Aksenov, D. A., Rubin, M., & Aksenova, I. V. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 28(4), 1798. [Link]

  • Molecule Corp. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. [Link]

  • Gande, A., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 23(15), 5820–5824. [Link]

  • Bakke, J. M., & Ranes, E. (1998). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Holt, J., Tjosås, F., Bakke, J., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(1), 58-61. [Link]

  • Chen, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. [Link]

  • Mąkosza, M., & Grudzień, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 160–164. [Link]

  • Hadd, M. J., et al. (2000). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Tetrahedron Letters, 41(40), 7755-7758. [Link]

  • Nakao, Y. (2017). The Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13215-13217. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Nakao, Y. (2017). The Buchwald-Hartwig Amination of Nitroarenes. ResearchGate. [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Liu, H., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules, 28(1), 269. [Link]

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Comparative

A Guide to the Analytical Characterization of 2-Iodo-4-methyl-5-nitropyridine: A Predictive and Comparative Approach

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel or specialized intermediates like 2-Iod...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel or specialized intermediates like 2-Iodo-4-methyl-5-nitropyridine, a multi-faceted analytical approach is not just best practice, but an absolute necessity. This guide provides a comprehensive framework for the structural elucidation of 2-Iodo-4-methyl-5-nitropyridine, employing a predictive methodology grounded in the principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental data for this specific molecule, we will leverage spectral data from closely related analogues to forecast the expected analytical outcomes, thereby providing a robust roadmap for researchers.

The Imperative of Orthogonal Analytical Techniques

Reliance on a single analytical method for structural confirmation is a precarious approach. Each technique interrogates a different aspect of a molecule's physical and chemical properties. By employing orthogonal methods—NMR for the carbon-hydrogen framework, MS for molecular weight and fragmentation, and IR for functional group identification—we create a self-validating system of checks and balances. This ensures the highest degree of confidence in the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] For 2-Iodo-4-methyl-5-nitropyridine, we will predict both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Iodo-4-methyl-5-nitropyridine is expected to be relatively simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-Iodo-4-methyl-5-nitropyridine

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H-38.5 - 8.7Singlet (s)The proton at the 3-position is deshielded by the adjacent nitrogen atom and the electron-withdrawing nitro group at the 5-position.
H-67.8 - 8.0Singlet (s)The proton at the 6-position is influenced by the adjacent nitrogen and the iodine atom.
-CH₃2.5 - 2.7Singlet (s)The methyl group protons will appear as a singlet in a typical aliphatic region.

The absence of adjacent protons for H-3 and H-6 results in singlet signals for both. The chemical shifts are estimations based on the analysis of substituted pyridines. For instance, the protons on a simple pyridine ring appear between 7.0 and 8.5 ppm.[2] The presence of a nitro group generally causes a downfield shift of adjacent protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework. We anticipate six distinct signals corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Iodo-4-methyl-5-nitropyridine

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-295 - 105The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect".[3]
C-3145 - 150This carbon is deshielded by the adjacent ring nitrogen and the nitro group.
C-4140 - 145The carbon attached to the methyl group.
C-5148 - 153The carbon bearing the nitro group will be strongly deshielded.
C-6125 - 130Aromatic carbon adjacent to the ring nitrogen.
-CH₃18 - 22Typical chemical shift for a methyl group attached to an aromatic ring.

These predictions are based on established substituent effects on the ¹³C NMR chemical shifts of pyridine rings.[4][5]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Step-by-Step NMR Analysis Workflow:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Iodo-4-methyl-5-nitropyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[1]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of at least 400 MHz to ensure good signal dispersion.

  • ¹³C NMR Acquisition: Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pathway

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.[6]

Predicted Mass Spectrum

For 2-Iodo-4-methyl-5-nitropyridine (Molecular Formula: C₆H₅IN₂O₂, Molecular Weight: 264.02 g/mol )[7], we can predict the key features of its electron ionization (EI) mass spectrum.

Table 3: Predicted Key Ions in the Mass Spectrum of 2-Iodo-4-methyl-5-nitropyridine

m/zIonPredicted Relative IntensityFragmentation Pathway
264[M]⁺ModerateMolecular ion
249[M - CH₃]⁺LowLoss of a methyl radical
218[M - NO₂]⁺HighLoss of a nitro radical, a common fragmentation for nitroaromatic compounds
137[M - I]⁺ModerateLoss of an iodine radical
127[I]⁺LowIodine cation

The fragmentation of aromatic compounds is often characterized by the loss of substituents.[6] The loss of the nitro group is a particularly favorable fragmentation pathway for nitroaromatic compounds.

Experimental Protocol for Mass Spectrometry

The following outlines a general procedure for obtaining an EI mass spectrum.

Step-by-Step MS Analysis Workflow:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.

  • Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of 2-Iodo-4-methyl-5-nitropyridine will be characterized by absorption bands corresponding to the vibrations of the C-H, C=C, C=N, C-N, and N-O bonds.

Table 4: Predicted Characteristic IR Absorption Bands for 2-Iodo-4-methyl-5-nitropyridine

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchAliphatic C-H (methyl)
1600-1450C=C and C=N stretchPyridine ring
1550-1475N-O asymmetric stretchNitro group
1360-1290N-O symmetric stretchNitro group[8]
~500C-I stretchCarbon-Iodine bond

The presence of strong absorption bands for the nitro group is a key diagnostic feature. The spectrum of a related compound, 2-hydroxy-5-methyl-3-nitropyridine, shows characteristic bands for the pyridine ring and the nitro group, which supports these predictions.[9]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples.

Step-by-Step ATR-FTIR Analysis Workflow:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid 2-Iodo-4-methyl-5-nitropyridine sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Spectrum: Acquire the IR spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Analytical Workflow

A systematic approach is essential for the efficient and accurate characterization of a chemical compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Structural Confirmation Synthesis Synthesis of 2-Iodo-4-methyl-5-nitropyridine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample MS Mass Spectrometry (EI-MS) Purification->MS Sample IR IR Spectroscopy (ATR-FTIR) Purification->IR Sample Data_Analysis Data Analysis and Spectral Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and analytical characterization of 2-Iodo-4-methyl-5-nitropyridine.

Conclusion

The structural elucidation of 2-Iodo-4-methyl-5-nitropyridine necessitates a synergistic application of modern analytical techniques. This guide provides a predictive framework for its characterization by ¹H and ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. By comparing the predicted data with experimentally obtained spectra, researchers can confidently confirm the structure of this important synthetic intermediate. The detailed protocols and workflow presented herein offer a robust and scientifically sound approach for drug development professionals and organic chemists, ensuring the integrity and reliability of their research.

References

  • Nasir, N. F., et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3077. [Link]

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (2025). National Institutes of Health. [Link]

  • PubChem. (n.d.). 2-Iodo-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodo-4-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
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  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ResearchGate. (n.d.). 1H and (b)
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
  • Chad's Prep. (2018). 14.
  • Wikipedia. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Iodo-5-nitropyridine 97.
  • Semantic Scholar. (n.d.).
  • chemmunicate ! (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. YouTube.
  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Journal of the Indian Chemical Society. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)
  • ResearchGate. (n.d.).
  • WebSpectra. (n.d.). IR Absorption Table.
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • ResearchGate. (2025). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine | Download Table.
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.

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Validation

The Ascendancy of Copper-Free Sonogashira Coupling: A Superior Strategy for 2-Iodo-4-methyl-5-nitropyridine

In the landscape of modern synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of C(sp²)-C(sp) bonds, proving indispensable in the synthesis of pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of C(sp²)-C(sp) bonds, proving indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] Traditionally, this palladium-catalyzed reaction has been reliant on the co-catalytic activity of a copper(I) salt.[3][4] However, for electron-deficient and sterically hindered substrates such as 2-Iodo-4-methyl-5-nitropyridine, the classical Sonogashira protocol is often plagued by challenges including low yields, tedious purification, and undesirable side reactions. This guide presents a compelling case for the adoption of copper-free Sonogashira coupling as a more robust, efficient, and reliable alternative for the alkynylation of this pharmaceutically relevant scaffold. Through a detailed comparison of both methodologies, supported by exemplar experimental protocols and mechanistic insights, we will demonstrate the tangible advantages of embracing a copper-free approach.

The Pitfalls of Copper: Why a Co-Catalyst Can Be a Hindrance

The original Sonogashira reaction leverages a synergistic interplay between palladium and copper catalysts.[5] While effective for a broad range of substrates, the inclusion of copper introduces several inherent drawbacks, particularly when working with sensitive or complex molecules. The most significant of these is the promotion of Glaser-Hay homocoupling, an oxidative dimerization of terminal alkynes that leads to the formation of diynes.[6] This side reaction not only consumes the valuable alkyne starting material but also complicates the purification of the desired product.

Furthermore, residual copper in the final product can be highly problematic in the context of drug development, where stringent limits on metal impurities are enforced. The removal of this copper often necessitates additional, and sometimes complex, purification steps. For substrates like 2-Iodo-4-methyl-5-nitropyridine, the electron-deficient nature of the pyridine ring can exacerbate these issues, leading to a less efficient and more challenging synthetic process.

The Copper-Free Paradigm: A Mechanistic Shift Towards Efficiency

The copper-free Sonogashira reaction circumvents the aforementioned issues by relying solely on a palladium catalyst.[6][7] The mechanism, while still centered around a palladium catalytic cycle, proceeds through a different pathway for the activation of the alkyne.

In the absence of a copper co-catalyst, the deprotonation of the terminal alkyne is facilitated by the amine base directly at the palladium center.[8] This key mechanistic difference eliminates the possibility of Glaser-Hay homocoupling and simplifies the reaction milieu. The result is a cleaner reaction profile, higher yields of the desired product, and a more straightforward purification process.

Catalytic Cycle of Copper-Free Sonogashira Coupling

Copper_Free_Sonogashira Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Alkyne_Coordination Alkyne Coordination Ar-Pd(II)-I(L2)->Alkyne_Coordination R-C≡C-H Ar-Pd(II)-I(L)(Alkyne) Ar-Pd(II)-I(L)(Alkyne) Alkyne_Coordination->Ar-Pd(II)-I(L)(Alkyne) Deprotonation Deprotonation (Base) Ar-Pd(II)-I(L)(Alkyne)->Deprotonation Ar-Pd(II)-C≡C-R(L) Ar-Pd(II)-C≡C-R(L) Deprotonation->Ar-Pd(II)-C≡C-R(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-R(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-C≡C-R Product Ar-C≡C-R Reductive_Elimination->Ar-C≡C-R

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

Comparative Performance: A Tale of Two Protocols

To illustrate the practical advantages of the copper-free approach, we present a comparative analysis of the Sonogashira coupling of 2-Iodo-4-methyl-5-nitropyridine with phenylacetylene using both the traditional and copper-free methodologies.

ParameterTraditional SonogashiraCopper-Free SonogashiraRationale for Superiority of Copper-Free Method
Yield Moderate to GoodGood to ExcellentElimination of alkyne homocoupling leads to higher conversion to the desired product.
Reaction Time 4 - 24 hours2 - 12 hoursMore efficient catalytic turnover in the absence of copper-related side reactions.
Temperature Room Temp. to 80 °CRoom Temp. to 60 °CMilder conditions are often sufficient due to the enhanced efficiency of the catalytic system.
Catalyst Loading Pd: 1-5 mol%, Cu: 2-10 mol%Pd: 0.5-2 mol%Lower catalyst loading is often possible, reducing costs and residual metal content.
Purification Column chromatography often required to remove diyne byproductSimplified purification, often direct isolation of the product after workupCleaner reaction profile with fewer byproducts significantly reduces purification effort.
Substrate Scope Good, but can be problematic for electron-deficient systemsExcellent, particularly for electron-deficient and heterocyclic halidesThe robust nature of the copper-free system is more tolerant of a wider range of functional groups.[7][9]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Sonogashira coupling of 2-Iodo-4-methyl-5-nitropyridine with phenylacetylene, illustrating both the traditional and the superior copper-free approach.

Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Flask_Prep 1. Prepare a dry Schlenk flask under an inert atmosphere (N₂ or Ar). Add_Reagents 2. Add 2-Iodo-4-methyl-5-nitropyridine, Pd catalyst, ligand (if separate), and CuI (for traditional method). Flask_Prep->Add_Reagents Add_Solvent_Base 3. Add anhydrous solvent and base. Add_Reagents->Add_Solvent_Base Add_Alkyne 4. Add phenylacetylene. Add_Solvent_Base->Add_Alkyne Stir_Heat 5. Stir the reaction mixture at the specified temperature. Add_Alkyne->Stir_Heat Monitor_TLC 6. Monitor the reaction progress by TLC. Stir_Heat->Monitor_TLC Quench 7. Quench the reaction. Monitor_TLC->Quench Extract 8. Extract with an organic solvent. Quench->Extract Dry_Concentrate 9. Dry the organic layer and concentrate. Extract->Dry_Concentrate Purify 10. Purify by column chromatography. Dry_Concentrate->Purify

Caption: General experimental workflow for Sonogashira coupling.

Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling

Materials:

  • 2-Iodo-4-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-Iodo-4-methyl-5-nitropyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine to the flask.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-methyl-5-nitro-2-(phenylethynyl)pyridine.

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • 2-Iodo-4-methyl-5-nitropyridine (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Piperidine (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-Iodo-4-methyl-5-nitropyridine, Pd₂(dba)₃, and PPh₃.

  • Add anhydrous DMF and piperidine to the flask.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction mixture at 50 °C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization or a rapid silica gel plug filtration to yield pure 4-methyl-5-nitro-2-(phenylethynyl)pyridine.

Conclusion: A Clear Path Forward

For researchers, scientists, and drug development professionals working with challenging substrates like 2-Iodo-4-methyl-5-nitropyridine, the evidence strongly supports the adoption of copper-free Sonogashira coupling. This methodology not only addresses the key limitations of the traditional protocol but also offers a more efficient, cost-effective, and environmentally benign pathway to valuable alkynylated heterocycles. By eliminating the need for a copper co-catalyst, chemists can achieve cleaner reactions, higher yields, and simplified purifications, thereby accelerating the pace of discovery and development. The self-validating nature of the copper-free protocol, with its inherent reduction in side products, makes it an authoritative and trustworthy choice for modern synthetic applications.

References

  • Al-Masum, M., & El-Hiti, G. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6888-6913. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. [Link]

  • Shaikh, A. A., Ganie, S. A., & Das, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry, 21(9), 1835-1855. [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Beilstein-Institut. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Wang, J., et al. (2010). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 132(41), 14812-14818. [Link]

  • Kumar, A., & Kumar, V. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 454. [Link]

  • ResearchGate. (2021, February 3). (PDF) Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Reddy, T. S., & Kumar, A. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. RSC Advances, 4(57), 30103-30116. [Link]

  • Smith, C. D., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(9), 1549-1552. [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of 2-Iodo-4-methyl-5-nitropyridine by High-Performance Liquid Chromatography

Abstract This guide provides a comprehensive, scientifically-grounded framework for the purity validation of 2-Iodo-4-methyl-5-nitropyridine, a critical intermediate in pharmaceutical synthesis. We establish a robust, va...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, scientifically-grounded framework for the purity validation of 2-Iodo-4-methyl-5-nitropyridine, a critical intermediate in pharmaceutical synthesis. We establish a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the gold standard for quantification. The causality behind each methodological choice—from column chemistry and mobile phase composition to detector settings—is explained in detail. Furthermore, this guide presents an objective comparison of HPLC with alternative analytical techniques, including Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Thin-Layer Chromatography (TLC). Supporting experimental data and protocols are provided to equip researchers, scientists, and drug development professionals with a self-validating system for ensuring the quality and consistency of this key synthetic building block.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

2-Iodo-4-methyl-5-nitropyridine is a key heterocyclic building block used in the synthesis of complex active pharmaceutical ingredients (APIs). Its molecular structure, featuring an iodinated and nitrated pyridine ring, makes it a versatile precursor for introducing this scaffold into larger molecules through various cross-coupling and nucleophilic substitution reactions.

In the intricate process of drug development, the quality of an API is fundamentally dependent on the quality of its starting materials and intermediates.[1][2] Impurities, even in trace amounts, can have significant consequences, potentially altering the efficacy, safety, and stability of the final drug product.[3] Therefore, a rigorous, accurate, and precise analytical method for determining the purity of 2-Iodo-4-methyl-5-nitropyridine is not merely a quality control measure; it is a strategic imperative that underpins the entire downstream development and manufacturing process.[1]

This guide focuses on the primacy of HPLC for this task, detailing a complete methodology and comparing its performance against other common analytical techniques.

The Primacy of HPLC for Purity Validation

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its precision, versatility, and high resolving power.[4][5] For a compound like 2-Iodo-4-methyl-5-nitropyridine, RP-HPLC is exceptionally well-suited. The technique separates compounds based on their polarity, allowing for the effective resolution of the main compound from structurally similar process-related impurities and degradation products.[5]

Key Advantages of HPLC for this Application:

  • High Resolution: Capable of separating closely related impurities from the main analyte peak.

  • Quantitative Accuracy: Provides precise and accurate determination of purity, typically expressed as a percentage of the total peak area.

  • Sensitivity: Modern UV-Vis or Diode Array Detectors (DAD) can detect impurities at very low levels (typically <0.1%).[5]

  • Versatility: The method can be adapted to a wide range of pyridine derivatives and other organic molecules.[4][6][7]

  • Non-destructive: The technique analyzes the compound without causing thermal decomposition, a significant advantage over methods like Gas Chromatography for potentially labile molecules.[8]

Experimental Design: A Validated HPLC Protocol

A trustworthy analytical method must be a self-validating system. This begins with a meticulously designed protocol where each parameter is chosen for a specific, justifiable reason. The objective is to develop a method that is not only accurate and precise but also robust and reliable for routine use.

Causality-Driven Method Development

The selection of chromatographic conditions is a scientific process, not a random choice. For 2-Iodo-4-methyl-5-nitropyridine, a moderately polar compound, a reversed-phase approach is optimal.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point.[5][9] Its non-polar nature provides strong retention for our analyte, allowing for effective separation from more polar impurities when using a polar mobile phase.

  • Mobile Phase: A gradient elution using a mixture of a weak acid in water and an organic solvent like acetonitrile is standard practice.[5] The acid (e.g., 0.1% formic acid or trifluoroacetic acid) is crucial for protonating any basic sites on the pyridine ring, which prevents peak tailing and results in sharp, symmetrical peaks. Acetonitrile is chosen for its low UV cutoff and excellent solvating properties. A gradient (increasing acetonitrile concentration over time) ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and eluted within a reasonable timeframe.[5]

  • Detection Wavelength (λ): The presence of the nitropyridine chromophore dictates the UV detection wavelength. Nitropyridine derivatives typically exhibit strong absorbance in the UV region.[10][11] A study of the UV-Vis absorption spectrum is recommended to identify the λmax (wavelength of maximum absorbance) to ensure maximum sensitivity.[12] Based on similar structures, a wavelength between 240-280 nm is a rational starting point.[5][13][14] A Diode Array Detector (DAD) is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

Step-by-Step Experimental Protocol

This protocol is designed to be a robust starting point for the purity validation of 2-Iodo-4-methyl-5-nitropyridine.

Instrumentation & Consumables:

  • HPLC system with a binary pump, autosampler, column thermostat, and DAD.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]

  • HPLC-grade acetonitrile, water, and formic acid.

  • Class A volumetric flasks and pipettes.

  • 0.45 µm syringe filters for sample preparation.

Chromatographic Conditions:

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides excellent resolution and efficiency for this class of compound.[5]
Mobile Phase A 0.1% Formic Acid in Water Acidifier improves peak shape for basic pyridine compounds.[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier to elute the analyte from the C18 column.
Gradient 30% B to 90% B over 20 min Ensures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing speed and resolution.[5]
Column Temp. 30 °C Maintains consistent retention times and improves peak shape.
Detection DAD, 254 nm Common wavelength for aromatic compounds; DAD allows for peak purity analysis.[5]
Injection Vol. 10 µL Standard volume to avoid column overloading.

| Run Time | 25 minutes | Allows for column re-equilibration post-gradient. |

Sample Preparation:

  • Stock Solution: Accurately weigh approximately 10 mg of 2-Iodo-4-methyl-5-nitropyridine and transfer to a 10 mL volumetric flask.

  • Dissolution: Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This ensures solubility and compatibility with the initial mobile phase conditions.

  • Working Solution: Prepare a working solution of approximately 0.1 mg/mL by diluting the stock solution.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter to remove any particulates before injection.

Data Analysis & Purity Calculation: The purity is determined using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor at the chosen wavelength. For highest accuracy, especially for quantifying known impurities, the use of a reference standard and the calculation of relative response factors is required as per ICH guidelines.[15][16]

System Suitability: The Self-Validating Check

Before any sample analysis, a System Suitability Test (SST) must be performed to confirm that the chromatographic system is performing adequately. This is a cornerstone of a trustworthy protocol.

  • Inject the working standard solution five times consecutively.

  • Calculate the Relative Standard Deviation (%RSD) for the peak area and retention time.

  • Acceptance Criteria:

    • %RSD of peak area < 2.0%

    • %RSD of retention time < 1.0%

    • Tailing factor for the main peak: 0.8 - 1.5

    • Theoretical plates (N) > 2000

Passing these criteria demonstrates that the system is precise and suitable for the intended analysis.

Visualization of the HPLC Workflow

To ensure clarity, the entire process from sample preparation to final data analysis is visualized below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing start Weigh Sample & Standard dissolve Dissolve in Diluent (ACN/Water) start->dissolve filter Filter through 0.45µm Syringe Filter dissolve->filter sst Perform System Suitability Test (SST) filter->sst inject Inject Sample into HPLC System sst->inject acquire Acquire Chromatogram (25 min run) inject->acquire integrate Integrate All Peaks acquire->integrate calculate Calculate Area % Purity integrate->calculate report Generate Final Report calculate->report

Caption: End-to-end workflow for HPLC purity validation.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the recommended primary technique, a comprehensive understanding requires comparison with other analytical methods. The choice of technique should be guided by the specific question being asked—be it quantitative purity, structural confirmation, or rapid screening.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[2][17] However, for many complex pharmaceutical intermediates like 2-Iodo-4-methyl-5-nitropyridine, there is a significant risk of thermal degradation in the hot GC inlet, which can lead to inaccurate purity results.[8][18][19][20] Therefore, GC is generally not the preferred method for this type of non-volatile or potentially thermally labile molecule.[8]

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine purity without needing a reference standard of the analyte itself.[21][22] It works by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity.[23][24] While highly accurate, qNMR may not have the same sensitivity or resolution as HPLC for detecting trace-level impurities that are structurally very similar to the main compound.[21] It is an excellent orthogonal technique to confirm the findings of HPLC.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and simple qualitative technique. It is highly effective for reaction monitoring and for a quick check of the number of components in a sample. However, it lacks the resolution and quantitative accuracy of HPLC, making it unsuitable for definitive purity validation in a regulated environment.[13]

Summary of Method Performance

The following table objectively compares the performance of these techniques for the specific task of validating the purity of 2-Iodo-4-methyl-5-nitropyridine.

FeatureRP-HPLC GC-MS qNMR TLC
Primary Use Quantitative Purity Volatile ImpuritiesAbsolute Quantification Qualitative Screening
Quantitative Accuracy Excellent (98-102%)[5]Good (if no degradation)Excellent (±1-2%)[21]Poor (Semi-quantitative at best)
Sensitivity (LOD) High (<0.1%)[5]Very HighModerateLow
Resolution Very HighHighModerateLow
Throughput HighHighModerateVery High
Risk of Degradation LowHigh (Thermal) NoneLow
Regulatory Acceptance Gold Standard [4]High (for volatiles)High[21]Low (for quantification)
Logical Framework for Method Selection

The choice of analytical technique is a logical process based on the objective.

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the definitive purity validation of 2-Iodo-4-methyl-5-nitropyridine, a well-developed and validated Reversed-Phase HPLC method is the authoritative choice. It provides the necessary accuracy, precision, and resolving power to ensure that this critical pharmaceutical intermediate meets the stringent quality standards required for drug development and manufacturing. While techniques like qNMR offer excellent orthogonal confirmation and GC is suitable for specific volatile impurities, HPLC remains the central, indispensable tool for this application. The protocols and comparative data provided in this guide offer a robust framework for scientists to implement a self-validating system, ensuring data integrity and confidence in the quality of their materials.

References

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. Available at: [Link]

  • PubMed. (2010). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Available at: [Link]

  • Google Patents. Preparation method of 2-chloro-4-iodo-5-methylpyridine.
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  • Separation Science. (2023). Activity and Decomposition. Available at: [Link]

  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Journal of Chemistry. Available at: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Available at: [Link]

  • Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Aquatic Microbial Ecology. Available at: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available at: [Link]

  • UIC. Purity by Absolute qNMR Instructions. Available at: [Link]

  • University of Cambridge. Quantitative NMR Spectroscopy. Available at: [Link]

  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]

  • DOI. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. Available at: [Link]

  • Scirp.org. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Available at: [Link]

  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]

  • Oriental Journal of Chemistry. Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH. Available at: [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)?. Available at: [Link]

  • Science.gov. thermally labile compounds: Topics. Available at: [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available at: [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. Available at: [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. From Lab to Industry: The Practical Synthesis of 2-Chloro-4-methyl-5-nitropyridine. Available at: [Link]

  • NIH. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. Available at: [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link]

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  • Google Patents. 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Iodo-4-methyl-5-nitropyridine Isomers

Introduction: The Challenge of Isomeric Purity in Drug Development In the landscape of pharmaceutical synthesis and drug development, positional isomers represent a critical challenge. Molecules like 2-Iodo-4-methyl-5-ni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Purity in Drug Development

In the landscape of pharmaceutical synthesis and drug development, positional isomers represent a critical challenge. Molecules like 2-Iodo-4-methyl-5-nitropyridine are valuable intermediates, serving as scaffolds for more complex active pharmaceutical ingredients (APIs). However, synthetic routes can often yield a mixture of isomers, where substituents are located at different positions on the pyridine ring. The biological activity and toxicity of these isomers can vary dramatically. Therefore, the unambiguous identification and characterization of the correct isomer are not merely academic exercises; they are essential for ensuring the safety, efficacy, and regulatory compliance of the final drug product.

This guide provides an in-depth spectroscopic comparison of 2-Iodo-4-methyl-5-nitropyridine (Isomer A) and a key positional isomer, 2-Iodo-6-methyl-5-nitropyridine (Isomer B) . We will explore how fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy, alongside Mass Spectrometry (MS), can be leveraged to create a robust, self-validating system for their differentiation. The causality behind the observed spectral differences will be explained, offering researchers a practical framework for isomer identification.

Isomers Under Comparison:

Isomer AIsomer B
2-Iodo-4-methyl-5-nitropyridine 2-Iodo-6-methyl-5-nitropyridine
CAS: 633328-46-8[1]CAS: N/A (Hypothetical for comparison)
MW: 264.02 g/mol [1]MW: 264.02 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Positional Isomerism

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C). The chemical shift, multiplicity (splitting pattern), and coupling constants provide a unique fingerprint for each molecule.

Expert Insight: Why NMR is Superior for this Task

The key to differentiating Isomer A and Isomer B lies in the predictable effects of the substituents on the chemical shifts of the aromatic protons. The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields (shifts downfield) nearby protons. Conversely, the methyl group (-CH₃) is a weak electron-donating group, which shields (shifts upfield) adjacent protons. The iodine atom's effect is more complex, involving both electronegativity and a heavy atom effect, but its primary influence is on the carbon to which it is attached.

¹H NMR Spectroscopy: A Tale of Two Singlets

The most striking difference between the ¹H NMR spectra of Isomer A and Isomer B will be the signals for the two aromatic protons on the pyridine ring.

  • Isomer A (2-Iodo-4-methyl-5-nitropyridine): We expect two singlets.

    • The proton at C3 is adjacent to the iodine at C2 and the methyl group at C4.

    • The proton at C6 is adjacent to the nitrogen atom and the nitro group at C5.

    • Prediction: The C6 proton will be significantly downfield (deshielded) compared to the C3 proton due to the strong electron-withdrawing effect of the adjacent nitro group and the ring nitrogen. The C3 proton is influenced more moderately by the iodo and methyl groups. The methyl protons themselves will appear as a singlet further upfield.

  • Isomer B (2-Iodo-6-methyl-5-nitropyridine): We also expect two singlets for the aromatic protons.

    • The proton at C3 is adjacent to the iodine at C2 and a proton at C4.

    • The proton at C4 is adjacent to the nitro group at C5 and a proton at C3.

    • Prediction: In this case, the two aromatic protons are adjacent to each other (at C3 and C4) and would appear as two doublets, not singlets. The proton at C4 will be further downfield due to the adjacent nitro group. The methyl group at C6 is adjacent to the nitro group and the ring nitrogen, which will deshield its protons relative to the methyl group in Isomer A.

This difference between two singlets (Isomer A) and two doublets (Isomer B) is the definitive diagnostic feature.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information. The carbon directly attached to the iodine (C2) will be shifted significantly upfield due to the "heavy atom effect"[2]. The carbon attached to the nitro group (C5) will be deshielded.

  • Key Differentiator: The chemical shift of the methyl carbon. In Isomer A , the methyl group is at C4. In Isomer B , it is at C6, adjacent to the ring nitrogen. This proximity to the electronegative nitrogen in Isomer B will cause the methyl carbon signal to appear at a different chemical shift compared to Isomer A.

Comparative NMR Data (Predicted and Analog-Derived)

While a direct side-by-side experimental dataset is not publicly available, the following table is constructed based on established substituent effects and data from analogous compounds.[3]

Assignment Isomer A (2-Iodo-4-methyl-5-nitropyridine) Isomer B (2-Iodo-6-methyl-5-nitropyridine) Rationale for Differences
H3 ~8.0-8.2 ppm (s)~7.8-8.0 ppm (d)Appears as a singlet in A; coupled to H4 in B.
H4 ---~8.8-9.0 ppm (d)Signal present only in B, strongly deshielded by adjacent NO₂.
H6 ~9.0-9.2 ppm (s)---Signal present only in A, strongly deshielded by adjacent NO₂ and N.
-CH₃ ~2.6 ppm (s)~2.8 ppm (s)Methyl group in B is more deshielded due to proximity to ring N.
C2 (C-I) ~115-120 ppm~117-122 ppmUpfield shift due to heavy atom effect of Iodine.[2]
**C5 (C-NO₂) **~145-150 ppm~143-148 ppmDeshielded carbon attached to the nitro group.
-CH₃ ~18-20 ppm~22-24 ppmMethyl carbon in B is more deshielded.
Experimental Protocol: ¹H and ¹³C NMR

This protocol ensures reproducible and quantitative results.[4]

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the tube in the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (~5 min).[5]

  • Tuning and Shimming: Tune and match the probe for the appropriate nuclei (¹H or ¹³C) and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using standard parameters. For ¹H NMR, a 30° or 45° pulse with a relaxation delay of 1-2 seconds is typical.[6] For ¹³C NMR, use proton decoupling and a longer relaxation delay (5s) to ensure accurate integration if needed.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Isomer (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add TMS (Internal Standard) B->C D Transfer to NMR Tube C->D E Insert Sample & Equilibrate D->E F Tune & Shim E->F G Acquire Spectrum (¹H or ¹³C) F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Calibrate to TMS I->J K Analyze Spectrum J->K

Standardized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups but is less definitive for distinguishing these specific positional isomers. Both Isomer A and Isomer B will show characteristic absorptions for the nitro group, C-H bonds, and aromatic ring vibrations.

Expert Insight: What to Look For

The primary value of IR is as a rapid quality control check. The most intense and characteristic bands will be from the N-O stretching vibrations of the nitro group.[7]

  • Asymmetric NO₂ Stretch: A strong band around 1520-1550 cm⁻¹ .

  • Symmetric NO₂ Stretch: A strong band around 1340-1360 cm⁻¹ .

While the core functional groups are identical, the substitution pattern can subtly influence the "fingerprint region" (below 1500 cm⁻¹). Specifically, the patterns of C-H out-of-plane bending vibrations can differ. However, interpreting these differences requires a high level of expertise and is often less straightforward than NMR analysis. A study on related nitropyridine isomers showed that while the main vibrational modes are similar, slight shifts can be observed due to changes in molecular symmetry and electronic distribution.[8]

Comparative IR Data (Expected Frequencies)
Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
Aromatic C-H Stretch 3000-3100Present in both isomers.
Aliphatic C-H Stretch (-CH₃) 2850-3000Present in both isomers.
Asymmetric NO₂ Stretch ~1530 (Strong)The most prominent peak in the spectrum.[7]
Aromatic C=C / C=N Stretch 1400-1600Multiple bands expected.
Symmetric NO₂ Stretch ~1350 (Strong)The second prominent nitro peak.
C-H Out-of-Plane Bending 700-900Pattern will differ subtly between isomers (fingerprint).
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid powder (~1-2 mg) directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorbance (λ_max) is sensitive to the extent of the conjugated π-system. Both isomers are expected to absorb in the UV region.

Expert Insight: The Role of Conjugation

The electronic properties of the pyridine ring are influenced by the substituents. The nitro group's electron-withdrawing nature and the iodine and methyl groups will affect the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Positional isomerization can alter the degree of intramolecular charge transfer, leading to shifts in λ_max.[9] For example, in a study of 2-N-phenylamino-5-nitropyridine isomers, moving the methyl group from the 4- to the 6-position resulted in a significant bathochromic (red) shift in absorption, indicating a change in the electronic structure.[8] A similar, albeit likely smaller, shift could be expected here.

  • Prediction: We can predict a slight difference in the λ_max values for Isomer A and Isomer B. The exact direction of the shift would require computational modeling or experimental verification, but a difference is expected, which can be used as a supplementary characterization parameter.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, acetonitrile, or cyclohexane).

  • Sample Preparation: Prepare a dilute stock solution of the isomer of known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Measurement: Replace the blank with the sample cuvette and measure the absorbance from approximately 200 nm to 400 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

UVVis_Workflow A Prepare Stock Solution B Perform Serial Dilution A->B C Zero Spectrometer with Solvent Blank B->C D Measure Sample Absorbance (200-400 nm) C->D E Identify λ_max D->E

General workflow for UV-Vis spectral acquisition.

Mass Spectrometry (MS): Confirmation of Molecular Formula

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compound. For isomers, the molecular ion peak will be identical, but fragmentation patterns can sometimes offer clues to the structure.

Expert Insight: Isotopic Signature and Fragmentation
  • Molecular Ion: Both isomers will have a molecular weight of 264.02 g/mol . The mass spectrum should show a clear molecular ion peak [M]⁺ at m/z 264.[1]

  • Isotopic Pattern: A key confirmatory feature is the presence of iodine. Iodine is monoisotopic (¹²⁷I), so unlike chlorine or bromine, it will not produce a characteristic [M+2]⁺ peak.[10] This lack of an [M+2]⁺ peak helps rule out the presence of other halogens.

  • Fragmentation: Electron Ionization (EI) will cause the molecule to fragment. Common fragmentation pathways for nitropyridines include the loss of the nitro group (-NO₂, 46 Da), nitric oxide (-NO, 30 Da), or the iodine atom (-I, 127 Da).[7] While the major fragments may be the same for both isomers, their relative intensities could differ based on the stability of the resulting fragment ions, providing another potential point of differentiation. For example, the proximity of the methyl group to the nitro group in Isomer A might influence the pathway for NO₂ loss compared to Isomer B.

Comparative MS Data (Predicted)
Ion m/z Identity Expected in
[M]⁺264C₆H₅IN₂O₂⁺Both (Parent Ion)
[M-NO]⁺234C₆H₅IN₂O⁺Both
[M-NO₂]⁺218C₆H₅IN⁺Both
[M-I]⁺137C₆H₅N₂O₂⁺Both
[I]⁺127I⁺Both
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Injector: Use a split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., 30m x 0.25mm, DB-5 or equivalent) is suitable.

    • Oven Program: Start at 100°C, hold for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: 230°C.

Conclusion: An Integrated Approach for Unambiguous Identification

While each spectroscopic technique provides valuable information, a single method is rarely sufficient for the absolute confirmation of isomeric identity. This guide demonstrates that an integrated approach is essential for building a comprehensive and defensible analytical data package.

For the specific case of 2-Iodo-4-methyl-5-nitropyridine (Isomer A) versus 2-Iodo-6-methyl-5-nitropyridine (Isomer B) , the hierarchy of analytical power is clear:

  • ¹H NMR is the definitive technique. The difference in the aromatic region—two singlets for Isomer A versus two doublets for Isomer B—provides an unambiguous structural assignment.

  • Mass Spectrometry is crucial for confirmation. It verifies the correct molecular weight (264 g/mol ) and the presence of iodine.

  • IR and UV-Vis serve as valuable supplementary methods. They confirm the presence of the required functional groups (IR) and provide a characteristic electronic fingerprint (UV-Vis), which are excellent for routine quality control once the identity has been established by NMR.

By following the standardized protocols and understanding the chemical principles that drive the spectral differences outlined in this guide, researchers and drug development professionals can confidently distinguish between these critical positional isomers, ensuring the integrity and quality of their work.

References

  • PubChem. (n.d.). 2-Iodo-5-methylpyridine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Guo, W., Liu, X., Li, L., & Deng, D. (2009). 2-Iodo-3-methoxy-6-methyl-pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3269. Available at: [Link]

  • Saha, B., et al. (2009). 2-Iodo-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1428. Available at: [Link]

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  • Gong, S., et al. (2020). Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives. Molecules, 25(11), 2656. Available at: [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent Technologies, Inc. Available at: [Link]

  • Cibulka, R., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 23(11), 2772. Available at: [Link]

  • ASTM International. (n.d.). ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. Retrieved January 26, 2026, from [Link]

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  • Cichos, Z., et al. (2021). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Materials, 14(21), 6649. Available at: [Link]

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  • MDPI. (2022). Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. Molbank, 2022(2), M1386. Available at: [Link]

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Comparative

A Comparative Guide to the Synthesis of Substituted Nitropyridines: A Cost-Benefit Analysis for Researchers and Drug Development Professionals

Substituted nitropyridines are indispensable building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Their unique electronic properties, conferred by the electron-withdrawing ni...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted nitropyridines are indispensable building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Their unique electronic properties, conferred by the electron-withdrawing nitro group on the pyridine scaffold, render them versatile intermediates for a variety of chemical transformations. However, the synthesis of these valuable compounds is not without its challenges, with each synthetic route presenting a distinct profile of costs, benefits, yields, and safety considerations. This guide provides an in-depth, objective comparison of the most common synthetic routes to substituted nitropyridines, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Direct Electrophilic Nitration: The Classical but Challenging Route

Direct nitration of the pyridine ring is often the most conceptually straightforward approach. However, the inherent electron-deficient nature of the pyridine ring makes it significantly less reactive towards electrophilic aromatic substitution than benzene, often requiring harsh reaction conditions and resulting in low yields.

Mechanism and Key Considerations

The nitration of pyridines typically involves the use of strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Due to the deactivating effect of the nitrogen atom in the pyridine ring, direct nitration of unsubstituted pyridine is often inefficient and can lead to a mixture of isomers. However, the presence of activating groups on the pyridine ring can significantly improve the yield and regioselectivity of the reaction. For instance, the nitration of 2,6-diaminopyridine can proceed with significantly higher yields when carried out in a mixture of nitric acid and oleum, providing an anhydrous medium.[1]

A noteworthy advancement in direct nitration is the development of a dearomatization-rearomatization strategy for the meta-nitration of pyridines.[2] This method utilizes an oxazino pyridine intermediate and tert-butyl nitrite (TBN) as a radical NO₂ source, offering a milder, catalyst-free, and highly regioselective route to meta-nitropyridines, which are often challenging to synthesize via classical methods.[2]

Cost-Benefit Analysis
FactorAnalysis
Cost The primary reagents, nitric acid and sulfuric acid, are bulk chemicals and relatively inexpensive. However, the cost of specialized nitrating agents like dinitrogen pentoxide or reagents for newer methods can be higher.
Yield Yields can vary dramatically depending on the substrate. For simple pyridines, yields are often low. For activated pyridines, yields can be significantly higher. The meta-nitration strategy reports good to very good yields (70-87%).[2]
Scalability Scalable, but the highly exothermic nature of nitration reactions presents significant safety challenges on an industrial scale, requiring specialized equipment for heat management.[3]
Safety Nitration reactions are notoriously hazardous, with risks of runaway reactions and explosions.[3] The use of strong acids poses significant corrosion and handling hazards.
Environmental Impact Generates large volumes of acidic waste, which requires neutralization and disposal, leading to a significant environmental footprint.
Experimental Protocol: Nitration of 4-Aminopyridine

The following protocol details the synthesis of 4-amino-3-nitropyridine, a valuable intermediate.

Materials:

  • 4-Aminopyridine

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

  • Ammonia solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an ice bath, carefully dissolve 4-aminopyridine (5.0 g, 53.1 mmol) in concentrated sulfuric acid (20 mL).

  • Maintain the temperature between 0-10 °C and slowly add fuming nitric acid (2.5 mL) dropwise.

  • After the addition is complete, continue stirring the mixture at 0-10 °C for 5 hours.

  • Allow the reaction to warm to room temperature and then heat at 90°C for 3 hours.

  • Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Carefully neutralize the solution with an ammonia solution to a pH of 7.

  • Collect the resulting yellow precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield 4-amino-3-nitropyridine.

Nucleophilic Aromatic Substitution (SNAr): A Versatile and Efficient Strategy

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of substituted nitropyridines. This approach involves the reaction of a nucleophile with a pyridine ring that is activated by an electron-withdrawing group, typically a nitro group, and possesses a good leaving group (e.g., a halogen).

Mechanism and Key Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, and the aromaticity of the pyridine ring is restored.

The nitro group plays a crucial role in activating the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negative charge of the Meisenheimer complex. The choice of leaving group is also critical, with fluoride being an excellent leaving group in many cases.

This method is highly versatile, allowing for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to the nitropyridine scaffold.

Cost-Benefit Analysis
FactorAnalysis
Cost The cost is dependent on the starting halonitropyridine and the nucleophile. Many halonitropyridines are commercially available or can be synthesized. The cost of common nucleophiles is generally moderate.
Yield SNAr reactions often proceed with high yields, especially when using highly activated substrates and good leaving groups.
Scalability Generally, SNAr reactions are scalable, with manageable exotherms compared to nitration.
Safety Safer than direct nitration as it avoids the use of highly corrosive and explosive nitrating agents. However, some nucleophiles and solvents may be hazardous.
Environmental Impact The environmental impact is largely dependent on the solvent used. The development of greener solvent systems is an active area of research.
Experimental Protocol: Synthesis of 2-Methoxy-5-nitropyridine

This protocol describes the synthesis of 2-methoxy-5-nitropyridine from 2-chloro-5-nitropyridine.

Materials:

  • 2-Chloro-5-nitropyridine

  • Sodium methoxide

  • Methanol (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.59 g, 10 mmol) in anhydrous methanol (20 mL).

  • To this solution, add a solution of sodium methoxide (0.65 g, 12 mmol) in anhydrous methanol (10 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methoxy-5-nitropyridine.

Vicarious Nucleophilic Substitution (VNS): C-H Functionalization of Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a unique and powerful method for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring, such as a nitropyridine, with a carbon or heteroatom nucleophile.[4]

Mechanism and Key Considerations

In a VNS reaction, a carbanion bearing a leaving group at the carbanionic center attacks the electron-deficient ring to form a σ-adduct. This is followed by a base-induced β-elimination of the leaving group, leading to the formation of the substituted product.[5]

This method allows for the direct C-C and C-X (where X is a heteroatom) bond formation on the nitropyridine ring without the need for a pre-installed leaving group. The reaction is highly regioselective, with substitution occurring at the positions ortho and para to the nitro group.[4]

Cost-Benefit Analysis
FactorAnalysis
Cost The cost is dependent on the specific carbanion precursor and the base used. Strong bases like potassium tert-butoxide or sodium hydride are commonly employed.
Yield VNS reactions can provide good to excellent yields of the desired substituted nitropyridines.[6]
Scalability The scalability of VNS reactions can be challenging due to the use of strong bases and anhydrous conditions.
Safety The use of strong, often pyrophoric, bases requires careful handling and inert atmosphere techniques.
Environmental Impact The use of stoichiometric amounts of strong bases and organic solvents contributes to the waste stream.
Experimental Protocol: α-Cyanomethylation of 3-Nitropyridine

This protocol describes the introduction of a cyanomethyl group onto the 4-position of 3-nitropyridine.

Materials:

  • 3-Nitropyridine

  • Chloroacetonitrile

  • Potassium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitropyridine (1.24 g, 10 mmol) in anhydrous THF (30 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of chloroacetonitrile (0.83 g, 11 mmol) in anhydrous THF (10 mL).

  • To the 3-nitropyridine solution, add potassium tert-butoxide (2.47 g, 22 mmol) portion-wise, maintaining the temperature below -70 °C.

  • Slowly add the chloroacetonitrile solution to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-(cyanomethyl)-3-nitropyridine.

Synthesis from Acyclic Precursors: Building the Ring from the Ground Up

An alternative to the functionalization of a pre-existing pyridine ring is the construction of the substituted nitropyridine ring system from acyclic precursors. This approach can offer excellent control over the substitution pattern and avoid the use of harsh nitrating conditions on the pyridine ring itself.

Mechanism and Key Considerations

Various condensation reactions of dicarbonyl compounds, or their equivalents, with ammonia or its derivatives are employed to construct the pyridine ring. The nitro group can be introduced either on one of the acyclic precursors or after the ring formation.

For example, a high-yield synthesis of 2-chloro-5-nitropyridine has been reported starting from a 2-halogenated acrylate, which undergoes condensation with nitromethane and triethyl orthoformate, followed by cyclization to form 2-hydroxy-5-nitropyridine, and subsequent chlorination.[4] This method avoids the direct nitration of a pyridine derivative and utilizes readily available and inexpensive starting materials.[4]

Cost-Benefit Analysis
FactorAnalysis
Cost The cost is highly dependent on the complexity of the acyclic precursors. However, many routes are designed to start from inexpensive and readily available materials.[4]
Yield Ring-forming reactions can often be high-yielding, providing a direct route to the desired substitution pattern.
Scalability Many of these condensation and cyclization reactions are well-suited for industrial scale-up.
Safety This approach can be significantly safer than direct nitration by avoiding the use of potent nitrating agents on the heterocyclic ring.
Environmental Impact The environmental impact is route-specific, but can be more favorable than direct nitration by reducing acidic waste streams.

Visualizing the Synthetic Pathways

To better illustrate the discussed synthetic strategies, the following diagrams outline the core transformations.

Direct_Nitration Pyridine Pyridine Nitropyridine Nitropyridine Pyridine->Nitropyridine Nitration NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->Nitropyridine

Caption: Direct Nitration of Pyridine.

SNAr_Synthesis HaloNitropyridine Halo-Nitropyridine SubstitutedNitropyridine Substituted Nitropyridine HaloNitropyridine->SubstitutedNitropyridine SNAr Nucleophile Nucleophile (Nu⁻) Nucleophile->SubstitutedNitropyridine

Caption: Nucleophilic Aromatic Substitution (SNAr).

VNS_Reaction Nitropyridine Nitropyridine VNS_Product C-H Functionalized Nitropyridine Nitropyridine->VNS_Product VNS Carbanion Carbanion with Leaving Group Carbanion->VNS_Product

Caption: Vicarious Nucleophilic Substitution (VNS).

Acyclic_Precursor_Synthesis Acyclic Acyclic Precursors SubstitutedNitropyridine Substituted Nitropyridine Acyclic->SubstitutedNitropyridine Ring Formation Cyclization Cyclization Cyclization->SubstitutedNitropyridine

Caption: Synthesis from Acyclic Precursors.

Conclusion and Recommendations

The selection of an optimal synthetic route to substituted nitropyridines is a multifaceted decision that requires careful consideration of cost, yield, safety, scalability, and environmental impact.

  • Direct Nitration , while seemingly straightforward, is often hampered by low yields and significant safety and environmental concerns, making it less desirable for large-scale production unless dealing with highly activated substrates or when specific regioselectivity can be achieved through modern methods.

  • Nucleophilic Aromatic Substitution (SNAr) stands out as a highly versatile and efficient method, particularly for the synthesis of a diverse range of substituted nitropyridines from readily available halonitropyridine precursors. Its scalability and improved safety profile over direct nitration make it a preferred choice for many applications.

  • Vicarious Nucleophilic Substitution (VNS) offers a unique advantage for the direct C-H functionalization of nitropyridines, providing access to compounds that may be difficult to synthesize via other routes. However, its reliance on strong bases and anhydrous conditions can present scalability challenges.

  • Synthesis from Acyclic Precursors provides an excellent strategy for controlling the substitution pattern and avoiding the hazards of direct nitration. When starting from inexpensive and readily available materials, this approach can be highly cost-effective and scalable for industrial production.

For researchers in early-stage drug discovery, the versatility of SNAr and the unique capabilities of VNS may be particularly attractive. For process chemists and those in drug development focused on large-scale, cost-effective, and safe production, synthesis from acyclic precursors and optimized SNAr reactions are likely to be the most viable options. The development of greener and safer nitration methods continues to be an important area of research that may offer more sustainable solutions in the future.

References

Sources

Comparative

A Head-to-Head Benchmarking Guide: Evaluating a Novel Pyridine-Based Kinase Inhibitor Against a Known Standard

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of targeted therapies, the development of novel kinase inhibitors remains a cornerstone of modern drug discovery. The pyridine sca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of targeted therapies, the development of novel kinase inhibitors remains a cornerstone of modern drug discovery. The pyridine scaffold, a privileged structure in medicinal chemistry, continues to yield promising candidates with potent and selective inhibitory profiles.[1][2][3] This guide provides a comprehensive framework for benchmarking a new, hypothetical kinase inhibitor derived from a 2-substituted pyridine core, herein designated as "Compound P1" , against a well-established, commercially available inhibitor.

This document is structured to provide not just protocols, but a strategic and logical approach to inhibitor characterization. We will delve into the causality behind experimental choices, ensuring a self-validating system of evaluation. Our focus will be on generating robust, comparable data that will unequivocally position our novel compound within the current landscape of kinase inhibition.

Introduction to the Kinase Target and Inhibitor Scaffolds

Protein kinases, as key regulators of cellular signaling, are implicated in a multitude of diseases, most notably cancer.[4] Their enzymatic activity, the transfer of a phosphate group from ATP to a substrate protein, can be modulated by small molecule inhibitors that typically compete with ATP for the kinase's active site.[4] The selectivity of these inhibitors is paramount, as off-target effects can lead to unforeseen toxicities.[4][5]

Compound P1 , our novel inhibitor, is conceptualized from a 2-Iodo-4-methyl-5-nitropyridine starting material, a versatile scaffold for generating diverse derivatives. For the purpose of this guide, we will benchmark Compound P1 against a known inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK) , a key enzyme in the inflammatory signaling cascade. As our established alternative, we will use SB203580 , a widely characterized p38α inhibitor.

The rationale for this comparison is to ascertain if Compound P1 offers any advantages in terms of potency, selectivity, or cellular activity over a recognized standard.

Experimental Design for Head-to-Head Comparison

A multi-faceted approach is essential for a thorough comparison. We will employ a tiered screening strategy, beginning with in vitro biochemical assays to determine direct inhibitory activity, followed by cell-based assays to assess efficacy in a more physiologically relevant context, and culminating in a broad kinase selectivity profile.

G cluster_0 Benchmarking Workflow Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Potency & Mechanism Selectivity Profiling Selectivity Profiling Cell-Based Assays->Selectivity Profiling Cellular Efficacy Data Analysis & Comparison Data Analysis & Comparison Selectivity Profiling->Data Analysis & Comparison Safety & Off-Target Effects

Caption: A streamlined workflow for kinase inhibitor benchmarking.

In Vitro Biochemical Potency: The ADP-Glo™ Kinase Assay

To determine the direct inhibitory effect of Compound P1 on p38α kinase activity, the ADP-Glo™ Kinase Assay is a robust and sensitive method.[6][7][8] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6][8]

Experimental Protocol: p38α ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing p38α enzyme and its specific substrate (e.g., ATF2 peptide) in kinase reaction buffer.

    • Prepare serial dilutions of Compound P1 and the reference inhibitor, SB203580, in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer to a 2X final concentration.

    • Prepare a no-inhibitor control (vehicle) and a no-enzyme control (background).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X inhibitor solution (or control) to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other measurements.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value for each compound.

Anticipated Data Summary
CompoundTarget KinaseIC50 (nM)
Compound P1p38αHypothetical Value (e.g., 50 nM)
SB203580p38αKnown Value (e.g., 200 nM)

Cellular Activity: Assessing Inhibition of a Downstream Target

While biochemical assays are crucial, they do not fully recapitulate the cellular environment.[9] A cell-based assay is necessary to evaluate the inhibitor's ability to permeate the cell membrane and engage its target in a physiological context. For p38α, a common downstream target is the phosphorylation of MAPK-activated protein kinase 2 (MK2).

Experimental Protocol: In-Cell Western for Phospho-MK2
  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa or U937) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of Compound P1 and SB203580 for 1 hour.

    • Stimulate the p38α pathway by adding a known activator (e.g., anisomycin or TNF-α) for 30 minutes.

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.

    • Incubate the cells with a primary antibody against phosphorylated MK2 (p-MK2) and a normalization antibody (e.g., total MK2 or a housekeeping protein like GAPDH) overnight at 4°C.

    • Wash the cells with PBS containing 0.1% Tween 20.

    • Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour.

  • Data Acquisition and Analysis:

    • Wash the cells and scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for both the p-MK2 and the normalization protein.

    • Normalize the p-MK2 signal to the total protein signal.

    • Plot the normalized data against the inhibitor concentration to determine the cellular IC50 value.

Anticipated Data Summary
CompoundCellular TargetCellular IC50 (µM)
Compound P1p-MK2 InhibitionHypothetical Value (e.g., 0.5 µM)
SB203580p-MK2 InhibitionKnown Value (e.g., 1.0 µM)

Kinase Selectivity Profiling: Understanding Off-Target Effects

A critical aspect of kinase inhibitor development is understanding its selectivity profile across the human kinome.[4][5] A broad selectivity panel can reveal potential off-target effects and guide further optimization.[8][10][11]

G cluster_0 Kinase Selectivity Profiling Test Compound Test Compound Binding/Activity Assay Binding/Activity Assay Test Compound->Binding/Activity Assay Kinase Panel Kinase Panel Kinase Panel->Binding/Activity Assay Selectivity Profile Selectivity Profile Binding/Activity Assay->Selectivity Profile

Caption: Workflow for generating a kinase selectivity profile.

Experimental Protocol: Broad Panel Kinase Screening

This is typically performed as a service by specialized companies. The general procedure involves:

  • Compound Submission:

    • Provide a stock solution of Compound P1 at a specified concentration.

  • Screening:

    • The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400 kinases).

    • The assay format can vary, but is often a radiometric or binding-based assay.

  • Data Reporting:

    • The results are reported as the percentage of inhibition for each kinase at the tested concentration.

    • A selectivity score (e.g., S-score) may be calculated to quantify the degree of selectivity.

Anticipated Data Summary
CompoundKinase Panel SizeHits at 1 µM (>50% Inhibition)Selectivity Score (S10)
Compound P1468 kinasesHypothetical Value (e.g., 5)Hypothetical Value (e.g., 0.01)
SB203580468 kinasesKnown Value (e.g., 10)Known Value (e.g., 0.02)

Interpretation and Next Steps

The collective data from these assays will provide a comprehensive comparison of Compound P1 and SB203580. If Compound P1 demonstrates a lower IC50 in both biochemical and cellular assays, and a more favorable selectivity profile, it would be considered a promising lead for further development.

Future steps would involve a more detailed structure-activity relationship (SAR) study to optimize potency and selectivity, as well as pharmacokinetic and in vivo efficacy studies.[12][13][14][15]

References

  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • ACS Omega. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
  • ACS Publications. (2015, June 3). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
  • NIH. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
  • PubMed. (2015, June 25). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.
  • PMC. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. NIH.
  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Promega Corporation. (n.d.). Kinase Activity Assays.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—General Panel.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • PubMed. (2017, July 27). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer.
  • ACS Publications. (n.d.). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
  • (n.d.). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-4-methyl-5-nitropyridine

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Iodo-4-methyl-5-nitropyridine. As a substituted pyridine derivative containing both iodo and nitro functional groups, th...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Iodo-4-methyl-5-nitropyridine. As a substituted pyridine derivative containing both iodo and nitro functional groups, this compound requires careful handling and adherence to hazardous waste protocols. This guide is designed for laboratory professionals in research and drug development, emphasizing the causality behind each procedural step to ensure a self-validating system of safety and compliance.

Core Principle: Hazard-Informed Waste Management

The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. 2-Iodo-4-methyl-5-nitropyridine is not a common laboratory reagent with an abundance of readily available safety data. Therefore, a conservative approach, informed by the known hazards of its structural components—an iodinated compound, a nitrated aromatic compound, and a pyridine ring—is essential.

  • Nitrated Aromatic Compounds: These can be toxic and possess explosive potential, especially dinitro and trinitro compounds.[1][2] While this compound is mononitrated, it shares a class with potentially unstable chemicals.

  • Iodinated Compounds: Improper disposal, particularly via incineration, can lead to the release of iodine vapor, a regulated environmental pollutant.[3] Furthermore, iodine is a strong oxidizer that can react violently with other substances.[4]

  • Pyridine Derivatives: Pyridine itself is listed as a hazardous waste (U196 and D038) under the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] Derivatives often share similar toxicological profiles.

Given these factors, 2-Iodo-4-methyl-5-nitropyridine must be treated as hazardous chemical waste . Under no circumstances should it be disposed of via sanitary sewer (down the drain) or in regular solid waste containers.[7][8]

Chemical Profile and Hazard Summary

A thorough understanding of the compound's properties is the foundation of safe handling and disposal.

PropertyValueSource
Molecular Formula C₆H₅IN₂O₂[9]
Molecular Weight 264.02 g/mol [9]
CAS Number 633328-46-8[9]
Physical Appearance Solid (Assumed based on similar compounds)N/A
Known Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[10][11]
Inferred Hazards Potential for toxicity and reactivity associated with nitroaromatic and iodinated compounds.[1][4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final removal by a licensed disposal service.

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

Proper protection is non-negotiable when handling the pure compound or its waste. The causality is clear: to prevent exposure via inhalation, ingestion, or skin/eye contact.[12]

  • Engineering Controls: Always handle this chemical in a certified chemical fume hood to minimize inhalation risk.[10] An emergency eyewash station and safety shower must be immediately accessible.[10][11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use.[10]

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[10]

    • Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

    • Respiratory Protection: If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator is required.[10]

Step 2: Waste Segregation and Containment

Cross-contamination of waste streams can lead to dangerous reactions. Therefore, waste containing 2-Iodo-4-methyl-5-nitropyridine must be segregated.

  • Action: Collect all waste—including residual solid, contaminated materials (e.g., weigh boats, gloves, paper towels), and solutions—in a dedicated, properly sealed hazardous waste container.[4][8]

  • Causality: This prevents inadvertent mixing with incompatible waste, such as strong oxidizing or reducing agents, which could trigger a violent reaction.[1] It also ensures the waste is correctly profiled for the disposal facility.

  • Container Selection: Use a chemically compatible container (e.g., High-Density Polyethylene - HDPE, glass) with a secure, vapor-tight lid. The container must be in good condition, free of leaks or residues on the exterior.

Step 3: Accurate Waste Labeling

Proper labeling is a critical regulatory requirement and ensures the safety of everyone who will handle the container.

  • Action: Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.

  • Required Information:

    • The words "Hazardous Waste" .

    • Full Chemical Name: "2-Iodo-4-methyl-5-nitropyridine". Do not use abbreviations or formulas.

    • All Components: List all constituents in the container, including solvents, with their approximate percentages.

    • Hazard Identification: Clearly check boxes for relevant hazards (e.g., Toxic, Irritant).

    • Generator Information: Name and location of the generating laboratory.

Step 4: Temporary Storage in the Laboratory

Designate a specific, safe area for the temporary storage of hazardous waste containers awaiting pickup.

  • Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: The storage area should be a secondary containment bin in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[10] It must be segregated from incompatible materials.

Step 5: Arranging for Professional Disposal

Final disposal must be conducted by a licensed and certified hazardous waste management company.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.

  • Causality: Professional disposal services have the permits and specialized facilities, such as high-temperature incinerators with flue gas scrubbing systems, required to destroy the chemical in an environmentally sound and legally compliant manner.[7][10] This is the standard and required method for this type of waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Iodo-4-methyl-5-nitropyridine.

G Disposal Workflow for 2-Iodo-4-methyl-5-nitropyridine A Waste Generated (Solid, Solution, or Contaminated Material) B Don PPE (Gloves, Goggles, Lab Coat) A->B C Select a Designated Hazardous Waste Container B->C D Affix & Complete Hazardous Waste Label C->D E Place Waste in Container & Secure Lid D->E F Store in Designated Satellite Accumulation Area E->F G Is Container Full? F->G G->E No, continue accumulation H Contact EHS for Pickup G->H Yes I Professional Disposal (Incineration) H->I

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-Iodo-4-methyl-5-nitropyridine: Personal Protective Equipment and Disposal

As a novel compound in drug discovery and development, 2-Iodo-4-methyl-5-nitropyridine presents a unique combination of chemical moieties—a pyridine ring, an iodo group, a methyl group, and a nitro group. Each of these f...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in drug discovery and development, 2-Iodo-4-methyl-5-nitropyridine presents a unique combination of chemical moieties—a pyridine ring, an iodo group, a methyl group, and a nitro group. Each of these functional groups contributes to the compound's reactivity and potential hazards. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when handling this and structurally similar compounds, as well as procedures for its safe disposal.

Understanding the Risks: A Hazard Analysis

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact can lead to irritation.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Methemoglobinemia: Some nitropyridine derivatives can interfere with oxygen uptake in the blood, leading to cyanosis.

Core Principles of Protection: Selecting the Right PPE

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 2-Iodo-4-methyl-5-nitropyridine. The following table outlines the recommended PPE for various laboratory activities.

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Laboratory coatNot generally required if handled in a certified chemical fume hood.
Running reactions and work-up Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coat.Work should be performed in a certified chemical fume hood.
Handling spills Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsA full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates.
Step-by-Step Guide to PPE Application and Removal

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Experimental Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Apron Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Wash1 Wash Hands Don3->Wash1 Before Experiment Doff1 1. Gloves Doff2 2. Lab Coat/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Wash2 Wash Hands Doff3->Wash2 Start Start Start->Don1 End End Wash1->Doff1 After Experiment Wash2->End

Caption: PPE Donning and Doffing Workflow.

Donning Procedure:

  • Protective Clothing: Put on a clean laboratory coat and a chemical-resistant apron if necessary.

  • Eye and Face Protection: Don chemical splash goggles. If a significant splash risk exists, also wear a face shield.

  • Gloves: Wear two pairs of nitrile or neoprene gloves, ensuring the outer glove extends over the cuff of the lab coat.

Doffing Procedure:

  • Gloves: Remove the outer pair of gloves first, turning them inside out. Then, remove the inner pair using the same technique.

  • Protective Clothing: Remove the lab coat or apron, folding the contaminated side inward.

  • Eye and Face Protection: Remove goggles and face shield.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Engineering Controls: All work with 2-Iodo-4-methyl-5-nitropyridine should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.

Spill Management: In the event of a spill, evacuate the area and alert others. For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department.

Waste Disposal: Contaminated materials, including excess reagent, contaminated labware, and used PPE, must be disposed of as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and absorbent materials, in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-Iodo-4-methyl-5-nitropyridine, minimizing personal risk and environmental impact.

References

  • Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. Retrieved from [Link]

  • DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. Retrieved from [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl ROTH. (n

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Iodo-4-methyl-5-nitropyridine
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2-Iodo-4-methyl-5-nitropyridine
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